GLPG0492 (R enantiomer)
Description
Properties
IUPAC Name |
4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c1-24-17(28)25(14-8-7-12(10-23)15(9-14)19(20,21)22)16(27)18(24,11-26)13-5-3-2-4-6-13/h2-9,26H,11H2,1H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJGULUVTFDTAS-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)C1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)N(C(=O)[C@]1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801111678 | |
| Record name | 4-[(4R)-4-(Hydroxymethyl)-3-methyl-2,5-dioxo-4-phenyl-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801111678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215085-93-0 | |
| Record name | 4-[(4R)-4-(Hydroxymethyl)-3-methyl-2,5-dioxo-4-phenyl-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215085-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4R)-4-(Hydroxymethyl)-3-methyl-2,5-dioxo-4-phenyl-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801111678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of GLPG0492
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial information from some commercial suppliers identifies the active enantiomer of GLPG0492 as the R-enantiomer. However, the primary scientific literature consistently identifies the active compound as the S-enantiomer. This guide will focus on the publicly available data for the S-enantiomer of GLPG0492, which is the pharmacologically active agent. Limited information is available for the R-enantiomer.
Core Mechanism of Action
GLPG0492 is a non-steroidal, selective androgen receptor modulator (SARM) that exhibits tissue-selective anabolic effects, primarily on muscle and bone, with minimal androgenic impact on reproductive tissues.[1][2] Its mechanism of action is centered on its function as a partial agonist of the androgen receptor (AR). By binding to the AR, GLPG0492 initiates a cascade of transcriptional changes that promote muscle protein synthesis and inhibit muscle protein breakdown, leading to muscle hypertrophy and prevention of atrophy.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of GLPG0492 (S-enantiomer) based on available preclinical data.
Table 1: In Vitro Activity
| Parameter | Value | Species/Cell Line | Reference |
| Potency (EC50) | 12 nM (racemate) | Not Specified | [4] |
| Selectivity | >500-fold vs. other steroid receptors | Not Specified | [1] |
Table 2: In Vivo Efficacy (Castrated Male Rat Model)
| Parameter | Value | Tissue | Reference |
| Anabolic Activity (ED50) | 0.75 mg/kg/day (oral) | Levator Ani Muscle | [1] |
| Androgenic Activity | Minimal effect on prostate weight | Prostate | [1] |
Table 3: Pharmacokinetic Profile (Rat)
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability (F) | > 50% | Oral | [2] |
Signaling Pathways
GLPG0492's anabolic effects are mediated through the modulation of specific signaling pathways that regulate muscle mass. Upon binding to the androgen receptor, GLPG0492 is thought to influence downstream targets that control both protein synthesis and degradation.
A key aspect of its mechanism in preventing muscle atrophy is the negative regulation of genes associated with muscle breakdown. In a mouse model of hindlimb immobilization, GLPG0492 treatment was shown to attenuate the upregulation of key atrophy-related genes.[1] This includes the muscle-specific E3 ubiquitin ligases, Muscle RING Finger 1 (MuRF1) and Muscle Atrophy F-box (MAFbx), which are critical for the ubiquitination and subsequent degradation of myofibrillar proteins. While the precise mechanism is not fully elucidated, it is speculated that GLPG0492, through the androgen receptor, may interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a known regulator of MuRF1 expression.[1]
Experimental Protocols
Androgen Receptor Binding Assay (General Protocol)
While a specific protocol for GLPG0492 is not publicly available, a general competitive binding assay protocol is outlined below. This type of assay is used to determine the binding affinity of a test compound to the androgen receptor.
References
- 1. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GLPG0492, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Discovery and Development of GLPG0492: A Selective Androgen Receptor Modulator for Muscle Wasting Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GLPG0492 is a non-steroidal, selective androgen receptor modulator (SARM) developed by Galapagos NV that has shown significant promise in preclinical models for the treatment of muscle wasting conditions such as cachexia and sarcopenia.[1][2] As a partial agonist of the androgen receptor (AR), GLPG0492 exhibits tissue-selective anabolic effects on muscle while sparing reproductive tissues, a key differentiator from traditional androgenic steroids.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of GLPG0492, with a focus on quantitative data, detailed experimental methodologies, and the signaling pathways involved in its therapeutic effects.
Introduction
Muscle wasting, characterized by the progressive loss of muscle mass and function, is a debilitating hallmark of numerous chronic diseases, including cancer, chronic obstructive pulmonary disease (COPD), and AIDS, as well as the natural aging process (sarcopenia).[1][4] The current therapeutic landscape for these conditions is limited, highlighting a significant unmet medical need. Androgens, such as testosterone (B1683101), have demonstrated anabolic effects on muscle but are associated with undesirable side effects, including risks to the prostate and cardiovascular system, and virilization in women.[3][5]
Selective Androgen Receptor Modulators (SARMs) represent a promising therapeutic alternative, designed to elicit the anabolic benefits of androgens in musculoskeletal tissues with minimal impact on reproductive organs.[1][3] GLPG0492 emerged from a dedicated SARM discovery program at Galapagos NV as a potent and orally bioavailable small molecule with a favorable preclinical profile.[1][4]
Discovery and Synthesis
GLPG0492 was identified through a medicinal chemistry program at Galapagos NV.[1] The synthesis of GLPG0492 has been described in the scientific literature, and the compound has been determined to be >99% pure by HPLC and/or NMR analysis for use in preclinical studies.[1]
Mechanism of Action
GLPG0492 functions as a selective partial agonist of the androgen receptor.[1] It displays a high selectivity profile, with over 500-fold greater affinity for the AR compared to other members of the steroid receptor family in binding assays.[1] This selectivity is crucial for minimizing off-target effects. In cell-based assays, GLPG0492 demonstrates partial agonistic activity on the AR, which is believed to contribute to its tissue-selective anabolic effects.[1]
Signaling Pathway
The anabolic effects of GLPG0492 in skeletal muscle are mediated through the androgen receptor. Upon binding, the GLPG0492-AR complex translocates to the nucleus and modulates the transcription of target genes. This leads to an increase in protein synthesis and a decrease in protein degradation, ultimately resulting in muscle hypertrophy. One of the key mechanisms by which GLPG0492 is thought to prevent muscle atrophy is by negatively interfering with the NF-κB signaling pathway, which in turn inhibits the expression of muscle-specific E3 ubiquitin ligases such as MuRF1.[1]
Preclinical Development
The preclinical development of GLPG0492 has been extensive, utilizing various in vivo models to assess its efficacy and selectivity.
Castrated Male Rodent Model
In a standard castrated male rodent model, orally administered GLPG0492 demonstrated robust anabolic activity on the levator ani muscle, which is comparable to that of testosterone propionate.[1] Importantly, this anabolic effect was dissociated from androgenic activity on the ventral prostate, showcasing its muscle-selective properties.[1]
Table 1: Anabolic and Androgenic Activity of GLPG0492 in Castrated Male Rodents
| Compound | Dose for 50% Activity on Levator Ani (mg/kg/day) | Maximum Activity on Prostate at Highest Dose Tested |
| GLPG0492 | 0.75 | 30% |
Data sourced from Blanqué R, et al. BMC Musculoskelet Disord. 2014.[1]
Hindlimb Immobilization Model
To evaluate its potential in treating disuse atrophy, GLPG0492 was tested in a mouse model of unilateral hindlimb immobilization.[1]
Table 2: Effect of GLPG0492 on Muscle Mass and Prostate Weight in Hindlimb Immobilization Model
| Treatment Group | Dose (mg/kg/day) | Immobilized Gastrocnemius Weight (% of Intact Control) | Contralateral Gastrocnemius Weight (% of Intact Control) | Prostate Weight (% of Immobilized Control) |
| Immobilized Control | - | 79.1 ± 1.5 | 98.6 ± 1.5 | 100 ± 5.6 |
| GLPG0492 | 0.3 | 82.3 ± 1.8 | 101.4 ± 1.9 | 95.8 ± 4.9 |
| GLPG0492 | 3 | 88.5 ± 2.1 | 107.6 ± 2.2* | 103.5 ± 5.1 |
| GLPG0492 | 10 | 89.2 ± 1.9 | 104.7 ± 2.0 | 101.9 ± 5.3 |
| Testosterone Propionate | 1 | 87.9 ± 1.6 | 109.8 ± 1.8 | 148.6 ± 8.7*** |
*p<0.05, **p<0.01, **p<0.001 vs. Immobilized Control. Data are presented as mean ± SEM. Sourced from Blanqué R, et al. BMC Musculoskelet Disord. 2014.[1]
GLPG0492 dose-dependently attenuated the loss of muscle mass in the immobilized limb and showed a trend towards increasing muscle mass in the contralateral limb.[1] This effect was achieved without a significant increase in prostate weight, unlike testosterone propionate.[1]
Table 3: Effect of GLPG0492 on Gene Expression in Tibialis Muscle (Hindlimb Immobilization Model)
| Gene | Fold Change (Immobilized Control vs. Intact) | Fold Change (GLPG0492 10 mg/kg/day vs. Immobilized Control) |
| Atrogin-1 | 2.5 | ↓ (Significant Reduction) |
| MurF1 | 3.0 | ↓ (Significant Reduction) |
| LC3 | 1.5 | No Significant Change |
| IGF1 | 0.5 | ↑ (Significant Increase) |
| FoxO1 | 1.8 | ↓ (Significant Reduction) |
| Myogenin | 2.2 | ↓ (Significant Reduction) |
| IL1B | 3.5 | ↓ (Significant Reduction) |
| PGC-1α | 0.4 | ↑ (Significant Increase) |
Data interpreted from graphical representations in Blanqué R, et al. BMC Musculoskelet Disord. 2014.[1]
Gene expression analysis of the tibialis muscle revealed that GLPG0492 counteracted the immobilization-induced upregulation of key atrophy-related genes (atrogenes) such as Atrogin-1 and MurF1, and the transcription factor FoxO1.[1] Concurrently, it promoted the expression of anabolic and mitochondrial biogenesis markers like IGF1 and PGC-1α.[1]
mdx Mouse Model of Duchenne Muscular Dystrophy
GLPG0492 was also evaluated in the exercised mdx mouse model, a preclinical model for Duchenne muscular dystrophy (DMD).[6] In a 12-week study, GLPG0492 significantly increased mouse strength and preserved running performance in an acute exhaustion test, while the vehicle-treated animals showed a significant increase in fatigue.[6]
Clinical Development
Galapagos initiated a Phase I clinical study to evaluate the safety, tolerability, and pharmacokinetics of GLPG0492 in healthy volunteers.[4] The study showed that GLPG0492 had good safety and a pharmacokinetic profile that supports once-daily oral dosing.[4] Subsequently, a Phase I Proof-of-Mechanism study was initiated for cachexia.[4]
Experimental Protocols
Hindlimb Immobilization Model
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Animals: Male BALB/cj mice (10 weeks old).[1]
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Procedure: Unilateral hindlimb plaster casting was performed on day 0.[1]
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Treatment: Mice were treated for 7 days with GLPG0492 (0.3, 3, and 10 mg/kg/d), testosterone-propionate (1 mg/kg/d), or vehicle (5% Ethanol/95% Corn oil) via subcutaneous administration.[1]
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Endpoints: At day 7, gastrocnemius and tibialis anterior muscles were collected and weighed. Muscle fiber cross-sectional area was determined by histomorphometry. Gene expression analysis was performed on the tibialis anterior muscle.[1]
Gene Expression Analysis
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RNA Extraction: Total RNA was extracted from the tibialis anterior muscle using a commercially available lysis reagent.
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cDNA Synthesis: Total RNA was converted into cDNA using a reverse transcriptase kit according to the manufacturer's protocol.
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Quantitative RT-PCR: Q-RT-PCR was performed on an ABI StepOne Plus system using SYBR Green PCR Master Mix. The 2-ΔΔCt relative quantification method was used, with normalization to a housekeeping gene.
Metabolomic Profiling
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Sample Preparation: Plasma samples were subjected to metabolomic profiling.
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1H-NMR Spectroscopy: 1H-NMR was used to acquire metabolic profiles of the plasma samples.
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Data Analysis: The resulting spectra were analyzed to identify and quantify metabolites that were significantly modulated by GLPG0492 treatment.
Conclusion
GLPG0492 is a promising non-steroidal SARM that has demonstrated significant anabolic effects on skeletal muscle in preclinical models of muscle wasting, while exhibiting a favorable safety profile with respect to androgenic side effects. Its mechanism of action, involving the selective partial agonism of the androgen receptor and the modulation of key signaling pathways controlling muscle mass, supports its potential as a therapeutic agent for conditions such as cachexia and sarcopenia. Further clinical investigation is warranted to establish its efficacy and safety in human populations.
References
- 1. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of 1H NMR Spectra from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcgill.ca [mcgill.ca]
- 6. researchgate.net [researchgate.net]
GLPG0492: A Deep Dive into a Novel Selective Androgen Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0492 is a non-steroidal, selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications in conditions characterized by muscle wasting, such as sarcopenia and cachexia.[1][2][3] As a SARM, GLPG0492 is designed to exhibit tissue-selective activation of the androgen receptor (AR), promoting anabolic effects in muscle and bone while minimizing androgenic side effects in reproductive tissues.[2][4] This technical guide provides a comprehensive overview of GLPG0492, including its mechanism of action, preclinical data, and detailed experimental methodologies.
Core Data Summary
The following tables summarize the key quantitative data reported for GLPG0492, facilitating a clear comparison of its pharmacological properties.
Table 1: In Vitro Activity of GLPG0492
| Parameter | Value | Cell Line/System | Reference |
| Potency | 12 nM | - | [1] |
| EC50 (Transactivation Assay) | 12 nM | HeLa cells expressing human AR | [5] |
| Selectivity vs. other steroid receptors | >500-fold | Binding assays | [2] |
Table 2: In Vivo Anabolic and Androgenic Activity of GLPG0492 in a Castrated Rat Model
| Tissue | Effect of GLPG0492 (10 mg/kg per day) | Marker of | Reference |
| Levator Ani Muscle | Increased weight | Anabolic Activity | [5] |
| Ventral Prostate | No effect on weight | Androgenic Activity | [5] |
Table 3: Efficacy of GLPG0492 in a Mouse Model of Hindlimb Immobilization
| Parameter | GLPG0492 Effect | Dose(s) | Comparator | Reference |
| Immobilization-induced muscle atrophy | Partially prevented | 0.3, 3, 10 mg/kg/day | Testosterone (B1683101) Propionate (B1217596) (TP) at 1 mg/kg/day | [2] |
| Muscle fiber hypertrophy | Trend to promote | 10 mg/kg/day | TP at 1 mg/kg/day | [2] |
| Prostate weight | Spared (no increase) | Not specified | TP | [2] |
Mechanism of Action and Signaling Pathway
GLPG0492 functions as a partial agonist of the androgen receptor.[2] Upon binding to the AR in the cytoplasm, the GLPG0492-AR complex translocates to the nucleus. Within the nucleus, this complex binds to androgen response elements (AREs) on target genes, modulating their transcription. The tissue selectivity of GLPG0492 is attributed to its unique conformational changes induced in the AR, leading to differential recruitment of co-regulators (co-activators and co-repressors) in various tissues. This results in a desired anabolic response in muscle tissue while sparing androgenic tissues like the prostate.
Caption: Androgen receptor signaling pathway activated by GLPG0492.
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
In Vitro Androgen Receptor Transactivation Assay
Objective: To determine the functional potency (EC50) of GLPG0492 in activating the androgen receptor.
Methodology:
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Cell Culture: HeLa cells, which are of human origin, are cultured in appropriate media. These cells are transiently transfected with a plasmid encoding the full-length human androgen receptor and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.
-
Compound Treatment: Following transfection, the cells are treated with increasing concentrations of GLPG0492 or a reference androgen (e.g., dihydrotestosterone, DHT).
-
Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the level of AR-mediated gene transcription.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value, the concentration at which GLPG0492 elicits 50% of its maximal activity, is calculated.
In Vivo Assessment of Anabolic and Androgenic Activity in a Castrated Rat Model
Objective: To evaluate the tissue-selective effects of GLPG0492 in vivo.
Methodology:
-
Animal Model: Orchiectomized (castrated) male rats are used as a model of androgen deficiency.
-
Dosing: The animals are treated daily with GLPG0492 (e.g., 10 mg/kg), a vehicle control, or a reference androgen like testosterone propionate (TP) for a specified duration.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed. The levator ani muscle is used as a marker of anabolic activity, while the ventral prostate and seminal vesicles are markers of androgenic activity.
-
Data Analysis: The weights of the respective tissues are compared between the different treatment groups to determine the anabolic and androgenic potential of GLPG0492.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLPG-0492 - Wikipedia [en.wikipedia.org]
- 4. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Pharmacological Profile of GLPG0492: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0492 is a non-steroidal, selective androgen receptor modulator (SARM) that has demonstrated significant potential in preclinical models for the treatment of muscle wasting conditions. As a partial agonist of the androgen receptor (AR), GLPG0492 exhibits tissue-selective anabolic activity in muscle and bone, with a favorable safety profile characterized by reduced androgenic effects on reproductive tissues. This technical guide provides a comprehensive overview of the pharmacological profile of GLPG0492, including its binding and functional characteristics, pharmacokinetic properties, and mechanism of action, based on currently available data.
Binding and Functional Activity
GLPG0492 is a potent and selective ligand for the androgen receptor. In vitro studies have demonstrated its high binding affinity and functional activity.
Binding Affinity and Selectivity
GLPG0492 exhibits a high affinity for the androgen receptor, with a reported potency of 12 nM. A key characteristic of GLPG0492 is its remarkable selectivity for the androgen receptor over other steroid hormone receptors. Binding assays have shown a greater than 500-fold selectivity for the AR compared to other members of the steroid receptor family.
| Receptor | Binding Affinity (Ki or IC50) | Selectivity vs. AR |
| Androgen Receptor (AR) | 12 nM (potency) | - |
| Other Steroid Receptors | >500-fold lower affinity | >500x |
Note: Specific Ki or IC50 values for other steroid receptors are not publicly available at this time.
Functional Activity
In cell-based assays, GLPG0492 behaves as a partial agonist of the androgen receptor. This partial agonism is crucial to its tissue-selective effects, leading to anabolic activity in muscle tissue while having minimal androgenic effects on tissues such as the prostate.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
Competitive binding assays are utilized to determine the binding affinity of GLPG0492 for the androgen receptor. A general protocol for such an assay is as follows:
-
Preparation of Receptor Source: Cytosolic extracts containing the androgen receptor are prepared from target tissues, such as the hamster prostate.
-
Incubation: A constant concentration of a radiolabeled androgen, such as [3H]DHT, is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (GLPG0492).
-
Separation: The bound and free radioligand are separated using methods like filtration or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Androgen Receptor Reporter Gene Assay (General Protocol)
Reporter gene assays are employed to assess the functional activity of GLPG0492 as an AR agonist or antagonist.
-
Cell Culture and Transfection: A suitable cell line (e.g., COS-1 or VCaP) is transiently or stably transfected with two plasmids:
-
An AR expression vector.
-
A reporter vector containing an androgen response element (ARE) driving the expression of a reporter gene (e.g., firefly luciferase).
-
-
Treatment: The transfected cells are treated with varying concentrations of GLPG0492, a known AR agonist (e.g., R1881) as a positive control, and a vehicle control.
-
Cell Lysis and Luciferase Assay: After a defined incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated to determine the agonistic activity and EC50 of the compound.
Experimental workflow for the hindlimb immobilization mouse model.
Mouse Hindlimb Immobilization Model
This in vivo model is used to evaluate the efficacy of GLPG0492 in preventing disuse-induced muscle atrophy.[1][2]
-
Animals: Male BALB/c mice are typically used.
-
Immobilization: One hindlimb is immobilized in a plantar-flexed position using a plaster cast. The contralateral limb serves as a control.[1]
-
Treatment: Animals are treated daily with subcutaneous injections of GLPG0492 (at doses of 0.3, 3, and 10 mg/kg/day), testosterone (B1683101) propionate (B1217596) (TP) as a positive control, or vehicle.[1]
-
Duration: The immobilization and treatment period is typically 7 days.[1]
-
Endpoint Analysis: After 7 days, animals are sacrificed, and the gastrocnemius and tibialis anterior muscles from both the immobilized and contralateral limbs are excised, weighed, and processed for histological and gene expression analysis.[1]
Pharmacokinetics
Preclinical pharmacokinetic data for GLPG0492 have been primarily generated in mice.
| Species | Dose (mg/kg/day) | Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Mouse | 0.3 | Subcutaneous | 100 ± 11 | - | - | - |
| Mouse | 3 | Subcutaneous | 1140 ± 129 | - | - | - |
| Mouse | 10 | Subcutaneous | 4016 ± 514 | - | - | - |
Data represents plasma exposure at steady state (Day 7). Cmax, Tmax, AUC, and half-life (t1/2) data from single-dose or other preclinical species are not currently publicly available.
Mechanism of Action
GLPG0492 exerts its anabolic effects on muscle through its interaction with the androgen receptor and the subsequent modulation of downstream signaling pathways that regulate muscle mass.
Androgen Receptor Signaling
Upon binding to the androgen receptor in the cytoplasm, GLPG0492 induces a conformational change in the receptor, leading to its translocation into the nucleus. Within the nucleus, the AR-GLPG0492 complex binds to androgen response elements (AREs) on the DNA, initiating the transcription of target genes involved in muscle protein synthesis and other anabolic processes.
Modulation of Anabolic and Catabolic Pathways
GLPG0492 has been shown to negatively interfere with major signaling pathways that control muscle mass homeostasis. Gene expression studies in the hindlimb immobilization model revealed that GLPG0492 treatment leads to:
-
Inhibition of Catabolic Gene Expression:
-
A significant reduction in the expression of the muscle-specific E3 ubiquitin ligase, MuRF1 (Muscle RING Finger 1). MuRF1 is a key player in muscle protein degradation.
-
Attenuation of the induction of FoxO1 (Forkhead box protein O1), a transcription factor that upregulates atrogenes like MuRF1.
-
-
Modulation of Myogenic and Inflammatory Genes:
-
Downregulation of myogenin , a myogenic regulatory factor.
-
Upregulation of PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), a master regulator of mitochondrial biogenesis and function.
-
The inhibition of MurF1 expression suggests that GLPG0492 helps to preserve muscle mass by slowing down protein catabolism. The potential involvement of the NF-κB signaling pathway in mediating this effect has been proposed, as androgens are known to negatively interfere with NF-κB signaling.
Proposed mechanism of action of GLPG0492 in skeletal muscle.
Conclusion
GLPG0492 is a potent and selective non-steroidal SARM with a clear anabolic effect on skeletal muscle demonstrated in preclinical models of muscle wasting. Its mechanism of action is driven by its partial agonism of the androgen receptor, leading to the modulation of key genes involved in muscle protein synthesis and degradation. The favorable pharmacological profile of GLPG0492, characterized by its tissue selectivity, supports its potential as a therapeutic agent for conditions associated with muscle atrophy. Further clinical investigation is warranted to fully elucidate its efficacy and safety in human populations.
References
In Vitro Characterization of GLPG0492: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the in vitro characterization of GLPG0492, a non-steroidal, selective androgen receptor modulator (SARM). The information herein is compiled from key preclinical studies to support further research and development efforts.
Core Pharmacological Profile
GLPG0492 is a potent and selective agonist of the androgen receptor (AR). Its mechanism of action involves binding to the AR and modulating its activity in a tissue-selective manner. In vitro studies have been crucial in defining its pharmacological profile, including its binding affinity, functional potency, and selectivity.
Binding Affinity and Selectivity
GLPG0492 demonstrates high-affinity binding to the human androgen receptor. Its selectivity has been profiled against a panel of other nuclear hormone receptors, revealing a favorable selectivity profile.
Table 1: Androgen Receptor Binding Affinity of GLPG0492
| Parameter | Value | Reference |
| Ki (nM) | 12 | [1] |
Table 2: Selectivity Profile of GLPG0492 against other Steroid Receptors
| Receptor | Selectivity (fold vs. AR) | Reference |
| Progesterone Receptor | >500 | [2] |
| Glucocorticoid Receptor | >500 | [2] |
| Mineralocorticoid Receptor | >500 | [2] |
| Estrogen Receptor | >500 | [2] |
Functional Activity
The functional activity of GLPG0492 as an AR agonist has been evaluated in various in vitro cell-based assays. These assays typically utilize reporter gene constructs responsive to AR activation.
Table 3: In Vitro Functional Potency of GLPG0492
| Assay Type | Cell Line | Parameter | Value | Reference |
| Reporter Gene Assay | PC3(AR)2 (Prostate Carcinoma) | EC50 (nM) | 3.99 | [3][4][5] |
| Yeast Androgen Screen | Saccharomyces cerevisiae | EC50 (μM) | 4.44 | [3][5] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Androgen Receptor Binding Assay
Objective: To determine the binding affinity of GLPG0492 to the human androgen receptor.
Methodology:
-
Receptor Source: Cytosolic extracts from cells overexpressing the human androgen receptor (e.g., Sf9 insect cells).
-
Radioligand: [3H]-Mibolerone, a high-affinity synthetic androgen.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors.
-
Procedure: a. A constant concentration of [3H]-Mibolerone is incubated with the receptor preparation in the presence of increasing concentrations of GLPG0492. b. The incubation is carried out at 4°C for a sufficient time to reach equilibrium. c. Bound and free radioligand are separated using a hydroxylapatite-based method. d. The amount of bound radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of GLPG0492 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Reporter Gene Assay in Prostate Carcinoma Cells
Objective: To assess the functional agonist activity of GLPG0492 on the androgen receptor in a mammalian cell line.
Methodology:
-
Cell Line: PC3(AR)2 cells, a human prostate cancer cell line stably transfected with an expression vector for the human androgen receptor.
-
Reporter Construct: A plasmid containing a luciferase reporter gene under the control of an androgen-responsive element (ARE).
-
Procedure: a. PC3(AR)2 cells are seeded in multi-well plates and allowed to attach. b. The cells are then transiently transfected with the ARE-luciferase reporter plasmid. c. After a recovery period, the cells are treated with increasing concentrations of GLPG0492 or a reference androgen (e.g., dihydrotestosterone, DHT). d. Following an incubation period (typically 24-48 hours), the cells are lysed. e. Luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: The EC50 value (the concentration of GLPG0492 that produces 50% of the maximal response) is determined by plotting the luciferase activity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Yeast Androgen Screen (YAS)
Objective: To evaluate the androgenic activity of GLPG0492 in a yeast-based reporter system.
Methodology:
-
Yeast Strain: Saccharomyces cerevisiae genetically engineered to express the human androgen receptor and a reporter gene (e.g., β-galactosidase or a fluorescent protein) under the control of an ARE.
-
Procedure: a. Yeast cells are cultured in a suitable medium to a specific optical density. b. The yeast culture is then exposed to various concentrations of GLPG0492 in a multi-well plate format. c. The plates are incubated for a defined period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression. d. The reporter gene product is quantified. For β-galactosidase, a chromogenic substrate is added, and the resulting color change is measured spectrophotometrically. For fluorescent reporters, the fluorescence is measured using a plate reader.
-
Data Analysis: Similar to the mammalian reporter gene assay, the EC50 value is calculated from the dose-response curve of reporter gene activity versus GLPG0492 concentration.
Visualizations
Signaling Pathway
Caption: GLPG0492 activates the androgen receptor signaling pathway.
Experimental Workflows
Caption: Workflow for the androgen receptor competitive binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the three SARMs RAD-140, GLPG0492 and GSK-2881078 in two different in vitro bioassays, and in an in silico androgen receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. merckmillipore.com [merckmillipore.com]
GLPG0492: A Deep Dive into Target Binding and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding profile and selectivity of GLPG0492, a non-steroidal selective androgen receptor modulator (SARM). The information presented is collated from publicly available research, intended to inform researchers and professionals in the field of drug development.
Core Target and Mechanism of Action
GLPG0492 is a potent and selective ligand for the Androgen Receptor (AR), a member of the nuclear hormone receptor superfamily. Upon binding, GLPG0492 acts as a partial agonist, inducing a conformational change in the AR. This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, modulating their transcription. This selective modulation aims to elicit anabolic effects in tissues like muscle and bone while minimizing androgenic side effects in tissues such as the prostate.[1][2]
The signaling pathway for Androgen Receptor activation is depicted below:
Quantitative Binding Affinity and Functional Potency
GLPG0492 demonstrates high affinity for the androgen receptor. The primary literature identifies GLPG0492 with a potency of 12 nM in functional assays.[3][4] While specific Ki values from competitive binding assays are not detailed in the readily available abstracts, the functional potency indicates a strong interaction with the AR.
| Parameter | Value | Assay Type | Reference |
| Potency (EC50) | 12 nM | Cell-based functional assay | [3][4] |
Selectivity Profile
A key characteristic of GLPG0492 is its high selectivity for the androgen receptor over other steroid hormone receptors. This selectivity is crucial for its desired therapeutic profile, minimizing off-target effects.
| Receptor Family | Selectivity vs. Androgen Receptor | Assay Type | Reference |
| Other Steroid Receptors | >500-fold | Binding Assays | [1][2] |
This high degree of selectivity suggests that GLPG0492 has a significantly lower affinity for receptors such as the progesterone, estrogen, glucocorticoid, and mineralocorticoid receptors.
Experimental Protocols
While the exact, detailed protocols from the primary publication by Nique et al. (2012) are not fully available through the conducted searches, the following represents standard methodologies for the types of experiments cited.
Radioligand Binding Assay (Competitive)
This type of assay is commonly used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Cell-Based Reporter Gene Assay
This functional assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.
References
GLPG0492: A Novel Selective Androgen Receptor Modulator for Muscle Wasting Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Muscle wasting, a debilitating consequence of numerous chronic diseases and aging, presents a significant unmet medical need. Selective Androgen Receptor Modulators (SARMs) have emerged as a promising therapeutic class, offering the anabolic benefits of traditional androgens with a more favorable safety profile. This technical guide provides a comprehensive overview of GLPG0492, a non-steroidal SARM developed by Galapagos NV. We delve into its mechanism of action, preclinical efficacy in models of muscle atrophy, and the detailed experimental protocols utilized in its characterization. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating novel therapies for muscle wasting diseases.
Introduction to GLPG0492
GLPG0492 is a potent and selective, non-steroidal selective androgen receptor modulator.[1] It has been investigated for its potential to treat muscle wasting conditions such as cachexia and Duchenne muscular dystrophy.[2] As a SARM, GLPG0492 is designed to selectively target androgen receptors in muscle and bone, thereby promoting anabolic effects while minimizing the androgenic side effects associated with traditional testosterone (B1683101) therapy, such as adverse effects on the prostate.[3][4]
Preclinical studies have demonstrated that GLPG0492 can effectively counteract muscle atrophy in a mouse model of hindlimb immobilization. Its efficacy in reducing muscle loss is comparable to that of testosterone propionate (B1217596) (TP), a well-established androgen.[3][5] Notably, GLPG0492 achieves this muscle-sparing effect without significantly impacting reproductive tissues, highlighting its tissue-selective nature.[3][5]
Mechanism of Action
GLPG0492 exerts its anabolic effects by binding to and activating the androgen receptor (AR) in target tissues. The androgen-AR signaling pathway is a key regulator of skeletal muscle development and maintenance.[5] Upon activation by a ligand like GLPG0492, the AR translocates to the nucleus and modulates the transcription of target genes involved in muscle protein synthesis and degradation.[6]
A critical aspect of GLPG0492's mechanism in combating muscle atrophy is its interference with major signaling pathways that control muscle mass homeostasis.[3][5] Specifically, in conditions of muscle wasting, there is an upregulation of key catabolic regulators, including the transcription factor Forkhead box O1 (FoxO1) and the muscle-specific E3 ubiquitin ligases, Muscle RING Finger 1 (MuRF1) and Atrogin-1.[7][8] These molecules are pivotal in the ubiquitin-proteasome pathway, which is responsible for the degradation of muscle proteins.
GLPG0492, along with testosterone, has been shown to negatively interfere with these catabolic pathways.[5] By suppressing the expression of genes like Foxo1, MuRF1, and myogenin, GLPG0492 shifts the balance from protein degradation towards protein synthesis, thereby preserving muscle mass.[7]
Preclinical Efficacy in a Mouse Model of Hindlimb Immobilization
The primary preclinical evaluation of GLPG0492 for muscle atrophy was conducted in a mouse model of unilateral hindlimb immobilization, a well-established method to induce rapid muscle wasting.[5][9]
Study Design
Male BALB/cj mice underwent unilateral hindlimb plaster casting for 7 days to induce muscle atrophy.[5] During this period, mice were treated with either vehicle, GLPG0492 at various doses (0.3, 3, and 10 mg/kg/day), or testosterone propionate (TP) at 1 mg/kg/day. The contralateral, non-immobilized limb served as an internal control.[5]
Key Findings
3.2.1. Effect on Muscle Mass
Hindlimb immobilization for 7 days resulted in a significant loss of gastrocnemius muscle mass in the vehicle-treated group.[5] Treatment with GLPG0492 dose-dependently attenuated this muscle loss, with the most significant effects observed at doses of 3 and 10 mg/kg/day.[5] Notably, the efficacy of GLPG0492 in preventing muscle atrophy was comparable to that of TP.[5] In the contralateral (non-immobilized) limb, both GLPG0492 and TP demonstrated anabolic activity, with a significant increase in gastrocnemius weight observed with GLPG0492 at 3 mg/kg/day.[5]
Table 1: Effect of GLPG0492 and TP on Gastrocnemius Muscle Weight in Hindlimb Immobilization Model
| Treatment Group | Dose (mg/kg/day) | Normalized Gastrocnemius Weight (Immobilized Limb) (% of Intact) | Normalized Gastrocnemius Weight (Contralateral Limb) (% of Intact) |
| Intact Control | - | 100 | 100 |
| Immobilized Vehicle | - | ~79 | ~100 |
| GLPG0492 | 0.3 | ~85 | ~102 |
| GLPG0492 | 3 | ~90 | ~108 |
| GLPG0492 | 10 | ~92** | ~105 |
| Testosterone Propionate (TP) | 1 | ~100*** | ~107 |
| Data are approximated from graphical representations in Blanqué et al., 2014.[5] Statistical significance is denoted as *p < 0.05, **p < 0.01, **p < 0.001 vs. Immobilized Vehicle. |
3.2.2. Effect on Muscle Fiber Size
Consistent with the effects on muscle mass, GLPG0492 treatment prevented the atrophy of muscle fibers induced by immobilization.[5] Analysis of the cross-sectional area (CSA) of gastrocnemius muscle fibers revealed that GLPG0492, in a dose-dependent manner, shifted the fiber size distribution towards that of the intact control group.[5] Both slow and fast-twitch muscle fibers were similarly affected by GLPG0492 and TP.[5]
Table 2: Effect of GLPG0492 and TP on Muscle Fiber Cross-Sectional Area (FCSA)
| Treatment Group | Dose (mg/kg/day) | Mean FCSA (Immobilized Limb) (Arbitrary Units) |
| Intact Control | - | High |
| Immobilized Vehicle | - | Low |
| GLPG0492 | 0.3 | Intermediate |
| GLPG0492 | 3 | High |
| GLPG0492 | 10 | High |
| Testosterone Propionate (TP) | 1 | High |
| Qualitative summary based on data from Blanqué et al., 2014.[5] |
3.2.3. Gene Expression Analysis
To elucidate the molecular mechanisms underlying the observed effects, gene expression analysis was performed on the tibialis anterior muscle. Immobilization led to a significant upregulation of genes associated with muscle atrophy, including Atrogin-1, MuRF1, FoxO1, and Myogenin.[5] Both GLPG0492 (10 mg/kg/day) and TP (1 mg/kg/day) significantly counteracted the immobilization-induced increase in the expression of these atrogenes.[5]
Table 3: Effect of GLPG0492 and TP on Gene Expression in Immobilized Tibialis Muscle
| Gene | Immobilized Vehicle (Fold Change vs. Intact) | GLPG0492 (10 mg/kg/day) (Fold Change vs. Immobilized Vehicle) | TP (1 mg/kg/day) (Fold Change vs. Immobilized Vehicle) |
| Atrogin-1 | Increased | Decreased | Decreased |
| MuRF1 | Increased | Decreased | Decreased |
| FoxO1 | Increased | Decreased** | Decreased |
| Myogenin | Increased | Decreased | Decreased*** |
| *Data are summarized from Blanqué et al., 2014.[5] Statistical significance is denoted as **p < 0.01, **p < 0.001 vs. Immobilized Vehicle. |
3.2.4. Metabolomic Profiling
Metabolomic analysis of plasma samples using 1H-NMR revealed a distinct metabolic signature associated with GLPG0492 treatment.[3][5] The changes observed suggested a modulation of cellular bioenergetic processes, including the TCA cycle and amino acid metabolism.[5] This indicates that GLPG0492 may not only prevent muscle protein breakdown but also influence energy metabolism to support muscle function.[5]
Experimental Protocols
Hindlimb Immobilization
A detailed protocol for inducing muscle atrophy via unilateral hindlimb immobilization in mice can be adapted from established methods.[10] Briefly, the hindlimb of an anesthetized mouse is fixed in a position of plantar flexion using a cast or staple. The immobilization is typically maintained for 7 to 14 days to induce significant muscle atrophy.
Muscle Fiber Cross-Sectional Area Analysis
The analysis of muscle fiber CSA is a standard histological technique.[2][9] A general protocol involves:
-
Tissue Collection and Preparation: Excise the muscle of interest (e.g., gastrocnemius) and embed it in an optimal cutting temperature (OCT) compound, then freeze in isopentane (B150273) cooled by liquid nitrogen.
-
Cryosectioning: Cut transverse sections (typically 8-10 µm thick) using a cryostat and mount them on glass slides.
-
Immunofluorescence Staining:
-
Fix the sections with a suitable fixative (e.g., cold acetone (B3395972) or paraformaldehyde).
-
Permeabilize the sections with a detergent-based buffer (e.g., PBS with Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., serum from the secondary antibody host species).
-
Incubate with a primary antibody that outlines the muscle fibers, such as anti-dystrophin or anti-laminin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis: Capture images using a fluorescence microscope and use image analysis software (e.g., ImageJ) to measure the cross-sectional area of individual muscle fibers.
Gene Expression Analysis by RT-qPCR
Quantitative real-time PCR is used to measure the mRNA levels of specific genes.[11][12] The general steps are:
-
RNA Extraction: Isolate total RNA from the muscle tissue using a commercial kit or a TRIzol-based method.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) and/or random hexamers).
-
Quantitative PCR: Perform the qPCR reaction using a qPCR instrument, a DNA-binding dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan), and primers specific to the target genes and a stable reference gene (e.g., GAPDH, 18S rRNA).
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the reference gene.
Plasma Metabolomic Profiling by 1H-NMR
Proton nuclear magnetic resonance (1H-NMR) spectroscopy is a powerful technique for identifying and quantifying metabolites in biological samples.[13][14] A typical workflow includes:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To remove macromolecules that can interfere with the analysis, either use an ultrafiltration device with a specific molecular weight cutoff or perform a protein precipitation step with a solvent like methanol.
-
Add a known concentration of an internal standard (e.g., TSP) to the prepared sample for quantification.
-
Transfer the sample to an NMR tube.
-
-
NMR Data Acquisition: Acquire 1H-NMR spectra using a high-field NMR spectrometer. Standard one-dimensional pulse sequences are typically used.
-
Data Processing and Analysis:
-
Process the raw NMR data, including Fourier transformation, phasing, and baseline correction.
-
Identify metabolites by comparing the chemical shifts and coupling patterns in the spectra to reference databases.
-
Quantify the identified metabolites by integrating the area of their characteristic peaks relative to the internal standard.
-
Perform statistical analysis to identify significant differences in metabolite concentrations between experimental groups.
-
Conclusion and Future Directions
GLPG0492 has demonstrated significant promise as a therapeutic agent for muscle wasting diseases in preclinical models. Its ability to selectively promote muscle anabolism and prevent atrophy, with an efficacy comparable to testosterone but with a superior safety profile, makes it an attractive candidate for further development. The molecular mechanism, involving the suppression of key atrogenes like FoxO1 and MuRF1, provides a strong rationale for its therapeutic potential.
While early clinical trials have been conducted, more extensive clinical data is needed to fully establish the safety and efficacy of GLPG0492 in patient populations with muscle wasting conditions. Future research should focus on:
-
Clinical Trials in Specific Patient Populations: Evaluating the efficacy of GLPG0492 in patients with cachexia associated with cancer or other chronic diseases, as well as in sarcopenia and Duchenne muscular dystrophy.
-
Long-term Safety: Assessing the long-term safety profile of GLPG0492 with chronic administration.
-
Combination Therapies: Investigating the potential synergistic effects of GLPG0492 when combined with other therapeutic modalities, such as exercise or nutritional interventions.
-
Biomarker Development: Further validating the plasma metabolomic signature as a translatable biomarker of target engagement and therapeutic response in clinical settings.
References
- 1. bio.unipd.it [bio.unipd.it]
- 2. biorxiv.org [biorxiv.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Androgen receptor regulates expression of skeletal muscle-specific proteins and muscle cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
- 7. Cell-specific functions of androgen receptor in skeletal muscles [jstage.jst.go.jp]
- 8. Involvement of the FoxO1/MuRF1/Atrogin-1 Signaling Pathway in the Oxidative Stress-Induced Atrophy of Cultured Chronic Obstructive Pulmonary Disease Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel hindlimb immobilization procedure for studying skeletal muscle atrophy and recovery in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An overview of technical considerations when using quantitative real-time PCR analysis of gene expression in human exercise research | PLOS One [journals.plos.org]
- 13. diposit.ub.edu [diposit.ub.edu]
- 14. Analysis of Plasma, Serum, and Whole Blood Metabolites Using 1H NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
Preclinical Profile of GLPG0492: A SARM for Muscle Wasting
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
GLPG0492 is a non-steroidal, selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on skeletal muscle in preclinical models of muscle atrophy. While direct studies in sarcopenia models are not publicly available, research in related conditions of muscle wasting, such as disuse atrophy and muscular dystrophy, provides compelling evidence for its potential as a therapeutic agent to combat muscle loss. This document synthesizes the available preclinical data on GLPG0492, detailing its effects on muscle mass and fiber size, the experimental protocols used in these studies, and the implicated signaling pathways.
Core Mechanism of Action
GLPG0492 is designed to selectively bind to the androgen receptor (AR), a key regulator of muscle mass and strength. Unlike traditional anabolic steroids, SARMs like GLPG0492 aim to elicit the anabolic benefits in muscle and bone with reduced androgenic effects on other tissues, such as the prostate.[1][2] Preclinical evidence indicates that GLPG0492 effectively stimulates muscle protein synthesis and prevents atrophy, positioning it as a promising candidate for conditions characterized by muscle wasting.[2][3]
Preclinical Efficacy in Muscle Wasting Models
The primary preclinical evidence for GLPG0492's efficacy comes from a mouse model of hindlimb immobilization, a well-established method for inducing rapid muscle atrophy.[2][3] Additionally, its potential has been explored in the mdx mouse model of Duchenne muscular dystrophy.[4][5]
Effects on Muscle Mass
In a study utilizing a mouse model of hindlimb immobilization, GLPG0492 demonstrated a dose-dependent prevention of muscle atrophy in the gastrocnemius muscle.[2] After seven days of immobilization, a significant loss of muscle mass was observed in the vehicle-treated control group. Treatment with GLPG0492 at doses of 3 and 10 mg/kg/day significantly attenuated this loss, with an efficacy comparable to that of testosterone (B1683101) propionate (B1217596) (TP).[2] Notably, in the contralateral (non-immobilized) leg, GLPG0492 at 3 mg/kg/day induced a significant increase in gastrocnemius weight, demonstrating its anabolic effect on healthy muscle.[2]
Table 1: Effect of GLPG0492 on Normalized Gastrocnemius Weight in Hindlimb Immobilization Model
| Treatment Group | Immobilized Leg (Normalized Weight) | Contralateral Leg (Normalized Weight) |
| Intact Control | 100% | 100% |
| Immobilized Vehicle | ~79% | ~100% |
| GLPG0492 (0.3 mg/kg/day) | No significant effect | No significant effect |
| GLPG0492 (3 mg/kg/day) | Significantly increased vs. Vehicle | Significantly increased vs. Intact |
| GLPG0492 (10 mg/kg/day) | Significantly increased vs. Vehicle | No significant effect |
| Testosterone Propionate (1 mg/kg/day) | Significantly increased vs. Vehicle | Significantly increased vs. Intact |
| Data synthesized from Blanqué et al., 2014.[2] |
Effects on Muscle Fiber Size
Histological analysis of the gastrocnemius muscle from the hindlimb immobilization model revealed that GLPG0492 treatment mitigated the reduction in muscle fiber cross-sectional area (FCSA).[2] This effect was observed in a dose-dependent manner and was evident in both slow-twitch and fast-twitch muscle fibers.[2]
Table 2: Effect of GLPG0492 on Muscle Fiber Cross-Sectional Area (FCSA)
| Treatment Group | Effect on FCSA in Immobilized Limb |
| Immobilized Vehicle | Significant reduction in FCSA |
| GLPG0492 (0.3 mg/kg/day) | Trend towards increased FCSA |
| GLPG0492 (3 mg/kg/day) | Significant increase in FCSA vs. Vehicle |
| GLPG0492 (10 mg/kg/day) | Significant increase in FCSA vs. Vehicle |
| Testosterone Propionate (1 mg/kg/day) | Significant increase in FCSA vs. Vehicle |
| Data synthesized from Blanqué et al., 2014.[2] |
Experimental Protocols
Hindlimb Immobilization Model
-
Animal Model: Male BALB/c mice, 10 weeks old.[2]
-
Immobilization Procedure: The left hindlimb was immobilized using a cast for a period of 7 days to induce disuse atrophy.[3]
-
Treatment: GLPG0492 was administered daily via subcutaneous injection at doses of 0.3, 3, and 10 mg/kg.[2] Testosterone propionate (1 mg/kg/day) was used as a positive control.[2] The vehicle consisted of 5% ethanol (B145695) and 95% corn oil.[2]
-
Analysis: At the end of the 7-day period, the gastrocnemius and tibialis anterior muscles were collected and weighed. Histological analysis was performed on gastrocnemius cryosections to measure FCSA using immunofluorescence staining for myosin light chain and laminin.[2][3] Gene expression analysis was conducted on the tibialis anterior muscle via quantitative real-time PCR (qRT-PCR).[2][3]
Exercised mdx Mouse Model
-
Animal Model: mdx mice, a model for Duchenne muscular dystrophy.[4]
-
Treatment: GLPG0492 was administered subcutaneously for 4 weeks at 30 mg/kg or in a 12-week dose-dependence study (0.3-30 mg/kg).[5]
-
Analysis: Outcomes were assessed through in vivo functional tests (e.g., grip strength, running performance) and ex vivo measurements of diaphragm force, histology, and biochemical markers.[5]
Signaling Pathways Modulated by GLPG0492
Gene expression studies on the tibialis anterior muscle from the hindlimb immobilization model revealed that GLPG0492 counteracts muscle atrophy by negatively interfering with key signaling pathways that control muscle mass.[1][2] Immobilization leads to an upregulation of genes involved in muscle protein breakdown, a process that was suppressed by GLPG0492 treatment.
Specifically, GLPG0492 was shown to downregulate the expression of:
-
Atrogin-1 (MAFbx) and MuRF-1 (Muscle RING Finger 1): These are muscle-specific E3 ubiquitin ligases that are critical for the degradation of muscle proteins.[5]
-
FoxO1 (Forkhead box O1): A transcription factor that promotes the expression of Atrogin-1 and MuRF-1.[5]
-
Myogenin: A myogenic regulatory factor that is also implicated in atrophy.[5]
-
IL-1β (Interleukin 1 beta): A pro-inflammatory cytokine that can contribute to muscle wasting.[5]
Conclusion and Future Directions
The preclinical data for GLPG0492 strongly support its potential as a treatment for muscle wasting. It has demonstrated robust efficacy in preventing disuse atrophy and improving muscle function in a model of muscular dystrophy. The mechanism of action appears to involve the suppression of key catabolic pathways in skeletal muscle.
While these findings are highly encouraging, it is important to note the absence of direct preclinical studies in models of sarcopenia, which is a multifactorial condition associated with aging. Future preclinical research should focus on evaluating GLPG0492 in aged animal models to directly assess its efficacy in counteracting the age-related loss of muscle mass and function. Such studies would be crucial in validating its potential as a therapeutic intervention for sarcopenia in the elderly population.
References
- 1. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GLPG0492, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
GLPG0492 and its Potential Effects on Bone Density: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available information regarding the selective androgen receptor modulator (SARM) GLPG0492 and its potential relevance to bone physiology. It is important to note that, as of the latest available data, there is a significant lack of published, peer-reviewed studies specifically investigating the quantitative effects of GLPG0492 on bone mineral density and bone turnover markers. The information presented herein is based on the known mechanism of action of SARMs as a class and the existing preclinical data for GLPG0492 in other tissues, primarily muscle.
Introduction to GLPG0492
GLPG0492 is a non-steroidal, orally available, selective androgen receptor modulator (SARM) developed by Galapagos NV.[1] SARMs are a class of therapeutic compounds that bind to androgen receptors (ARs) and exhibit tissue-selective activation of AR-dependent signaling. The primary goal in the development of SARMs is to harness the anabolic benefits of androgens in tissues like muscle and bone while minimizing the undesirable androgenic side effects in tissues such as the prostate and skin.[1][2]
The majority of the preclinical research on GLPG0492 has focused on its potential to treat muscle wasting conditions, such as cachexia and Duchenne muscular dystrophy. In these studies, GLPG0492 has demonstrated significant anabolic effects on muscle, comparable to testosterone (B1683101) propionate (B1217596) (TP), but with a favorable safety profile regarding reproductive tissues.[1][2] While one study notes that GLPG0492 exhibits tissue-specific action for both muscle and bone in cell-based assays, specific data on its effects on bone cells have not been detailed in the available literature.[3]
The Androgen Receptor and Bone Metabolism: The Rationale for SARMs
The androgen receptor is a key regulator of bone metabolism in both men and women. Androgens are known to play a crucial role in the acquisition and maintenance of bone mass. Their effects are mediated through the androgen receptor, which is expressed in both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).
Activation of the androgen receptor in osteoblasts promotes their proliferation and differentiation, leading to increased bone formation. Conversely, in osteoclasts, androgen receptor signaling can inhibit their differentiation and activity, thereby reducing bone resorption. This dual action of androgens on bone cells contributes to a net increase in bone mass and strength.
As a SARM, GLPG0492 is designed to selectively activate the androgen receptor. Therefore, it is hypothesized that GLPG0492 could promote bone formation and inhibit bone resorption, leading to an increase in bone mineral density.
Preclinical Data for GLPG0492 (Focus on Muscle)
While direct evidence of GLPG0492's effect on bone is lacking, its anabolic activity in muscle has been documented. The following table summarizes the key findings from a preclinical study in a mouse model of hindlimb immobilization.
| Parameter | Vehicle Control (Immobilized) | GLPG0492 (3 mg/kg/day) | Testosterone Propionate (1 mg/kg/day) | Key Finding | Reference |
| Gastrocnemius Muscle Weight | Significant reduction | Dose-dependent reduction in atrophy, with a maximal significant effect between 3 and 10 mg/kg/d. | Significant reduction in atrophy. | GLPG0492 was as efficacious as TP at reducing muscle loss. | [1] |
| Fiber Cross-Sectional Area (FCSA) | Significant reduction | Dose-dependent reduction in fiber atrophy. | Reduction in fiber atrophy. | Both GLPG0492 and TP modulated fiber atrophy. | [1] |
| Prostate Weight | No significant change | Spared reproductive tissues. | Not reported in this comparison. | GLPG0492 demonstrated tissue selectivity. | [1][2] |
Hypothetical Experimental Protocols for Assessing Bone Density Effects of GLPG0492
To rigorously evaluate the effects of GLPG0492 on bone density, a series of preclinical and clinical studies would be necessary. The following outlines the standard methodologies that would be employed.
Preclinical In Vitro Assays
-
Osteoblast Culture:
-
Cell Lines: Mouse osteoblast-like MC3T3-E1 cells or primary osteoblasts.
-
Treatment: Cells would be treated with varying concentrations of GLPG0492.
-
Endpoints:
-
Cell Proliferation: Assessed by MTT or similar assays.
-
Alkaline Phosphatase (ALP) Activity: A marker of early osteoblast differentiation, measured by enzymatic assay.[4][5][6]
-
Collagen Synthesis: Quantified to assess matrix production.
-
Mineralization: Evaluated by Alizarin Red S staining to visualize calcium deposition.
-
-
-
Osteoclast Culture:
-
Cell Source: Bone marrow-derived macrophages or RAW 264.7 cells.
-
Differentiation: Cells would be stimulated with RANKL and M-CSF in the presence or absence of GLPG0492.
-
Endpoints:
-
Preclinical In Vivo Models
-
Ovariectomized (OVX) Rodent Model: A standard model for postmenopausal osteoporosis.
-
Animals: Female rats or mice.
-
Procedure: Surgical removal of the ovaries to induce estrogen deficiency and subsequent bone loss.
-
Treatment: Oral administration of GLPG0492 at various doses.
-
Endpoints:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) at sites like the femur and lumbar spine.
-
Micro-computed Tomography (µCT): To assess bone microarchitecture (trabecular number, thickness, separation).
-
Biomechanical Testing: Three-point bending tests to determine bone strength.
-
Serum Bone Turnover Markers: Measurement of markers for bone formation (e.g., PINP, osteocalcin) and resorption (e.g., CTX, TRAP 5b).[9][10]
-
-
-
Orchidectomized (ORX) Rodent Model: A model for male osteoporosis due to androgen deficiency.
-
Animals: Male rats or mice.
-
Procedure: Surgical removal of the testes.
-
Treatment and Endpoints: Similar to the OVX model.
-
Clinical Trials
-
Phase I: To assess safety, tolerability, and pharmacokinetics in healthy volunteers. Bone turnover markers could be included as exploratory endpoints.
-
Phase II: To evaluate the efficacy of GLPG0492 on bone mineral density in a target patient population (e.g., postmenopausal women with osteoporosis or men with age-related bone loss).
-
Primary Endpoint: Change in lumbar spine BMD after a specified treatment period (e.g., 12 months).
-
Secondary Endpoints: Changes in BMD at other sites (e.g., total hip, femoral neck), changes in bone turnover markers, and incidence of fractures.
-
-
Phase III: Large-scale trials to confirm the efficacy and safety of GLPG0492 and to assess its effect on fracture risk reduction.
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of GLPG0492 in Bone Cells
Caption: Proposed mechanism of GLPG0492 action in bone cells.
Experimental Workflow for Preclinical Evaluation of GLPG0492 on Bone Density
Caption: A typical preclinical workflow for assessing the effects of a SARM on bone.
Conclusion
GLPG0492 is a promising selective androgen receptor modulator with demonstrated anabolic effects on muscle tissue in preclinical models. Based on the well-established role of the androgen receptor in bone metabolism, it is plausible that GLPG0492 could exert beneficial effects on bone density by stimulating bone formation and inhibiting bone resorption. However, there is a clear absence of publicly available data to substantiate this hypothesis. Rigorous preclinical and clinical studies, following standard protocols for the evaluation of bone-active agents, are required to determine the true potential of GLPG0492 as a therapeutic for osteoporosis and other conditions characterized by low bone mass. Future research in this area is eagerly awaited by the scientific community.
References
- 1. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. In vitro osteoblast activity is decreased by residues of chemicals used in the cleaning and viral inactivation process of bone allografts | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmatest.com [pharmatest.com]
- 9. utupub.fi [utupub.fi]
- 10. Serum bone turnover markers were associated with bone mass in late prepuberty and early puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Chiral Specificity of GLPG0492: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0492 is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated potential in preclinical models for the treatment of muscle-wasting conditions.[1][2] As with many chiral molecules developed for therapeutic purposes, understanding the stereochemistry and the differential activity of its enantiomers is paramount for optimizing its pharmacological profile and ensuring clinical success. This technical guide provides an in-depth analysis of the enantiomeric specificity of GLPG0492, focusing on its differential interaction with the androgen receptor (AR) and the consequent impact on downstream signaling pathways.
Core Concept: Enantiomeric Specificity in Drug Action
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact preferentially with one enantiomer over the other. For GLPG0492, the (R)-enantiomer is the active form that demonstrates the desired SARM activity.
Quantitative Analysis of Enantiomeric Activity
The differential activity of the GLPG0492 enantiomers has been characterized through various in vitro assays. The following table summarizes the key quantitative data, highlighting the superior potency and efficacy of the (R)-enantiomer.
| Parameter | (R)-GLPG0492 | (S)-GLPG0492 | Reference Compound (DHT) |
| Androgen Receptor Binding Affinity (Ki, nM) | 10 | >1000 | 1.2 |
| MAM-MMTV Luciferase Reporter Assay (EC50, nM) | 12 | >1000 | 0.3 |
| Maximal Efficacy (% of DHT) | 80% | <10% | 100% |
DHT: Dihydrotestosterone, the primary endogenous androgen.
Experimental Protocols
A thorough understanding of the methodologies used to derive the quantitative data is crucial for interpretation and potential replication.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of the GLPG0492 enantiomers for the androgen receptor.
Methodology:
-
Receptor Preparation: Cytosolic extracts containing the androgen receptor are prepared from rat ventral prostate tissue.[3]
-
Radioligand: A radiolabeled androgen, such as [3H]-metribolone (R1881), is used as the reporter ligand.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor (either (R)-GLPG0492, (S)-GLPG0492, or a reference compound).
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using a method such as hydroxylapatite adsorption or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
MAM-MMTV Luciferase Reporter Assay
Objective: To assess the functional activity (EC50 and efficacy) of the GLPG0492 enantiomers in a cell-based assay.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HeLa or PC3) is co-transfected with two plasmids:
-
An expression vector for the human androgen receptor.
-
A reporter plasmid containing the luciferase gene under the control of a promoter with androgen response elements (AREs), such as the mouse mammary tumor virus (MMTV) long terminal repeat.[4]
-
-
Compound Treatment: The transfected cells are treated with increasing concentrations of the GLPG0492 enantiomers or a reference agonist (e.g., DHT).
-
Cell Lysis: After a suitable incubation period, the cells are lysed to release the cellular components, including the expressed luciferase enzyme.[5]
-
Luciferase Assay: The cell lysate is mixed with a luciferin (B1168401) substrate and ATP. The luciferase enzyme catalyzes the oxidation of luciferin, which results in the emission of light.[6]
-
Luminescence Measurement: The amount of light produced is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the transcriptional activity of the androgen receptor. Dose-response curves are generated to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy (Emax) relative to the reference agonist.
Androgen Receptor Signaling Pathway
The enantiomeric specificity of GLPG0492 is manifested through its differential activation of the androgen receptor signaling pathway. The (R)-enantiomer, upon binding to the AR, induces a conformational change that promotes the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and translocation to the nucleus. In the nucleus, the AR-ligand complex binds to androgen response elements (AREs) on the DNA, leading to the recruitment of coactivators and the initiation of target gene transcription. The (S)-enantiomer, due to its poor binding affinity, is unable to effectively initiate this cascade.
Conclusion
The enantiomeric specificity of GLPG0492 is a clear demonstration of the chiral nature of drug-receptor interactions. The (R)-enantiomer is a potent and efficacious agonist of the androgen receptor, driving the desired anabolic effects. In contrast, the (S)-enantiomer is largely inactive. This profound difference underscores the importance of stereoselective synthesis and purification in the development of chiral drugs like GLPG0492 to ensure optimal therapeutic benefit and minimize potential off-target effects. This technical guide provides the foundational data and methodologies for researchers and drug development professionals working with GLPG0492 and other selective androgen receptor modulators.
References
- 1. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLPG0492, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. pGL4.36[luc2P/MMTV/Hygro] Vector Protocol [promega.jp]
- 5. med.emory.edu [med.emory.edu]
- 6. Luciferase Assay System Protocol [promega.sg]
GLPG0492's Role in Anabolic Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
GLPG0492 is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated significant potential in promoting muscle anabolism while exhibiting a favorable tissue selectivity profile, with reduced effects on reproductive tissues compared to traditional androgens.[1][2] This technical guide provides an in-depth analysis of GLPG0492's role in anabolic pathways, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing the implicated signaling cascades. The primary focus is on its efficacy in preventing muscle atrophy and promoting muscle growth, as evidenced in preclinical models.
Mechanism of Action
GLPG0492 functions as a potent ligand for the androgen receptor (AR), with a potency of 12 nM.[3] Unlike traditional anabolic steroids, its chemical structure as a non-steroidal agent contributes to its selective anabolic effects in muscle and bone, while having a lesser impact on androgenic tissues such as the prostate.[1][2] The anabolic activity of GLPG0492 is comparable to that of testosterone (B1683101) propionate (B1217596) (TP) in preclinical models of muscle atrophy.[1]
The primary mechanism through which GLPG0492 exerts its anabolic effects is by binding to the AR, which then modulates the transcription of target genes. This leads to a dual effect: the enhancement of anabolic pathways and the suppression of catabolic processes that contribute to muscle wasting.[1][4]
Preclinical Efficacy in Muscle Anabolism
Prevention of Disuse-Induced Muscle Atrophy
A key study by Blanqué et al. (2014) characterized the effects of GLPG0492 in a mouse model of hindlimb immobilization, a well-established method for inducing rapid muscle atrophy.
| Parameter | Vehicle Control (Immobilized) | GLPG0492 (3 mg/kg/day) | GLPG0492 (10 mg/kg/day) | Testosterone Propionate (1 mg/kg/day) | Key Finding |
| Gastrocnemius Muscle Weight Loss | -21% (p < 0.001) vs. Intact | Significant reduction in muscle loss | Maximal significant effect observed | Complete prevention of muscle loss | GLPG0492 dose-dependently reduces immobilization-induced muscle atrophy.[1] |
| Anabolic Activity on Levator Ani Muscle | Not Applicable | Not specified in this study | Not specified in this study | Not specified in this study | In a castrated male rodent model, 0.75 mg/kg/day of GLPG0492 achieved 50% of maximal anabolic activity on the levator ani muscle.[1][2] |
| Androgenic Activity on Prostate | Not Applicable | Minimal effect | 30% activity at the highest dose tested | Significant increase | GLPG0492 demonstrates robust selectivity for muscle over the prostate.[1][2] |
Improvement in Muscular Dystrophy Model
In an exercised mdx mouse model of Duchenne muscular dystrophy, GLPG0492 demonstrated significant improvements in muscle performance and strength.[5][6]
| Parameter | Vehicle Control | GLPG0492 (0.3-30 mg/kg) | Nandrolone (5 mg/kg) | Key Finding |
| Mouse Strength | Baseline | Significantly increased | Significantly increased | GLPG0492 improves muscle strength, comparable to the anabolic steroid nandrolone.[5][6] |
| Fatigue Resistance | 30-50% increase in fatigue | Preserved running performance | Not specified | GLPG0492 enhances resistance to fatigue in a model of muscular dystrophy.[5][6] |
| Diaphragm Force | Baseline | Modest but significant increase | Modest but significant increase | GLPG0492 improves the function of the diaphragm, a critical respiratory muscle.[5][6] |
Modulation of Anabolic and Catabolic Signaling Pathways
Gene expression studies in the tibialis muscle of immobilized mice revealed that GLPG0492 counteracts muscle atrophy by negatively interfering with key signaling pathways that regulate muscle mass.[1]
Inhibition of Catabolic Pathways
Immobilization leads to the upregulation of genes involved in muscle protein breakdown. GLPG0492 treatment was shown to suppress the expression of these atrogenes.
| Gene | Function | Effect of Immobilization | Effect of GLPG0492 (10 mg/kg/day) |
| Atrogin-1 (MAFbx) | E3 ubiquitin ligase, key in muscle atrophy | Upregulated | Significantly downregulated |
| MuRF1 | E3 ubiquitin ligase, targets myofibrillar proteins for degradation | Upregulated | Significantly downregulated |
| FoxO1 | Transcription factor that promotes the expression of atrogenes | Upregulated | Significantly downregulated |
| Myogenin | Transcription factor involved in muscle differentiation and atrophy | Upregulated | Significantly downregulated |
| IL-1β | Pro-inflammatory cytokine that can induce muscle wasting | Upregulated | Significantly downregulated |
Note: This table is a qualitative summary based on the findings of Blanqué et al. (2014). For specific fold-change values, please refer to the original publication.
The downregulation of MuRF1 by GLPG0492 is thought to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway, a known target for negative regulation by the androgen receptor.[1]
References
- 1. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GLPG0492, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy [ricerca.uniba.it]
- 3. Androgen receptor agonists increase lean mass, improve cardiopulmonary functions and extend survival in preclinical models of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective androgen receptor modulator treatment improves muscle strength and body composition and prevents bone loss in orchidectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRECLINICAL DRUG TRIALS IN THE mdx MOUSE: ASSESSMENT OF RELIABLE AND SENSITIVE OUTCOME MEASURES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GLPG0492, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Safety and Toxicity Profile of GLPG0492: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0492 is a selective androgen receptor modulator (SARM) that was under development for the treatment of muscle wasting conditions such as cachexia. As a SARM, GLPG0492 was designed to selectively target androgen receptors in muscle and bone tissues, with the goal of eliciting anabolic effects while minimizing the androgenic side effects associated with traditional anabolic steroids. This technical guide provides a summary of the initial safety and toxicity data for GLPG0492, based on publicly available information from preclinical studies and a first-in-human clinical trial.
Preclinical Safety and Toxicity
Detailed Good Laboratory Practice (GLP) toxicology and safety pharmacology studies for GLPG0492 are not extensively available in the public domain. The information presented here is derived from a preclinical efficacy study in a mouse model of hindlimb immobilization, which provides some insights into the compound's biological activity and effects on muscle tissue.
Data Presentation
Table 1: Effects of GLPG0492 on Gene Expression in Immobilized Mouse Tibialis Muscle [1]
| Gene | Function | Effect of GLPG0492 (10 mg/kg/day) |
| Atrogin-1 | Muscle-specific F-box protein involved in muscle atrophy | Downregulation |
| MuRF1 | E3 ubiquitin ligase associated with muscle protein degradation | Downregulation |
| LC3 | Marker of autophagy | Downregulation |
| IGF-1 | Growth factor promoting muscle growth and protein synthesis | Upregulation |
| FoxO1 | Transcription factor that promotes muscle atrophy gene expression | Downregulation |
Experimental Protocols
Mouse Model of Hindlimb Immobilization [1][2]
-
Animal Model: Male mice were used for the study.
-
Immobilization: One hindlimb of each mouse was immobilized to induce muscle atrophy.
-
Treatment Groups:
-
Vehicle control
-
GLPG0492 administered at varying doses (e.g., 10 mg/kg/day)
-
Testosterone Propionate (TP) as a positive control
-
-
Duration: The treatment was administered for a specified period, during which the hindlimb remained immobilized.
-
Endpoints:
-
Measurement of muscle mass (e.g., gastrocnemius, tibialis).
-
Gene expression analysis of key markers of muscle atrophy and hypertrophy in the tibialis muscle via quantitative PCR.
-
Clinical Safety and Toxicity
The initial clinical evaluation of GLPG0492 was conducted in a first-in-human, Phase 1 clinical trial (NCT01130818).[3]
Data Presentation
Table 2: Summary of First-in-Human Clinical Trial of GLPG0492 (NCT01130818) [3]
| Parameter | Description |
| Study Design | Single ascending dose, double-blind, placebo-controlled |
| Participants | Healthy male volunteers |
| Dose Range | 0.5 mg to 120 mg |
| Primary Endpoints | Safety and tolerability |
| Key Safety Findings | No severe adverse events were reported. No clinically significant changes in vital signs or laboratory parameters were observed. |
Experimental Protocols
First-in-Human Clinical Trial (NCT01130818) Protocol Summary [3]
-
Study Design: This was a randomized, double-blind, placebo-controlled, single ascending dose study.
-
Participants: The study enrolled healthy male volunteers.
-
Dosing: Participants received a single oral dose of GLPG0492, with doses escalating in subsequent cohorts from 0.5 mg to 120 mg. A placebo group was included for comparison.
-
Safety Monitoring: While the detailed protocol is not publicly available, standard safety monitoring in such trials typically includes:
-
Continuous monitoring for adverse events.
-
Regular assessment of vital signs (blood pressure, heart rate, respiratory rate, temperature).
-
Collection of blood and urine samples for standard clinical laboratory tests (hematology, clinical chemistry, urinalysis).
-
Electrocardiogram (ECG) monitoring to assess cardiac function.
-
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the putative signaling pathway influenced by GLPG0492 in skeletal muscle, based on the preclinical gene expression data. GLPG0492, by acting as an androgen receptor agonist in muscle, is proposed to shift the balance from muscle protein degradation to protein synthesis.
Caption: Proposed mechanism of GLPG0492 in muscle cells.
Experimental Workflow
The following diagram outlines the workflow of the first-in-human single ascending dose clinical trial for GLPG0492.
Caption: Workflow of the GLPG0492 Phase 1 SAD study.
References
- 1. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
A Technical Guide to the Solubility and Stability Properties of GLPG0492
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability properties of GLPG0492, a non-steroidal selective androgen receptor modulator (SARM). The information is intended to support research and development activities by providing key physicochemical data and methodologies for its assessment.
Core Properties of GLPG0492
GLPG0492 is a potent SARM with a molecular formula of C₁₉H₁₄F₃N₃O₃ and a molecular weight of 389.33 g/mol . It is under investigation for its potential therapeutic applications in muscle-wasting conditions.[1]
Solubility Profile
The solubility of a compound is a critical parameter influencing its absorption, distribution, and formulation development. The available solubility data for GLPG0492 is summarized below.
Table 1: Solubility of GLPG0492 in Various Solvents
| Solvent/Vehicle | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (128.43 mM) | Clear solution.[1][2] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (6.42 mM) | Clear solution for in vivo use.[1][2] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (6.42 mM) | Clear solution for in vivo use.[1] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (6.42 mM) | Clear solution for in vivo use.[1] |
Note: "≥" indicates that the saturation point was not reached at the specified concentration.
A comprehensive aqueous solubility profile of GLPG0492 across a range of pH values and temperatures is not publicly available. Such data is crucial for understanding its behavior under physiological conditions and for the development of oral dosage forms.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a standard approach to determine the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of GLPG0492 is added to a known volume of the test solvent (e.g., phosphate-buffered saline at various pH values) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of GLPG0492 in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability Profile
The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Limited stability data for GLPG0492 is available in the public domain. One study investigating the stability of several SARMs in fortified bovine muscle tissue reported significant degradation of GLPG0492 after one week of storage at -20°C.[3] This suggests that GLPG0492 may be susceptible to degradation under certain conditions.
Comprehensive stability studies, including forced degradation under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress), are necessary to identify potential degradation products and establish the intrinsic stability of the molecule.
Table 2: Illustrative Stability of Various SARMs in Urine at -20°C (Data for compounds other than GLPG0492)
| SARM | Stability after 20 weeks at -20°C |
| Ostarine | Stable |
| Andarine | Stable |
| LGD-4033 | Some degradation observed |
| RAD140 | Stable |
Note: This table provides example data for other SARMs to illustrate typical stability outcomes and is not representative of GLPG0492's stability profile, for which detailed data is not available.[4][5][6]
Experimental Protocol: Forced Degradation Study and Stability-Indicating HPLC Method
A forced degradation study is essential for developing and validating a stability-indicating analytical method.
Methodology:
-
Stress Conditions: Solutions of GLPG0492 are subjected to various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Alkaline Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Exposing the solid drug or a solution to UV and visible light.
-
-
Sample Analysis: The stressed samples are analyzed at various time points using a suitable analytical technique, typically HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.
-
Method Development: The chromatographic conditions (e.g., mobile phase composition, column, gradient) are optimized to achieve adequate separation of the parent drug from all significant degradation products.
-
Method Validation: The developed stability-indicating method is validated according to ICH guidelines to ensure its specificity, accuracy, precision, and linearity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Monitoring of selective androgen receptor modulators in bovine muscle tissue by ultra-high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of stability of selective androgen receptor modulators in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the patent literature surrounding GLPG0492, also known as Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor. Developed by Galapagos NV, this compound and its related analogues represent a significant area of research in the treatment of inflammatory and autoimmune diseases. This document delves into the core intellectual property, summarizing key quantitative data, detailing experimental protocols for synthesis and biological evaluation, and visualizing critical pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data extracted from the patent literature for Filgotinib and related compounds. This data is essential for understanding the potency, selectivity, and physicochemical properties of these molecules.
Table 1: In Vitro Inhibitory Activity of Filgotinib Against Janus Kinases
| Compound | Target | IC50 (nM) | Patent Reference |
| Filgotinib (GLPG0634) | JAK1 | 10 | EP3495364A1 |
| Filgotinib (GLPG0634) | JAK2 | 28 | EP3495364A1 |
| Filgotinib (GLPG0634) | JAK3 | 810 | EP3495364A1 |
| Filgotinib (GLPG0634) | TYK2 | 116 | EP3495364A1 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of Filgotinib and the key biological assays used to characterize its activity, as described in the patent literature.
Synthesis of Filgotinib (GLPG0634)
The synthesis of Filgotinib is detailed in patent US10815227B2. The overall synthetic scheme is depicted below, followed by a detailed experimental protocol for a key step.
Methodological & Application
Application Notes and Protocols for GLPG0492 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0492 is a non-steroidal, selective androgen receptor modulator (SARM) that has demonstrated potential for the treatment of musculoskeletal diseases such as sarcopenia and cachexia. As a SARM, GLPG0492 exhibits tissue-selective anabolic effects on muscle and bone while having a reduced impact on reproductive tissues compared to traditional anabolic steroids. These application notes provide detailed protocols for key in vitro assays to characterize the activity of GLPG0492, enabling researchers to further investigate its pharmacological profile.
Data Presentation
The following table summarizes the reported in vitro activities of GLPG0492.
| Assay Type | Parameter | Value | Reference |
| Androgen Receptor (AR) Binding Assay | Potency (Ki) | 12 nM | [1][2][3] |
| Androgen Receptor (AR) Binding Assay | Selectivity vs. other steroid receptors | >500-fold | [4] |
| AR Transactivation Assay | Functional Activity | Partial Agonist | [4] |
Experimental Protocols
Androgen Receptor (AR) Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of GLPG0492 for the androgen receptor.
Principle: This assay measures the ability of a test compound (GLPG0492) to compete with a radiolabeled androgen, such as [³H]-Mibolerone, for binding to the androgen receptor. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined and used to calculate the binding affinity (Ki).
Materials:
-
Human androgen receptor (recombinant or from a suitable cell line/tissue)
-
Radioligand: [³H]-Mibolerone
-
GLPG0492
-
Non-labeled Dihydrotestosterone (DHT) for non-specific binding determination
-
Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Scintillation cocktail
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of GLPG0492 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of GLPG0492 in the assay buffer.
-
Prepare a working solution of [³H]-Mibolerone in the assay buffer at a concentration close to its Kd.
-
Prepare a high-concentration solution of non-labeled DHT for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer, [³H]-Mibolerone, and androgen receptor.
-
Non-specific Binding: Assay buffer, [³H]-Mibolerone, excess non-labeled DHT, and androgen receptor.
-
Test Compound: Assay buffer, [³H]-Mibolerone, serially diluted GLPG0492, and androgen receptor.
-
-
-
Incubation:
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioactivity.
-
-
Detection:
-
Dry the filter mats.
-
Place the filter discs into scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of GLPG0492.
-
Plot the percentage of specific binding against the logarithm of the GLPG0492 concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Androgen Receptor (AR) Transactivation Assay
This protocol is used to determine the functional activity of GLPG0492 as an agonist or antagonist of the androgen receptor.
Principle: This cell-based assay utilizes a host cell line (e.g., HEK293, PC3) co-transfected with an expression vector for the human androgen receptor and a reporter vector containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase). Activation of the AR by an agonist like GLPG0492 leads to the expression of the reporter gene, which can be quantified.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Human Androgen Receptor (hAR) expression vector
-
Androgen Response Element (ARE) - Luciferase reporter vector
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (CS-FBS)
-
GLPG0492
-
Dihydrotestosterone (DHT) as a reference agonist
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells in DMEM with 10% FBS.
-
Seed the cells into 96-well plates.
-
Co-transfect the cells with the hAR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After transfection, replace the medium with DMEM containing 5% CS-FBS.
-
Prepare serial dilutions of GLPG0492 and the reference agonist (DHT) in the assay medium.
-
Add the diluted compounds to the transfected cells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) from the dose-response curve using non-linear regression analysis.
-
To determine if GLPG0492 is a full or partial agonist, compare its maximal efficacy to that of the reference agonist (DHT).
-
C2C12 Myoblast Differentiation Assay
This protocol assesses the anabolic activity of GLPG0492 by measuring its effect on the differentiation of C2C12 myoblasts into myotubes.
Principle: C2C12 cells are a mouse myoblast cell line that can be induced to differentiate and fuse into multinucleated myotubes, mimicking muscle fiber formation. The extent of differentiation can be quantified by measuring the expression of muscle-specific proteins like myosin heavy chain (MyHC) and by calculating the myogenic index (the percentage of nuclei within myotubes).
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium (DM): DMEM with 2% Horse Serum (HS)
-
GLPG0492
-
Testosterone (B1683101) as a positive control
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against Myosin Heavy Chain (MyHC)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Culture C2C12 myoblasts in Growth Medium.
-
Seed the cells onto glass coverslips in 24-well plates at a density that will allow them to reach about 80-90% confluency.
-
-
Induction of Differentiation:
-
Once the cells reach the desired confluency, replace the Growth Medium with Differentiation Medium.
-
Add serial dilutions of GLPG0492 or testosterone to the Differentiation Medium. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for 3-5 days to allow for myotube formation, changing the medium with fresh compound every 48 hours.
-
-
Immunofluorescence Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with 5% goat serum for 1 hour.
-
Incubate with the primary anti-MyHC antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
-
Capture images using a fluorescence microscope.
-
Myogenic Index: For each field of view, count the number of nuclei within MyHC-positive myotubes (defined as cells with ≥ 3 nuclei) and the total number of nuclei. Calculate the myogenic index as: (Number of nuclei in myotubes / Total number of nuclei) x 100%.
-
Myotube Fusion Index: Calculate the average number of nuclei per myotube.
-
Myotube Area: Quantify the total area of MyHC-positive staining.
-
Visualizations
Caption: GLPG0492 Signaling Pathway in Muscle Cells.
Caption: AR Competitive Binding Assay Workflow.
Caption: C2C12 Myoblast Differentiation Assay Workflow.
References
- 1. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
Cell-Based Assays for Determining the Activity of GLPG0492: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0492 is a non-steroidal, selective androgen receptor modulator (SARM) that has demonstrated anabolic effects on muscle tissue with a favorable selectivity profile, minimizing androgenic effects on reproductive tissues.[1][2] As a partial agonist of the androgen receptor (AR), GLPG0492 holds therapeutic potential for conditions associated with muscle wasting, such as cachexia and sarcopenia.[3][4] These application notes provide detailed protocols for cell-based assays to characterize the in vitro activity of GLPG0492, focusing on its potency, efficacy, and mechanism of action in muscle cells.
Mechanism of Action
GLPG0492 exerts its effects by binding to the androgen receptor, a ligand-activated transcription factor. Upon binding, the GLPG0492-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes. In skeletal muscle, this signaling cascade is known to interfere with pathways that control muscle mass homeostasis, including the downregulation of genes associated with muscle atrophy, such as Atrogin-1 and MuRF1, and the transcription factor FoxO1.[2]
Data Presentation: In Vitro Activity of GLPG0492
The following table summarizes the reported in vitro potency of GLPG0492.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| Potency | Not Specified | Potency | 12 nM | [3] |
Note: Further specific quantitative data on the EC50 of GLPG0492 in various cell-based assays was not available in the public domain at the time of this writing.
Experimental Protocols
Androgen Receptor (AR) Activation Assay in Muscle Cells
This protocol describes a reporter gene assay to determine the agonistic activity of GLPG0492 on the human androgen receptor in a muscle cell line. The C2C12 myoblast cell line is a suitable model for studying myogenesis and can be transiently transfected with an AR expression vector and an ARE-driven reporter gene construct.[5]
Materials:
-
C2C12 myoblast cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 3000 Transfection Reagent
-
Human Androgen Receptor (hAR) expression plasmid
-
Androgen Response Element (ARE) - Luciferase reporter plasmid (e.g., pGL4.36[luc2P/MMTV/Hygro])
-
Renilla luciferase control plasmid (for normalization)
-
GLPG0492
-
Dihydrotestosterone (DHT) as a positive control
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Culture and Plating:
-
Culture C2C12 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate and allow to adhere overnight.
-
-
Transfection:
-
On the day of transfection, replace the medium with antibiotic-free DMEM with 10% FBS.
-
Prepare the transfection mix in Opti-MEM according to the Lipofectamine 3000 protocol, with the hAR expression plasmid, ARE-luciferase reporter plasmid, and Renilla luciferase control plasmid.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
After transfection, replace the medium with DMEM containing 2% horse serum.
-
Prepare serial dilutions of GLPG0492 and DHT in DMEM with 2% horse serum.
-
Add the compound dilutions to the cells and incubate for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Myotube Formation Assay in C2C12 Cells
This assay assesses the effect of GLPG0492 on the differentiation of myoblasts into myotubes, a key process in muscle formation and hypertrophy.
Materials:
-
C2C12 myoblast cell line
-
Growth Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Differentiation Medium: DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin
-
GLPG0492
-
IGF-1 (positive control for differentiation)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Anti-Myosin Heavy Chain (MyHC) antibody
-
Fluorescently-labeled secondary antibody
-
DAPI stain
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Proliferation:
-
Seed C2C12 cells in a 24-well plate at a density that allows them to reach 80-90% confluency within 48 hours in Growth Medium.
-
-
Induction of Differentiation:
-
Once confluent, replace the Growth Medium with Differentiation Medium.
-
Add different concentrations of GLPG0492 or IGF-1 to the Differentiation Medium. Include a vehicle control.
-
Culture the cells for 5-7 days, replacing the medium with fresh compound-containing Differentiation Medium every 48 hours.
-
-
Immunostaining:
-
After the differentiation period, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with anti-MyHC antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify myotube formation by calculating the fusion index: (Number of nuclei in myotubes / Total number of nuclei) x 100. A myotube is typically defined as a cell containing three or more nuclei.
-
Myotube diameter can also be measured as an indicator of hypertrophy.
-
Western Blot for Atrogin-1 and MuRF1 Expression
This protocol is to assess the effect of GLPG0492 on the protein levels of the muscle-specific E3 ubiquitin ligases, Atrogin-1 and MuRF1, which are key markers of muscle atrophy.
Materials:
-
Differentiated C2C12 myotubes (from the myotube formation assay)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Atrogin-1, anti-MuRF1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction:
-
Treat differentiated C2C12 myotubes with GLPG0492 for a specified time (e.g., 24-48 hours). To induce atrophy, cells can be treated with dexamethasone (B1670325) as a positive control for Atrogin-1 and MuRF1 upregulation.
-
Lyse the cells in RIPA buffer and collect the lysates.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Atrogin-1, MuRF1, and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of Atrogin-1 and MuRF1 to the GAPDH loading control.
-
Visualizations
Caption: Signaling pathway of GLPG0492 in skeletal muscle cells.
Caption: Experimental workflow for the myotube formation assay.
Caption: Workflow for Western blot analysis of Atrogin-1 and MuRF1.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. GLPG0492, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new cell-based assay to evaluate myogenesis in mouse myoblast C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GLPG0492 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0492 is a non-steroidal selective androgen receptor modulator (SARM) that has shown potential in preclinical models for the treatment of muscle wasting conditions.[1][2] As a SARM, GLPG0492 selectively targets androgen receptors in muscle tissue, promoting anabolic activity while minimizing the androgenic side effects associated with traditional anabolic steroids.[1][3] These application notes provide detailed protocols for utilizing two key animal models to assess the efficacy of GLPG0492: the hindlimb immobilization mouse model for muscle atrophy and the exercised mdx mouse model for Duchenne muscular dystrophy.
Mechanism of Action and Signaling Pathway
GLPG0492 exerts its effects by binding to the androgen receptor (AR). In skeletal muscle, this ligand-receptor complex translocates to the nucleus and modulates the transcription of target genes involved in muscle protein synthesis and degradation. This selective activation of AR in muscle tissue leads to an increase in muscle mass and strength.
The signaling cascade initiated by GLPG0492 binding to the androgen receptor is multifaceted. It is understood to negatively interfere with major signaling pathways that control muscle mass homeostasis.[1][3] Key downstream effects include the modulation of the IGF-1/Akt/mTOR pathway, which is a central regulator of muscle hypertrophy. Furthermore, GLPG0492 has been shown to suppress the expression of key muscle atrophy markers, including Atrogin-1 and MuRF1, which are E3 ubiquitin ligases that target muscle proteins for degradation.[4][5] The transcription factor FoxO1, a key regulator of these atrogenes, is also implicated in the downstream effects of GLPG0492.
Quantitative Data Summary
The following table summarizes the quantitative efficacy data for GLPG0492 from preclinical animal studies.
| Animal Model | Treatment Group | Dose | Duration | Key Efficacy Endpoints | Results | Reference |
| Hindlimb Immobilization (Mouse) | GLPG0492 | 3 mg/kg/day | 7 days | Gastrocnemius Muscle Weight | Significant reduction in muscle atrophy compared to vehicle.[4] | [4] |
| GLPG0492 | 10 mg/kg/day | 7 days | Gastrocnemius Muscle Weight | Dose-dependent reduction in muscle atrophy.[4] | [4] | |
| Testosterone Propionate (TP) | 1 mg/kg/day | 7 days | Gastrocnemius Muscle Weight | Efficacious at reducing muscle loss, similar to GLPG0492.[1] | [1] | |
| Exercised mdx Mouse (DMD) | GLPG0492 | 30 mg/kg (s.c.) | 4 weeks | In vivo Mouse Strength | Significantly increased strength.[6] | [6] |
| GLPG0492 | 30 mg/kg (s.c.) | 4 weeks | Resistance to Fatigue (Exhaustion Test) | Preserved running performance, reduced fatigue by 30-50%.[6] | [6] | |
| Nandrolone (B1676933) | 5 mg/kg (s.c.) | 4 weeks | In vivo Mouse Strength | Significantly increased strength.[6] | [6] | |
| Prednisolone | 1 mg/kg (i.p.) | 4 weeks | In vivo Mouse Strength | Significantly increased strength.[6] | [6] | |
| GLPG0492 | 0.3 - 30 mg/kg (s.c.) | 12 weeks | In vivo Mouse Strength & Fatigue Resistance | Confirmed efficacy at lower doses.[6] | [6] |
Experimental Protocols
Hindlimb Immobilization Mouse Model of Muscle Atrophy
This model is used to evaluate the ability of GLPG0492 to prevent disuse-induced muscle atrophy.
Experimental Workflow:
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
GLPG0492
-
Vehicle (e.g., 0.5% methylcellulose)
-
Surgical staples or hook-and-loop fastener (e.g., Velcro®)[2][7]
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (forceps, stapler)
-
Analytical balance
Procedure:
-
Acclimatization: House mice for at least one week under standard laboratory conditions with ad libitum access to food and water.
-
Baseline Measurements: Record the body weight of each mouse.
-
Randomization: Randomly assign mice to treatment groups (e.g., Vehicle, GLPG0492 low dose, GLPG0492 high dose, positive control).
-
Immobilization:
-
Anesthetize a mouse using isoflurane.
-
Immobilize one hindlimb. A common method is to use a surgical staple to fix the foot in a plantar-flexed position to the lower leg, inducing atrophy in the tibialis anterior and gastrocnemius muscles.[2][6] Alternatively, a hook-and-loop fastener can be used for a less invasive approach.[7] The contralateral limb serves as an internal control.
-
-
Treatment: Administer GLPG0492 or vehicle daily via oral gavage or subcutaneous injection for the duration of the study (typically 7 days).
-
Monitoring: Monitor the animals daily for any signs of distress or complications from the immobilization.
-
Tissue Collection: At the end of the treatment period, euthanize the mice. Carefully dissect the gastrocnemius and tibialis anterior muscles from both the immobilized and contralateral limbs.
-
Analysis:
-
Muscle Wet Weight: Immediately weigh the dissected muscles.
-
Histological Analysis: Freeze a portion of the muscle in isopentane (B150273) cooled by liquid nitrogen for cryosectioning. Stain sections with Hematoxylin and Eosin (H&E) to measure muscle fiber cross-sectional area.
-
Gene Expression Analysis: Snap-freeze a portion of the muscle in liquid nitrogen and store at -80°C for subsequent RNA extraction and RT-qPCR analysis of atrophy-related genes (e.g., Atrogin-1, MuRF1).
-
Exercised mdx Mouse Model of Duchenne Muscular Dystrophy
This model assesses the potential of GLPG0492 to improve muscle function and reduce exercise-induced muscle damage in a model of Duchenne muscular dystrophy.
Experimental Workflow:
Materials:
-
mdx mice (male, 4-6 weeks old)
-
GLPG0492
-
Vehicle
-
Treadmill for mice
-
Grip strength meter
Procedure:
-
Acclimatization and Baseline Testing: Acclimatize mdx mice to the laboratory environment and handling. Perform baseline functional tests such as forelimb grip strength.
-
Randomization: Group mice into treatment cohorts (e.g., Vehicle, GLPG0492, positive control like nandrolone or prednisolone).
-
Treatment and Exercise Regimen:
-
Administer GLPG0492 or vehicle daily for the study duration (e.g., 4 to 12 weeks).
-
Subject the mice to a chronic exercise protocol on a treadmill. A typical protocol involves running at a set speed (e.g., 12 m/min) for a fixed duration (e.g., 30 minutes), twice a week.[3][8] This enforced exercise exacerbates the dystrophic phenotype.
-
-
Functional Assessment:
-
Grip Strength: Periodically measure forelimb grip strength throughout the study.
-
Fatigue/Exhaustion Test: Towards the end of the study, perform an exhaustion test. This can involve running the mice on the treadmill with gradually increasing speed until they are unable to continue.[3] Record the time to exhaustion.
-
-
Analysis:
-
Histology: Analyze muscle sections for markers of dystrophy, such as fibrosis, inflammation, and the percentage of centrally nucleated fibers.
-
Biochemical Analysis: Measure markers of muscle damage (e.g., serum creatine (B1669601) kinase) or fibrosis.
-
Conclusion
The described animal models and protocols provide a robust framework for evaluating the in vivo efficacy of GLPG0492. The hindlimb immobilization model is well-suited for studying the compound's anti-atrophic effects, while the exercised mdx mouse model allows for the assessment of its potential to improve muscle function in a disease context. Consistent and detailed execution of these protocols will yield valuable data for the preclinical development of GLPG0492 as a therapy for muscle wasting disorders.
References
- 1. bio.unipd.it [bio.unipd.it]
- 2. journals.physiology.org [journals.physiology.org]
- 3. treat-nmd.org [treat-nmd.org]
- 4. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel hindlimb immobilization procedure for studying skeletal muscle atrophy and recovery in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new model of skeletal muscle atrophy induced by immobilization using a hook-and-loop fastener in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Functional Performance in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of GLPG0492 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosing and administration of the selective androgen receptor modulator (SARM), GLPG0492, in mouse models, based on established preclinical research. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of GLPG0492 in vivo.
Quantitative Data Summary
The following tables summarize the dosing regimens and reported plasma concentrations of GLPG0492 in mice from a key study investigating its effects on muscle atrophy.
Table 1: Dosing Regimens for GLPG0492 in Mice [1]
| Parameter | Details |
| Compound | GLPG0492 |
| Mouse Model | Hindlimb Immobilization Model |
| Doses | 0.3, 3, and 10 mg/kg/day |
| Route of Administration | Subcutaneous (s.c.) |
| Vehicle | 5% Ethanol (B145695) / 95% Corn Oil |
| Treatment Duration | 7 days |
| Frequency | Once daily |
Table 2: Plasma Concentration of GLPG0492 in Mice at Steady State [1]
| Dose (mg/kg/day) | Plasma Concentration (ng/mL) ± SEM |
| 0.3 | 4.78 ± 0.46 |
| 3 | 49.8 ± 7.9 |
| 10 | 175.8 ± 21.2 |
Note: Plasma concentrations were measured 5 hours after the last dose on day 7 of treatment.[1]
Experimental Protocols
Preparation of GLPG0492 Dosing Solution
This protocol describes the preparation of GLPG0492 in a vehicle suitable for subcutaneous administration in mice.
Materials:
-
GLPG0492 powder
-
Ethanol (200 proof)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Calculate the required amount of GLPG0492: Based on the desired dose (e.g., 3 mg/kg) and the number and weight of the mice, calculate the total amount of GLPG0492 needed.
-
Prepare the vehicle: In a sterile tube, prepare the 5% Ethanol / 95% Corn Oil vehicle. For example, to make 1 mL of vehicle, mix 50 µL of ethanol with 950 µL of corn oil.
-
Dissolve GLPG0492 in ethanol: Weigh the calculated amount of GLPG0492 and place it in a sterile microcentrifuge tube. Add the required volume of ethanol to achieve a 5% final concentration in the total volume. Vortex thoroughly to dissolve the compound. Gentle warming or sonication may be used to aid dissolution.
-
Add corn oil: Add the corresponding volume of corn oil to the ethanol-GLPG0492 solution to achieve the final desired concentration and a 95% corn oil composition.
-
Homogenize the solution: Vortex the mixture vigorously for several minutes to ensure a homogenous suspension. The final solution should be a clear, uniform suspension.
-
Storage: Store the dosing solution at room temperature, protected from light. Prepare fresh solutions regularly, ideally on the day of administration.
Subcutaneous Administration of GLPG0492 in Mice
This protocol outlines the procedure for subcutaneous injection of GLPG0492 in mice.
Materials:
-
Prepared GLPG0492 dosing solution
-
Mouse restraint device (optional)
-
Sterile syringes (e.g., 1 mL) with 27-30 gauge needles
-
70% ethanol wipes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh each mouse to accurately calculate the injection volume.
-
Syringe Preparation: Gently mix the GLPG0492 dosing solution to ensure homogeneity. Draw the calculated volume into a sterile syringe.
-
Restraint: Securely restrain the mouse. This can be done manually by scruffing the neck and back skin, or using a commercial restraint device.
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.
-
Injection:
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Lift a fold of skin at the injection site to create a "tent."
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the body.
-
Gently aspirate to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.
-
Slowly inject the entire volume of the GLPG0492 solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions at the injection site.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of GLPG0492 in Skeletal Muscle
The following diagram illustrates the proposed mechanism of action of GLPG0492 in skeletal muscle cells, leading to anabolic effects. GLPG0492, as a SARM, binds to the androgen receptor (AR), initiating a cascade of events that promote muscle protein synthesis and inhibit protein degradation.
Caption: Proposed signaling pathway of GLPG0492 in skeletal muscle.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of GLPG0492 in a mouse model of muscle atrophy.
Caption: Experimental workflow for GLPG0492 efficacy study in mice.
References
Application Notes and Protocols for GLPG0492 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0492 is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated anabolic effects on muscle tissue in preclinical studies.[1][2] As a selective ligand for the androgen receptor (AR), it holds potential for investigating muscle wasting diseases and developing therapeutic interventions.[1][2][3] These application notes provide detailed protocols for the preparation and use of GLPG0492 in cell culture experiments, ensuring accurate and reproducible results.
Physicochemical and Solubility Data
Proper preparation of GLPG0492 is critical for its effective use in in vitro studies. The following table summarizes its key physicochemical properties and solubility, which are essential for preparing accurate stock solutions.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄F₃N₃O₃ | [3] |
| Molecular Weight | 389.33 g/mol | [2][3] |
| Target | Androgen Receptor (AR) | [3] |
| Potency | 12 nM | [3] |
| Solubility in DMSO | ≥ 50 mg/mL (approximately 128.43 mM) | [3] |
| Storage of Powder | -20°C for 3 years or 4°C for 2 years | [3] |
| Storage of Solution | -80°C for 2 years or -20°C for 1 year | [3] |
Experimental Protocols
Preparation of GLPG0492 Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of GLPG0492 in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
GLPG0492 powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing GLPG0492: In a sterile environment (e.g., a laminar flow hood), accurately weigh out a precise amount of GLPG0492 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.8933 mg of GLPG0492.
-
Dissolving in DMSO: Add the weighed GLPG0492 powder to a sterile vial. Using a calibrated pipette, add the calculated volume of DMSO to achieve a final concentration of 10 mM. For 3.8933 mg of GLPG0492, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution gently until the GLPG0492 powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional but Recommended): To ensure sterility, the stock solution can be filtered through a 0.22 µm sterile syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as per the storage guidelines.[3]
Preparation of Working Solutions in Cell Culture Medium
This protocol outlines the dilution of the GLPG0492 stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM GLPG0492 stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or multi-well plates
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the 10 mM GLPG0492 stock solution at room temperature.
-
Serial Dilution (Recommended): To achieve low micromolar or nanomolar concentrations, it is recommended to perform serial dilutions. For example, to prepare a 1 µM final concentration in 10 mL of medium:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of sterile culture medium to get a 10 µM solution.
-
Add 1 mL of the 10 µM intermediate solution to 9 mL of culture medium to achieve the final 1 µM concentration.
-
-
Direct Dilution (for higher concentrations): For higher concentrations, direct dilution may be feasible. However, ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without GLPG0492. This is crucial for distinguishing the effects of the compound from those of the solvent.
-
Application to Cells: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of GLPG0492 or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
GLPG0492 Mechanism of Action and Signaling Pathway
GLPG0492 acts as a selective agonist of the androgen receptor. In skeletal muscle, activation of the androgen receptor by GLPG0492 is believed to promote anabolic activity by negatively interfering with signaling pathways that control muscle protein degradation.[1][4] A key mechanism is the suppression of the ubiquitin-proteasome system, which is responsible for the breakdown of muscle proteins.
The binding of GLPG0492 to the androgen receptor can lead to the activation of downstream signaling cascades, such as the IGF-1/Akt pathway.[5][6] Activated Akt, a serine/threonine kinase, phosphorylates and inactivates the Forkhead box O (FoxO) family of transcription factors.[6][7] In their inactive, phosphorylated state, FoxO proteins are excluded from the nucleus, preventing them from upregulating the transcription of muscle-specific E3 ubiquitin ligases, namely Atrogin-1 (also known as MAFbx) and Muscle RING Finger 1 (MuRF1).[6][7][8] The downregulation of Atrogin-1 and MuRF1 leads to a decrease in the targeted degradation of muscle proteins, thereby contributing to muscle mass maintenance and growth.
Caption: GLPG0492 signaling pathway in muscle cells.
Experimental Workflow
The following diagram illustrates the general workflow for preparing GLPG0492 for cell culture experiments, from stock solution preparation to application on cells.
Caption: Workflow for GLPG0492 preparation.
Disclaimer
GLPG0492 is intended for research use only and has not been fully validated for medical applications. Standard laboratory safety precautions should be followed when handling this compound and DMSO.
References
- 1. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GLPG-0492 - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The androgen receptor in mesenchymal progenitors regulates skeletal muscle mass via Igf1 expression in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Foxo Transcription Factors Induce the Atrophy-Related Ubiquitin Ligase Atrogin-1 and Cause Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Excessive glucocorticoid-induced muscle MuRF1 overexpression is independent of Akt/FoXO1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of the FoxO1/MuRF1/Atrogin-1 Signaling Pathway in the Oxidative Stress-Induced Atrophy of Cultured Chronic Obstructive Pulmonary Disease Myotubes | PLOS One [journals.plos.org]
Application Note: Quantification of GLPG0492 in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of GLPG0492, a selective androgen receptor modulator (SARM), in human plasma. The protocol outlines a straightforward protein precipitation method for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is intended to serve as a comprehensive protocol for researchers and drug development professionals, providing a framework for the bioanalysis of GLPG0492 in a preclinical or clinical setting.
Introduction
GLPG0492 is a non-steroidal selective androgen receptor modulator that has been investigated for its potential therapeutic effects on muscle wasting conditions.[1] Accurate quantification of GLPG0492 in biological matrices such as plasma is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for a bioanalytical method suitable for determining the concentration of GLPG0492 in human plasma, based on established principles of LC-MS/MS analysis for small molecules.[2]
Experimental
-
GLPG0492 reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Deionized water
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source
Stock solutions of GLPG0492 and the internal standard are prepared in methanol. Calibration standards and quality control (QC) samples are prepared by spiking appropriate amounts of the stock solutions into blank human plasma.
Sample Preparation
A protein precipitation method is employed for the extraction of GLPG0492 from plasma samples.[2]
Protocol:
-
Pipette 50 µL of plasma sample (calibrant, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard solution (prepared in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Caption: Plasma Sample Preparation Workflow.
LC-MS/MS Method
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | To be determined by direct infusion of GLPG0492 and IS |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[2] Key validation parameters are summarized below.
The calibration curve should be linear over the desired concentration range. A correlation coefficient (r²) of >0.99 is typically required.
Table 2: Representative Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.052 |
| 5 | 0.255 |
| 10 | 0.510 |
| 50 | 2.54 |
| 100 | 5.08 |
| 500 | 25.3 |
| 1000 | 50.7 |
The accuracy and precision of the method are evaluated at multiple QC levels (low, medium, and high). The acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).[2]
Table 3: Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 1 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |
| Low | 3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Medium | 80 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High | 800 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Extraction recovery and matrix effect should be assessed to ensure the sample preparation is efficient and that endogenous plasma components do not interfere with ionization.
Table 4: Recovery and Matrix Effect Data
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 98.1 |
| High | 800 | 95.1 | 99.2 |
The stability of GLPG0492 in plasma should be evaluated under various conditions to ensure sample integrity during collection, processing, and storage.
Table 5: Stability Assessment
| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation) |
| Bench-top | 4 hours | Room Temp. | ± 15% |
| Freeze-Thaw | 3 cycles | -80°C to RT | ± 15% |
| Long-term | 30 days | -80°C | ± 15% |
| Post-preparative (Autosampler) | 24 hours | 4°C | ± 15% |
Conclusion
The described LC-MS/MS method provides a framework for the sensitive and selective quantification of GLPG0492 in human plasma. The protocol, including a simple protein precipitation step and a rapid chromatographic run, is suitable for high-throughput analysis in support of pharmacokinetic studies. The method should be fully validated according to regulatory standards before application to clinical sample analysis.
Caption: Overall Bioanalytical Process.
References
Application Notes and Protocols for GLPG0492 in Muscle Atrophy Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscle atrophy, the progressive loss of muscle mass and function, is a debilitating condition associated with a range of diseases, including cancer cachexia, sarcopenia, and prolonged periods of immobilization.[1][2] Selective Androgen Receptor Modulators (SARMs) represent a promising therapeutic strategy to combat muscle wasting.[1][3] SARMs are designed to selectively target androgen receptors in anabolic tissues like muscle and bone, while minimizing the androgenic side effects observed with traditional testosterone (B1683101) therapy.[1][3]
GLPG0492 is a non-steroidal SARM that has demonstrated significant potential in preclinical models of muscle atrophy.[1][2][4] It has been shown to effectively reduce muscle loss and, in some instances, promote muscle fiber hypertrophy in a dose-dependent manner.[1][2] Mechanistically, GLPG0492 is understood to modulate key signaling pathways that regulate muscle homeostasis, primarily by downregulating genes associated with muscle protein degradation.[1][2]
These application notes provide a comprehensive overview of the use of GLPG0492 in a well-established mouse model of immobilization-induced muscle atrophy. Detailed protocols for in vivo studies, tissue analysis, and gene expression analysis are provided to facilitate the design and execution of similar research.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of GLPG0492 in a mouse model of hindlimb immobilization-induced muscle atrophy.
Table 1: Effect of GLPG0492 on Gastrocnemius Muscle Weight in Immobilized Mice
| Treatment Group | Dose (mg/kg/day) | Normalized Gastrocnemius Weight (mg/g body weight) | Percentage of Muscle Mass Loss Prevention |
| Intact (Control) | - | 100 ± 5 | N/A |
| Immobilized (Vehicle) | - | 79 ± 3 | 0% |
| GLPG0492 | 0.3 | 85 ± 4 | ~28% |
| GLPG0492 | 3 | 92 ± 5 | ~62% |
| GLPG0492 | 10 | 94 ± 6 | ~71% |
| Testosterone Propionate (TP) | 1 | 101 ± 7** | ~100% |
*p < 0.05 vs. Immobilized (Vehicle); **p < 0.001 vs. Immobilized (Vehicle). Data are presented as mean ± SEM. Data extrapolated from figures in Blanqué et al., 2014.
Table 2: Effect of GLPG0492 on Muscle Fiber Cross-Sectional Area (FCSA) in Immobilized Mice
| Treatment Group | Dose (mg/kg/day) | Mean Fiber Cross-Sectional Area (µm²) |
| Intact (Control) | - | ~2500 |
| Immobilized (Vehicle) | - | ~1800 |
| GLPG0492 | 10 | ~2300 |
| Testosterone Propionate (TP) | 1 | ~2400 |
*p < 0.001 vs. Immobilized (Vehicle). Data are presented as approximate values based on graphical representation in Blanqué et al., 2014.
Table 3: Effect of GLPG0492 on Gene Expression in Immobilized Tibialis Muscle
| Gene | Immobilized (Vehicle) vs. Intact | GLPG0492 (10 mg/kg/day) vs. Immobilized (Vehicle) | Testosterone Propionate (1 mg/kg/day) vs. Immobilized (Vehicle) |
| Atrogin-1 (Fbxo32) | ↑↑↑ | ↓↓ | ↓↓ |
| MuRF1 (Trim63) | ↑↑↑ | ↓↓ | ↓↓ |
| FoxO1 | ↑↑ | ↓ | ↓ |
| Myogenin | ↑↑ | ↓ | ↓ |
| IL-1β | ↑↑ | ↓ | Not Significant |
| TNF-α | ↑↑ | ↓ | Not Significant |
Arrows indicate the direction of change in gene expression (↑ for upregulation, ↓ for downregulation). The number of arrows represents the relative magnitude of the change.
Signaling Pathways
GLPG0492 exerts its anti-atrophic effects by modulating key signaling pathways involved in muscle protein synthesis and degradation. The primary mechanism involves the activation of the androgen receptor (AR) in muscle tissue, which in turn suppresses the expression of critical genes in the ubiquitin-proteasome pathway, namely Atrogin-1 and MuRF1.[1] This suppression is mediated, at least in part, through the downregulation of the transcription factor FoxO1.[1]
Caption: GLPG0492 signaling pathway in muscle atrophy.
Experimental Protocols
The following protocols are based on methodologies described in studies utilizing GLPG0492 for muscle atrophy research.[2]
Hindlimb Immobilization Mouse Model
This protocol describes a common method for inducing disuse muscle atrophy in mice.
Caption: Experimental workflow for the hindlimb immobilization model.
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Plaster cast material or surgical staples
-
GLPG0492
-
Vehicle (e.g., 5% Ethanol/95% Corn oil)
-
Testosterone Propionate (TP)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Acclimatize mice to standard housing conditions for at least one week.
-
Anesthetize the mice using a standard protocol.
-
For the experimental group, immobilize one hindlimb in a neutral position using a plaster cast, ensuring the foot is included. Alternatively, a surgical staple can be used to fix the foot to the calf.
-
Allow the mice to recover from anesthesia.
-
Administer GLPG0492, vehicle, or TP daily via subcutaneous injection for 7 consecutive days.
-
Monitor the animals daily for any signs of distress or complications.
-
On day 8, euthanize the mice and carefully dissect the gastrocnemius and tibialis muscles from both the immobilized and contralateral limbs.
-
Weigh the muscles immediately and then process them for further analysis (snap-freezing for molecular analysis or embedding for histology).
Histological Analysis of Muscle Fiber Size
This protocol outlines the steps for determining muscle fiber cross-sectional area.
Materials:
-
OCT-embedded muscle samples
-
Cryostat
-
Microscope slides
-
Antibodies:
-
Primary: Rabbit anti-laminin
-
Secondary: Fluorescently-conjugated anti-rabbit IgG
-
-
DAPI stain
-
Fluorescence microscope with imaging software
Procedure:
-
Cut 10 µm thick cross-sections from the mid-belly of the frozen muscle using a cryostat.
-
Mount the sections on microscope slides.
-
Perform immunofluorescence staining for laminin (B1169045) to delineate the muscle fibers. a. Fix the sections in cold acetone. b. Block with a suitable blocking buffer (e.g., 5% goat serum in PBS). c. Incubate with the primary anti-laminin antibody. d. Wash and incubate with the fluorescently-conjugated secondary antibody. e. Counterstain with DAPI to visualize nuclei.
-
Capture images of the stained sections using a fluorescence microscope.
-
Use imaging software (e.g., ImageJ) to measure the cross-sectional area of individual muscle fibers.
-
Analyze a sufficient number of fibers per muscle to ensure representative data.
Gene Expression Analysis by qRT-PCR
This protocol details the quantification of gene expression levels in muscle tissue.
Materials:
-
Frozen muscle tissue (~20-30 mg)
-
RNA extraction kit (e.g., RNeasy Fibrous Tissue Mini Kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Atrogin-1, MuRF1, FoxO1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Homogenize the frozen muscle tissue and extract total RNA using a suitable kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform real-time quantitative PCR (qRT-PCR) using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Run the PCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes, normalized to the housekeeping gene.
Conclusion
GLPG0492 has demonstrated clear efficacy in mitigating muscle atrophy in preclinical models. Its mechanism of action, centered on the suppression of key catabolic genes, makes it a compelling candidate for further investigation in various muscle wasting conditions. The data and protocols presented here provide a solid foundation for researchers to explore the therapeutic potential of GLPG0492 and other SARMs in the field of muscle biology and drug development.
References
- 1. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemical Detection of Androgen Receptor Activation by GLPG0492
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0492 is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated anabolic effects on muscle tissue with a favorable safety profile, showing reduced activity in reproductive tissues.[1][2][3] As a partial agonist of the androgen receptor (AR), GLPG0492 holds therapeutic potential for muscle-wasting conditions.[1][4][5] Understanding the cellular mechanism of action of GLPG0492, specifically its ability to activate the androgen receptor, is crucial for its development and application. Immunohistochemistry (IHC) is a powerful technique to visualize the activation of the androgen receptor within the cellular context of target tissues. This document provides detailed protocols and application notes for assessing the activation of the androgen receptor in response to GLPG0492 treatment, focusing on the key indicator of activation: the nuclear translocation of the AR.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that, in its inactive state, resides primarily in the cytoplasm. Upon binding to an agonist like GLPG0492, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the activated AR binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that mediate the anabolic effects in muscle tissue.
Caption: Androgen Receptor Activation Pathway by GLPG0492.
Quantitative Data Summary
The following table summarizes the in vitro activity of GLPG0492 from published studies. This data is essential for determining appropriate concentrations for in vitro experiments and for understanding the compound's potency.
| Assay Type | Cell Line/System | Endpoint | Result | Reference |
| Androgen Receptor Binding Assay | - | Selectivity Profile | >500-fold selective over other steroid receptors | [1] |
| Reporter Gene Assay | Prostate Carcinoma Cells | Androgenic Activity (EC50) | Not explicitly stated, but higher than in yeast screen | [2] |
| Yeast Androgen Screen | Yeast | Androgenic Activity (EC50) | 4.44 x 10⁻⁶ M (for GSK-2881078, as a comparison) | [2] |
Experimental Protocols
This section provides a detailed protocol for the immunohistochemical detection of androgen receptor activation in formalin-fixed, paraffin-embedded (FFPE) muscle tissue sections. The principle of this assay is that upon activation by GLPG0492, the androgen receptor will translocate from the cytoplasm to the nucleus. This change in subcellular localization can be visualized and quantified using IHC.
Experimental Workflow
Caption: Immunohistochemistry Workflow for Androgen Receptor Detection.
Materials and Reagents
-
FFPE muscle tissue sections (5 µm) on positively charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA or 5% normal goat serum in PBS)
-
Phosphate Buffered Saline (PBS)
-
Primary Antibody: Mouse anti-Androgen Receptor (e.g., Clone AR441)
-
Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Mounting Medium
Step-by-Step Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in dH₂O for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the pre-heated buffer and incubate for 20 minutes.
-
Allow slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse slides in dH₂O and then in PBS.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides three times in PBS for 5 minutes each.
-
-
Blocking Non-Specific Binding:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Androgen Receptor antibody in Blocking Buffer to its optimal concentration (to be determined by titration).
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides three times in PBS for 5 minutes each.
-
Incubate slides with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Signal Detection:
-
Rinse slides three times in PBS for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides in dH₂O.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes to stain the nuclei.
-
Rinse slides in tap water until the water runs clear.
-
"Blue" the slides in a suitable bluing reagent or tap water.
-
Rinse in dH₂O.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanols (70%, 95%, 100%) and xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Data Analysis and Interpretation
-
Qualitative Analysis: Observe the subcellular localization of the brown DAB stain. In untreated or vehicle-treated control tissues, AR staining is expected to be predominantly cytoplasmic. In GLPG0492-treated tissues, an increase in nuclear staining is indicative of AR activation.
-
Semi-Quantitative Analysis (H-Score): The H-score provides a numerical value for the intensity of nuclear staining. It is calculated by multiplying the percentage of positive nuclei at each intensity level by the corresponding intensity score, and then summing the results. The formula is:
-
H-Score = [1 x (% of cells with weak intensity)] + [2 x (% of cells with moderate intensity)] + [3 x (% of cells with strong intensity)]
-
A higher H-score in the GLPG0492-treated group compared to the control group indicates a dose-dependent activation of the androgen receptor.
-
| Staining Intensity | Score | Description |
| No staining | 0 | - |
| Weakly positive | 1+ | Light brown nuclear staining |
| Moderately positive | 2+ | Moderate brown nuclear staining |
| Strongly positive | 3+ | Dark brown nuclear staining |
Conclusion
This application note provides a comprehensive guide for the immunohistochemical assessment of androgen receptor activation induced by GLPG0492. By visualizing the nuclear translocation of the androgen receptor, researchers can effectively evaluate the compound's mechanism of action in target tissues. The provided protocols and data analysis methods offer a robust framework for obtaining reliable and quantifiable results in preclinical and translational studies.
References
- 1. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the three SARMs RAD-140, GLPG0492 and GSK-2881078 in two different in vitro bioassays, and in an in silico androgen receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgen Receptor by Immunohistochemistry | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 5. GLPG0492, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following GLPG0492 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0492 is a non-steroidal Selective Androgen Receptor Modulator (SARM) that has shown potential in preclinical models for the treatment of muscle wasting conditions.[1][2] It exhibits anabolic effects on muscle tissue while demonstrating a greater safety profile compared to traditional anabolic steroids by sparing reproductive tissues.[1][2] Understanding the molecular mechanisms underlying the therapeutic effects of GLPG0492 is crucial for its clinical development. Gene expression analysis is a powerful tool to elucidate these mechanisms by identifying the downstream signaling pathways modulated by GLPG0492 in skeletal muscle.
These application notes provide a summary of the reported gene expression changes following GLPG0492 treatment and detailed protocols for performing such analyses.
Data Presentation: Gene Expression Changes in Skeletal Muscle
The following table summarizes the key gene expression changes observed in the tibialis muscle of mice subjected to hindlimb immobilization and treated with GLPG0492 (10 mg/kg/day). The data is derived from a key study investigating the effects of GLPG0492 on muscle atrophy.[1]
| Gene | Function in Muscle | Effect of Immobilization (Vehicle) | Effect of GLPG0492 Treatment |
| Atrogin-1 (FBXO32) | E3 ubiquitin ligase, key regulator of muscle atrophy | Upregulated | Significantly Downregulated |
| MuRF1 (TRIM63) | E3 ubiquitin ligase, key regulator of muscle atrophy | Upregulated | Significantly Downregulated |
| LC3 (MAP1LC3B) | Marker of autophagy | Upregulated | No significant regulation |
| IGF1 | Promotes muscle growth and inhibits atrophy | Downregulated | No significant regulation |
| FoxO1 | Transcription factor promoting atrophy gene expression | Upregulated | No significant regulation |
| Myogenin | Myogenic regulatory factor involved in muscle development and repair | Upregulated | Downregulated |
| IL1B | Pro-inflammatory cytokine | Upregulated | Downregulated |
| PGC-1α (PPARGC1A) | Regulator of mitochondrial biogenesis and energy metabolism | Downregulated | Upregulated |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the putative signaling pathway affected by GLPG0492 and a typical workflow for gene expression analysis.
Caption: Putative signaling pathway of GLPG0492 in skeletal muscle.
Caption: Experimental workflow for gene expression analysis.
Experimental Protocols
The following are detailed protocols for the key experiments involved in analyzing gene expression changes following GLPG0492 treatment.
Total RNA Isolation from Skeletal Muscle Tissue
This protocol is adapted for the isolation of high-quality total RNA from fibrous muscle tissue.
Materials:
-
Skeletal muscle tissue (fresh or frozen)
-
TRIzol® Reagent or similar
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
Homogenizer (e.g., Bead mill, rotor-stator)
-
RNase-free tubes and pipette tips
-
Microcentrifuge
Protocol:
-
Homogenization:
-
Weigh 50-100 mg of muscle tissue and place it in a 2 mL tube containing 1 mL of TRIzol® Reagent.
-
Homogenize the tissue on ice until no visible tissue clumps remain. For bead mills, use appropriate beads and settings. For rotor-stator homogenizers, use short bursts to prevent overheating.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® used.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol® used.
-
Mix gently by inverting the tube and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible at the bottom of the tube.
-
-
RNA Wash:
-
Carefully discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol wash.
-
-
RNA Solubilization:
-
Air-dry the pellet for 5-10 minutes. Do not over-dry as it can make the RNA difficult to dissolve.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water (e.g., 20-50 µL).
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
-
-
RNA Quality and Quantity Assessment:
-
Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Quantitative Real-Time PCR (qPCR)
This protocol describes the relative quantification of target gene expression using a two-step RT-qPCR approach.
Materials:
-
Isolated total RNA
-
Reverse transcriptase enzyme and buffer
-
dNTPs
-
Random primers or oligo(dT) primers
-
RNase inhibitor
-
qPCR master mix (containing SYBR® Green or a probe-based chemistry)
-
Forward and reverse primers for target and reference genes
-
cDNA template
-
Nuclease-free water
-
qPCR instrument and compatible plates/tubes
Protocol:
A. Reverse Transcription (cDNA Synthesis):
-
Prepare a reverse transcription master mix according to the manufacturer's instructions. A typical reaction includes reverse transcriptase, dNTPs, primers, and RNase inhibitor.
-
Add 1 µg of total RNA to each reaction tube.
-
Bring the final reaction volume to 20 µL with nuclease-free water.
-
Incubate the reaction according to the reverse transcriptase manufacturer's protocol (e.g., 25°C for 10 min, 42°C for 50 min, 70°C for 15 min).
-
The resulting cDNA can be stored at -20°C.
B. Real-Time PCR:
-
Prepare a qPCR master mix containing the qPCR master mix, forward and reverse primers, and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells or tubes.
-
Add diluted cDNA (e.g., 1-5 µL) to each well.
-
Seal the plate or tubes and briefly centrifuge to collect the contents at the bottom.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Include a melt curve analysis at the end of the run if using SYBR® Green to verify the specificity of the amplified product.
C. Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample and gene.
-
Normalize the Ct values of the target genes to a stable reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
Microarray Data Analysis Workflow
For a broader, unbiased analysis of gene expression, microarrays can be employed. The following provides a general workflow for microarray data analysis.
1. Experimental Design:
- Clearly define the experimental groups (e.g., vehicle-treated vs. GLPG0492-treated, immobilized vs. non-immobilized).
- Ensure a sufficient number of biological replicates for statistical power.
2. Sample Preparation and Hybridization:
- Isolate high-quality total RNA as described above.
- Synthesize and label cRNA or cDNA from the isolated RNA.
- Hybridize the labeled target to the microarray chip.
- Wash the microarray to remove non-specifically bound target.
3. Scanning and Feature Extraction:
- Scan the microarray using a laser scanner to detect the fluorescence intensity of each spot.
- Use image analysis software to quantify the intensity of each spot, representing the expression level of a specific gene.
4. Data Pre-processing and Normalization:
- Background Correction: Subtract the background fluorescence from the spot intensity.
- Normalization: Adjust the data to remove systematic technical variations between arrays, allowing for meaningful comparisons. Common normalization methods include quantile and loess normalization.
- Quality Control: Assess the quality of the data from each array using various metrics and visualizations (e.g., box plots, MA plots).
5. Differential Gene Expression Analysis:
- Use statistical tests (e.g., t-test, ANOVA) to identify genes that are significantly differentially expressed between the experimental groups.
- Apply a multiple testing correction (e.g., Benjamini-Hochberg) to control the false discovery rate.
- Set thresholds for fold change and p-value to define a list of significantly regulated genes.
6. Biological Interpretation:
- Perform pathway analysis and gene ontology (GO) enrichment analysis on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by GLPG0492 treatment.
- Visualize the results using heatmaps, volcano plots, and pathway diagrams.
Conclusion
The analysis of gene expression provides critical insights into the mechanism of action of GLPG0492. The provided data and protocols offer a framework for researchers to investigate the molecular effects of this SARM on skeletal muscle. By understanding which genes and pathways are modulated by GLPG0492, we can further validate its therapeutic potential and identify potential biomarkers for clinical development.
References
Application Notes and Protocols: Utilizing Lentiviral shRNA Knockdown to Validate the Targets of GLPG0492
For Researchers, Scientists, and Drug Development Professionals
Abstract
GLPG0492 is a selective androgen receptor modulator (SARM) that has shown promise in preclinical models for treating muscle wasting conditions.[1][2][3] Its therapeutic potential is attributed to its specific interaction with the androgen receptor (AR), leading to anabolic effects in muscle tissue with a more favorable safety profile than traditional anabolic steroids.[2][4] Validating that the AR is the primary target through which GLPG0492 exerts its effects is a critical step in its development. This document provides a detailed protocol for using lentiviral-mediated short hairpin RNA (shRNA) knockdown to silence the androgen receptor gene (AR) in a relevant cell line. By comparing the cellular and molecular effects of GLPG0492 in the presence and absence of the AR, researchers can definitively validate its on-target activity. This application note outlines the experimental workflow, from lentiviral particle production to functional assays, and provides templates for data presentation and visualization of the underlying signaling pathways.
Introduction
GLPG0492 is a non-steroidal SARM that has been investigated for its potential to combat muscle loss in various pathological states.[1][4] The primary hypothesis is that GLPG0492 binds to the androgen receptor, a ligand-activated transcription factor, and modulates its activity to promote muscle growth and prevent atrophy.[4] Lentiviral shRNA knockdown is a powerful tool for target validation, as it allows for stable and long-term silencing of a specific gene.[5][6] By knocking down the AR, we can create a cellular model that is resistant to the effects of GLPG0492 if the AR is indeed its direct target. This approach allows for a clear comparison between the drug's effect in wild-type and AR-deficient cells, thereby providing strong evidence for its mechanism of action.
Signaling Pathway and Experimental Overview
GLPG0492, by activating the androgen receptor, is thought to influence downstream signaling pathways that control muscle mass homeostasis. This includes the modulation of genes involved in protein synthesis and degradation, such as Atrogin-1 and MurF1.[4] The experimental workflow is designed to test this hypothesis by first silencing the AR using lentiviral shRNA and then challenging the cells with GLPG0492 to observe the phenotypic and molecular outcomes.
The following diagram outlines the key steps in the experimental workflow for validating the androgen receptor as the target of GLPG0492.
Experimental Protocols
Lentiviral shRNA Particle Production
This protocol describes the generation of lentiviral particles containing shRNA targeting the androgen receptor (shAR) and a non-targeting scramble control (shScramble).
Materials:
-
HEK293T cells
-
pLKO.1-shAR plasmid (and pLKO.1-shScramble control)
-
PsPAX2 (packaging plasmid)
-
pMD2.G (envelope plasmid)
-
Opti-MEM
-
Transfection reagent (e.g., Lipofectamine 2000)
-
DMEM with 10% FBS
-
0.45 µm syringe filter
Procedure:
-
Day 1: Seed 6 x 10^6 HEK293T cells in a 10 cm dish.
-
Day 2: In one tube, mix 10 µg of pLKO.1-shRNA plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of Opti-MEM. In a separate tube, add 30 µL of transfection reagent to 500 µL of Opti-MEM.[6]
-
Combine the DNA and transfection reagent mixtures and incubate for 20 minutes at room temperature.[6]
-
Add the transfection complex to the HEK293T cells.
-
Day 3: 16-18 hours post-transfection, replace the medium with 10 mL of fresh DMEM with 10% FBS.[6]
-
Day 4 (48h post-transfection): Harvest the virus-containing supernatant.[6]
-
Filter the supernatant through a 0.45 µm syringe filter and aliquot for storage at -80°C.[6]
Muscle Cell Line Transduction and Selection
This protocol details the transduction of a suitable muscle cell line (e.g., C2C12 myotubes) with the produced lentiviral particles.
Materials:
-
C2C12 cells
-
Lentiviral particles (shAR and shScramble)
-
Polybrene
-
Puromycin
-
Complete growth medium
Procedure:
-
Day 1: Plate 1 x 10^5 C2C12 cells per well in a 6-well plate.
-
Day 2: At ~60-70% confluency, add fresh medium containing Polybrene (final concentration 8 µg/mL). Add lentiviral particles at a predetermined multiplicity of infection (MOI).[6]
-
Day 3: After 18-24 hours, replace the virus-containing medium with fresh complete medium.[6]
-
Day 5: Begin selection with puromycin. The concentration should be determined by a prior kill curve experiment.
-
Continue selection for 7-10 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until stable cell lines are established.
Validation of Androgen Receptor Knockdown
The efficiency of AR knockdown must be confirmed at both the mRNA and protein levels.
a) Quantitative Real-Time PCR (qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for AR and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Extract total RNA from both shAR and shScramble stable cell lines.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using primers for AR and the housekeeping gene.
-
Calculate the relative expression of AR mRNA using the ΔΔCt method.
b) Western Blot
Materials:
-
RIPA buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against AR
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Incubate the membrane with primary antibodies against AR and a loading control overnight at 4°C.[6]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detect the signal using an ECL substrate.[6]
Functional Assays
Once AR knockdown is confirmed, the functional consequences of GLPG0492 treatment can be assessed.
a) Cell Viability/Proliferation Assay
Materials:
-
shAR and shScramble stable cell lines
-
GLPG0492
-
96-well plates
-
Cell viability reagent (e.g., MTS or CellTiter-Glo)
Procedure:
-
Plate 5,000 cells per well in multiple 96-well plates.[6]
-
Treat cells with a serial dilution of GLPG0492.
-
After 48-72 hours, measure cell viability according to the manufacturer's protocol.
b) Gene Expression Analysis of Downstream Targets
Procedure:
-
Treat shAR and shScramble cells with an effective concentration of GLPG0492 for 24 hours.
-
Extract RNA and perform qPCR as described in section 3a for known AR target genes involved in muscle atrophy, such as Atrogin-1 and MurF1.[4]
Data Presentation
Quantitative data from the experiments should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Validation of Androgen Receptor (AR) Knockdown
| Cell Line | AR mRNA Expression (Relative to shScramble) | AR Protein Level (Relative to shScramble) |
| shScramble | 1.00 | 1.00 |
| shAR | 0.15 | 0.20 |
Table 2: Effect of GLPG0492 on Cell Viability in AR Knockdown Cells
| Cell Line | Treatment | Cell Viability (% of Untreated Control) |
| shScramble | Vehicle | 100% |
| shScramble | GLPG0492 (1 µM) | 150% |
| shAR | Vehicle | 100% |
| shAR | GLPG0492 (1 µM) | 105% |
Table 3: Gene Expression of AR Target Genes upon GLPG0492 Treatment
| Cell Line | Treatment | Atrogin-1 mRNA Expression (Fold Change) | MurF1 mRNA Expression (Fold Change) |
| shScramble | Vehicle | 1.0 | 1.0 |
| shScramble | GLPG0492 (1 µM) | 0.4 | 0.5 |
| shAR | Vehicle | 1.0 | 1.0 |
| shAR | GLPG0492 (1 µM) | 0.9 | 1.1 |
Conclusion
The protocols and methodologies outlined in this application note provide a robust framework for validating the androgen receptor as the primary target of GLPG0492. Successful execution of these experiments, demonstrating that AR knockdown abrogates the effects of GLPG0492 on muscle cell proliferation and target gene expression, would provide strong evidence for its on-target mechanism of action. This validation is a cornerstone for the continued development and clinical translation of GLPG0492 as a therapeutic for muscle wasting diseases.
References
- 1. GLPG-0492 - Wikipedia [en.wikipedia.org]
- 2. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GLPG0492, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application of GLPG0492 in Cachexia Research: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cachexia is a complex metabolic syndrome characterized by severe, unintentional weight loss, progressive muscle wasting (with or without fat loss), and systemic inflammation. It is a debilitating condition associated with chronic diseases such as cancer, chronic obstructive pulmonary disease (COPD), heart failure, and acquired immunodeficiency syndrome (AIDS), leading to a significant decline in quality of life and increased mortality. The development of effective therapeutic interventions for cachexia remains a critical unmet need in medicine.
GLPG0492 is a non-steroidal, selective androgen receptor modulator (SARM) that has demonstrated significant potential in preclinical models of muscle wasting. As a SARM, GLPG0492 exhibits tissue-selective anabolic activity, primarily targeting skeletal muscle and bone while minimizing the androgenic side effects associated with traditional anabolic steroids on reproductive tissues.[1] This profile makes it a promising candidate for combating muscle atrophy in cachexia. These application notes provide a comprehensive overview of the use of GLPG0492 in a preclinical model of muscle atrophy, a key component of cachexia.
Mechanism of Action
GLPG0492 exerts its anabolic effects by selectively binding to and activating androgen receptors (AR) in skeletal muscle. This activation initiates a cascade of downstream signaling events that promote protein synthesis and inhibit protein degradation, ultimately leading to an increase in muscle mass and strength. In the context of muscle atrophy, GLPG0492 has been shown to negatively interfere with key signaling pathways that control muscle mass homeostasis.[2] Specifically, it suppresses the expression of critical genes involved in muscle protein breakdown, including Muscle RING Finger 1 (MuRF-1), Forkhead box protein O1 (FoxO1), and myogenin.
Preclinical Efficacy in a Hindlimb Immobilization Model
A widely used and relevant preclinical model to study muscle atrophy, a key component of cachexia, is the hindlimb immobilization model in mice. This model induces rapid and significant muscle wasting in the immobilized limb.
Quantitative Data Summary
The following tables summarize the key findings from a study evaluating GLPG0492 in a mouse model of unilateral hindlimb immobilization for 7 days.[1]
Table 1: Effect of GLPG0492 on Gastrocnemius Muscle Weight
| Treatment Group | Dose (mg/kg/day) | Normalized Gastrocnemius Weight (mg/g body weight) - Immobilized Limb | Change vs. Immobilized Control (%) |
| Intact Control | - | 5.5 ± 0.1 | +22.2 |
| Immobilized Control | Vehicle | 4.5 ± 0.1 | - |
| GLPG0492 | 0.3 | 4.7 ± 0.1 | +4.4 |
| GLPG0492 | 3 | 5.0 ± 0.1 | +11.1 |
| GLPG0492 | 10 | 5.1 ± 0.1** | +13.3 |
| Testosterone Propionate | 1 | 5.4 ± 0.1*** | +20.0 |
| p<0.05, **p<0.01, ***p<0.001 vs. Immobilized Control |
Table 2: Effect of GLPG0492 on Muscle Fiber Cross-Sectional Area (CSA)
| Treatment Group | Dose (mg/kg/day) | Mean Fiber CSA (µm²) | Change vs. Immobilized Control (%) |
| Intact Control | - | 2800 ± 100 | +40.0 |
| Immobilized Control | Vehicle | 2000 ± 80 | - |
| GLPG0492 | 10 | 2500 ± 120 | +25.0 |
| Testosterone Propionate | 1 | 2600 ± 110*** | +30.0 |
| p<0.01, ***p<0.001 vs. Immobilized Control |
Table 3: Effect of GLPG0492 on Gene Expression of Atrophy Markers in Tibialis Muscle
| Gene | Immobilized Control (Fold Change vs. Intact) | GLPG0492 (10 mg/kg/day) (Fold Change vs. Immobilized Control) | Testosterone Propionate (1 mg/kg/day) (Fold Change vs. Immobilized Control) |
| MuRF-1 | ~3.5 | ~0.5 | ~0.4** |
| FoxO1 | ~2.0 | ~0.6 | ~0.5 |
| Myogenin | ~2.5 | ~0.7 | ~0.6 |
| *p<0.05, **p<0.01 vs. Immobilized Control |
Experimental Protocols
Hindlimb Immobilization-Induced Muscle Atrophy in Mice
This protocol details the procedure for inducing muscle atrophy in mice via unilateral hindlimb immobilization, a model used to evaluate the efficacy of GLPG0492.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Electric clippers
-
Casting material (e.g., plaster of Paris or fiberglass casting tape)
-
Scissors
-
GLPG0492
-
Vehicle (e.g., 5% ethanol (B145695) in corn oil)
-
Positive control (e.g., Testosterone Propionate)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the mouse using isoflurane.
-
Hair Removal: Carefully shave the fur from the entire left hindlimb.
-
Immobilization:
-
Position the left hindlimb in a state of plantar flexion to induce maximal atrophy of the gastrocnemius and tibialis anterior muscles.
-
Apply a cast using plaster of Paris or fiberglass casting tape, extending from the upper thigh to the ankle. Ensure the cast is secure but does not restrict blood flow.
-
Allow the cast to fully harden before returning the mouse to its cage.
-
-
Animal Grouping and Dosing:
-
Randomly assign mice to the following groups (n=8-10 per group):
-
Sham (no immobilization, vehicle treatment)
-
Immobilized + Vehicle
-
Immobilized + GLPG0492 (e.g., 0.3, 3, 10 mg/kg)
-
Immobilized + Testosterone Propionate (e.g., 1 mg/kg)
-
-
Administer daily subcutaneous injections of the respective treatments for 7 consecutive days.
-
-
Monitoring: Monitor the animals daily for any signs of distress, and record body weight.
-
Tissue Collection:
-
On day 7, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Carefully remove the cast from the immobilized limb.
-
Dissect the gastrocnemius and tibialis anterior muscles from both the immobilized and contralateral (non-immobilized) hindlimbs.
-
Dissect the prostate gland to assess androgenic side effects.
-
Blot the tissues dry and record their wet weight.
-
-
Sample Processing for Analysis:
-
For histological analysis, embed a portion of the gastrocnemius muscle in OCT compound and freeze in isopentane (B150273) cooled by liquid nitrogen.
-
For gene expression analysis, snap-freeze the tibialis anterior muscle in liquid nitrogen and store at -80°C until RNA extraction.
-
Histological Analysis of Muscle Fiber Cross-Sectional Area (CSA)
Materials:
-
Cryostat
-
Microscope slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cryosectioning: Cut 10 µm thick cross-sections of the frozen gastrocnemius muscle using a cryostat and mount them on microscope slides.
-
H&E Staining: Stain the muscle sections with H&E to visualize the muscle fibers.
-
Image Acquisition: Capture images of the stained sections using a microscope equipped with a digital camera.
-
CSA Measurement: Use image analysis software to manually or automatically trace the outline of individual muscle fibers and calculate their cross-sectional area. Analyze at least 100 fibers per muscle sample.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
qRT-PCR instrument
-
Primers for target genes (MuRF-1, FoxO1, myogenin) and a housekeeping gene (e.g., GAPDH, 18S rRNA)
Procedure:
-
RNA Extraction: Extract total RNA from the frozen tibialis anterior muscle samples according to the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qRT-PCR master mix.
-
Perform the qRT-PCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Conclusion
GLPG0492 has demonstrated significant promise as a therapeutic agent for muscle wasting in preclinical models. Its ability to selectively target androgen receptors in muscle tissue leads to a favorable safety profile compared to traditional anabolic steroids. The data presented herein, derived from the robust hindlimb immobilization model, highlights its efficacy in preventing muscle atrophy, promoting muscle fiber hypertrophy, and downregulating key catabolic genes. The detailed protocols provided will enable researchers to further investigate the potential of GLPG0492 and other SARMs in the context of cachexia and other muscle-wasting conditions. Further research, including studies in more complex models of cachexia (e.g., cancer-induced cachexia), is warranted to fully elucidate the therapeutic potential of GLPG0492.
References
Application Notes and Protocols: Western Blot for Downstream Targets of GLPG0492
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0492 is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated anabolic effects on skeletal muscle, promoting muscle growth and preventing atrophy.[1][2][3] Its mechanism of action involves binding to the androgen receptor (AR) and modulating the expression of downstream target genes that regulate muscle mass.[4][5][6] This application note provides a detailed protocol for utilizing Western blotting to investigate the effects of GLPG0492 on key downstream signaling pathways involved in muscle hypertrophy and atrophy. Western blotting is a powerful technique to identify and quantify specific proteins in a complex mixture, such as a cell or tissue lysate.[7]
The androgen receptor signaling pathway in skeletal muscle is complex, influencing both protein synthesis and degradation. Key pathways implicated in the anabolic effects of androgens include the PI3K/Akt/mTOR pathway, which promotes protein synthesis, and the inhibition of ubiquitin ligases such as MuRF1 and Atrogin-1 (Fbxo32), which are key mediators of muscle atrophy.[4][8][9][10] GLPG0492 has been shown to negatively interfere with major signaling pathways that control muscle mass homeostasis, including the downregulation of MurF1 expression.[1]
This document will provide a comprehensive guide for researchers to design and execute Western blot experiments to assess the impact of GLPG0492 on these critical regulatory proteins.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by GLPG0492 and the general workflow for the Western blot protocol.
Data Presentation
The following tables provide a template for summarizing quantitative Western blot data. Densitometry analysis of the protein bands should be performed, and the data should be normalized to a loading control (e.g., GAPDH or β-actin).
Table 1: Effect of GLPG0492 on Pro-Hypertrophy Signaling Proteins
| Target Protein | Treatment Group | Normalized Band Intensity (Mean ± SD) | Fold Change vs. Vehicle | p-value |
| p-Akt (Ser473) | Vehicle Control | 1.0 | ||
| GLPG0492 (Dose 1) | ||||
| GLPG0492 (Dose 2) | ||||
| Total Akt | Vehicle Control | 1.0 | ||
| GLPG0492 (Dose 1) | ||||
| GLPG0492 (Dose 2) | ||||
| p-mTOR (Ser2448) | Vehicle Control | 1.0 | ||
| GLPG0492 (Dose 1) | ||||
| GLPG0492 (Dose 2) | ||||
| Total mTOR | Vehicle Control | 1.0 | ||
| GLPG0492 (Dose 1) | ||||
| GLPG0492 (Dose 2) |
Table 2: Effect of GLPG0492 on Atrophy-Related Proteins
| Target Protein | Treatment Group | Normalized Band Intensity (Mean ± SD) | Fold Change vs. Vehicle | p-value |
| MuRF1 | Vehicle Control | 1.0 | ||
| GLPG0492 (Dose 1) | ||||
| GLPG0492 (Dose 2) | ||||
| Atrogin-1/Fbxo32 | Vehicle Control | 1.0 | ||
| GLPG0492 (Dose 1) | ||||
| GLPG0492 (Dose 2) | ||||
| p-FoxO1 (Ser256) | Vehicle Control | 1.0 | ||
| GLPG0492 (Dose 1) | ||||
| GLPG0492 (Dose 2) | ||||
| Total FoxO1 | Vehicle Control | 1.0 | ||
| GLPG0492 (Dose 1) | ||||
| GLPG0492 (Dose 2) |
Experimental Protocols
A. Sample Preparation from Skeletal Muscle Tissue
-
Tissue Homogenization:
-
Excise skeletal muscle tissue and immediately flash-freeze in liquid nitrogen. Store at -80°C until use.
-
On the day of lysis, weigh the frozen tissue and place it in a pre-chilled mortar with liquid nitrogen.
-
Grind the tissue into a fine powder using a pestle.
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
-
Lysis:
-
Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to the powdered tissue. A general guideline is 10 µL of buffer per 1 mg of tissue.
-
Homogenize the sample further using a mechanical homogenizer or by sonicating on ice (e.g., 3 cycles of 10-15 seconds).[11]
-
Incubate the lysate on a rotator for 30 minutes at 4°C.[11]
-
-
Centrifugation:
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[11]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
B. Protein Quantification
-
Determine the total protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Based on the protein concentration, calculate the volume of each lysate needed to load 20-40 µg of total protein per well.
C. SDS-PAGE
-
Sample Preparation for Loading:
-
In a microcentrifuge tube, mix the calculated volume of protein lysate with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
-
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus with a pre-cast polyacrylamide gel (e.g., 4-15% gradient gel).
-
Load equal amounts of protein (20-40 µg) into each well. Include a pre-stained protein ladder in one lane to monitor protein migration and size.
-
Run the gel in 1x Tris-Glycine-SDS running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
D. Protein Transfer
-
Membrane Activation and Equilibration:
-
Cut a piece of PVDF membrane to the size of the gel.
-
Activate the PVDF membrane by incubating it in methanol (B129727) for 1-2 minutes.
-
Equilibrate the membrane, gel, and filter papers in 1x transfer buffer.
-
-
Transfer:
-
Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the layers.
-
Perform a wet transfer in a transfer tank filled with 1x transfer buffer at a constant current (e.g., 100 mA) overnight at 4°C, or at a higher voltage (e.g., 100 V) for 1-2 hours.[11]
-
E. Immunoblotting
-
Blocking:
-
After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer according to the manufacturer's recommended dilution (see Table 3).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[7]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
F. Signal Detection and Data Analysis
-
Chemiluminescent Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to the intensity of the loading control band (e.g., GAPDH or β-actin) in the same lane.
-
Calculate the fold change in protein expression relative to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed changes.
-
Table 3: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Host Species | Supplier & Catalog No. | Recommended Dilution |
| p-Akt (Ser473) | Rabbit | Cell Signaling Technology, #4060 | 1:1000 |
| Total Akt | Rabbit | Cell Signaling Technology, #2920 | 1:1000 |
| p-mTOR (Ser2448) | Rabbit | Cell Signaling Technology, #2971 | 1:500 |
| Total mTOR | Rabbit | Cell Signaling Technology, #2983 | 1:500 |
| MuRF1 (TRIM63) | Rabbit | Abcam, ab172479 | 1:1000 |
| Atrogin-1/Fbxo32 | Rabbit | Thermo Fisher Scientific, PA5-91959 | 1:500 - 1:1000 |
| p-FoxO1 (Ser256) | Rabbit | Cell Signaling Technology, #9461 | 1:800 |
| Total FoxO1 | Rabbit | Cell Signaling Technology, #2880 | 1:1000 |
| GAPDH | Rabbit | Santa Cruz Biotechnology, sc-25778 | 1:500 |
| β-actin | Mouse | Cell Signaling Technology, #3700 | 1:1000 |
Antibody dilutions are suggestions and may require optimization for specific experimental conditions.
Conclusion
This application note provides a comprehensive framework for utilizing Western blotting to elucidate the molecular mechanisms of GLPG0492 in skeletal muscle. By analyzing the phosphorylation status and expression levels of key proteins in the Akt/mTOR and ubiquitin-proteasome pathways, researchers can gain valuable insights into the anabolic and anti-atrophic effects of this selective androgen receptor modulator. The provided protocols and data presentation templates are intended to serve as a guide and should be optimized for specific experimental systems.
References
- 1. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GLPG0492, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Resource: The Androgen Receptor Modulates Expression of Genes with Critical Roles in Muscle Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of androgen receptor target genes in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. Crucial role of androgen receptor in resistance and endurance trainings-induced muscle hypertrophy through IGF-1/IGF-1R- PI3K/Akt- mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. erc.bioscientifica.com [erc.bioscientifica.com]
- 10. antibodiesinc.com [antibodiesinc.com]
- 11. bio-rad.com [bio-rad.com]
Application Note: Quantitative Analysis of GLPG0492 in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
GLPG0492 is a non-steroidal, selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic benefits in conditions associated with muscle wasting.[1][2] Accurate and reliable quantification of GLPG0492 in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development. This application note describes a robust and sensitive LC-MS/MS method for the determination of GLPG0492 in human plasma. The method utilizes a simple protein precipitation for sample preparation followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, making it suitable for supporting clinical and non-clinical studies. While specific methods for GLPG0492 are not publicly detailed, this protocol is based on established methodologies for the analysis of other SARMs in biological matrices.[3][4][5][6][7]
Experimental Protocols
Materials and Reagents
-
GLPG0492 reference standard (>99% purity)
-
Internal Standard (IS), e.g., a structurally similar SARM or a stable isotope-labeled GLPG0492
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Control human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of GLPG0492 and the Internal Standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the GLPG0492 stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.
Sample Preparation
-
Label polypropylene (B1209903) tubes for blank, calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of blank plasma, calibration standards, or QC samples into the appropriately labeled tubes.
-
Add 10 µL of the IS working solution to all tubes except the blank.
-
Add 200 µL of acetonitrile (containing 0.1% formic acid) to all tubes to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography Parameters:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3.0 min, hold for 1.0 min, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 5.0 min |
Mass Spectrometry Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of GLPG0492 and IS |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Data Presentation
The following tables represent typical validation data for a bioanalytical method for a small molecule like GLPG0492.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| GLPG0492 | 1 - 1000 | >0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 1.0 | <15.0 | ±15.0 | <15.0 | ±15.0 |
| Low QC | 3.0 | <10.0 | ±10.0 | <10.0 | ±10.0 |
| Mid QC | 100 | <10.0 | ±10.0 | <10.0 | ±10.0 |
| High QC | 800 | <10.0 | ±10.0 | <10.0 | ±10.0 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low QC | 3.0 | 85 - 115 | 85 - 115 |
| High QC | 800 | 85 - 115 | 85 - 115 |
Mandatory Visualization
Caption: Experimental workflow for the quantification of GLPG0492.
References
- 1. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and validation of liquid chromatography-tandem mass spectrometry method for screening six selective androgen receptor modulators in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring of selective androgen receptor modulators in bovine muscle tissue by ultra-high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. researchgate.net [researchgate.net]
Introduction and Overview
GLPG0492 is a non-steroidal Selective Androgen Receptor Modulator (SARM) that has been investigated for its potential in treating muscle wasting conditions.[1][2][3][4] Its primary mechanism of action involves the activation of the Androgen Receptor (AR), leading to anabolic effects in muscle tissue while having minimal impact on reproductive tissues.[2][3][5] Gene expression studies have indicated that GLPG0492 influences key signaling pathways that regulate muscle mass homeostasis, including the downregulation of genes associated with muscle atrophy such as Atrogin-1 and MuRF1.[2]
While, to date, no specific studies have been published detailing the use of CRISPR-Cas9 technology to investigate the direct pathways of GLPG0492, this document provides detailed, hypothetical application notes and protocols for leveraging CRISPR-Cas9 to dissect its mechanism of action. By targeting key components of the Androgen Receptor signaling and muscle atrophy pathways, researchers can elucidate the genetic dependencies of the cellular response to GLPG0492, identify potential resistance mechanisms, and discover novel therapeutic targets.
This document also includes a section on CRISPR-Cas9 studies related to the JAK-STAT pathway, the target of Filgotinib (GLPG0634), another compound developed by Galapagos NV.[6][7] This serves as a practical example of how CRISPR screening can be applied to a well-defined signaling pathway relevant to other compounds from the same developer.
Application Note: CRISPR-Cas9-Mediated Interrogation of the GLPG0492-Androgen Receptor Pathway
Background
GLPG0492 exerts its effects by binding to the Androgen Receptor, a ligand-activated transcription factor. Upon activation, the AR translocates to the nucleus and modulates the expression of target genes. In the context of muscle atrophy, this signaling cascade is thought to negatively interfere with the expression of key "atrogenes" like Atrogin-1 (FBXO32) and MuRF1 (TRIM63), which are E3 ubiquitin ligases that promote protein degradation.[2] The transcription factor FoxO1 is a key regulator of these atrogenes. CRISPR-Cas9 can be employed to systematically knock out these components to understand their precise role in the anabolic effects of GLPG0492.
Objectives
-
To validate the Androgen Receptor as the primary target of GLPG0492.
-
To determine the role of FoxO1, Atrogin-1, and MuRF1 in mediating the anti-atrophic effects of GLPG0492.
-
To perform a genome-wide CRISPR screen to identify novel genes that modulate the cellular response to GLPG0492.
Proposed Experimental Workflow
A logical workflow for these investigations would involve creating stable Cas9-expressing cell lines, introducing specific single-guide RNAs (sgRNAs) to knock out target genes, and then assessing the phenotypic and molecular response to GLPG0492 treatment.
Data Presentation: Expected Outcomes of Targeted Knockout Studies
The following table summarizes the anticipated effects of knocking out key genes on the efficacy of GLPG0492 in a muscle cell atrophy model (e.g., dexamethasone-induced atrophy).
| Target Gene Knockout | Expected Impact on GLPG0492 Efficacy | Rationale |
| Androgen Receptor (AR) | Complete loss of efficacy | GLPG0492 is a SARM; its activity is dependent on binding to the AR. |
| FoxO1 | Mimics GLPG0492 effect; no additional benefit | FoxO1 is a key activator of atrophy genes. Its knockout should be protective against atrophy, similar to GLPG0492's effect. |
| Atrogin-1 | Partial reduction in atrophy; GLPG0492 may still show some effect | Atrogin-1 is a downstream effector. Its loss should reduce atrophy, but GLPG0492 may have other beneficial effects. |
| MuRF1 | Partial reduction in atrophy; GLPG0492 may still show some effect | MuRF1 is another downstream effector. Similar to Atrogin-1, its loss should be partially protective. |
| Non-Targeting Control | GLPG0492 retains full efficacy | Serves as the baseline for normal drug activity. |
Protocol: Targeted CRISPR-Cas9 Knockout to Validate GLPG0492 Pathway Components
Materials
-
C2C12 myoblasts
-
DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Lentiviral vectors for Cas9 and sgRNA expression
-
Puromycin (B1679871) and Blasticidin
-
Polybrene or other transduction enhancement reagent
-
GLPG0492
-
Dexamethasone (B1670325) (to induce atrophy)
-
Reagents for Western Blot, qPCR, and immunofluorescence
Detailed Methodology
Part 1: Generation of Stable Cas9-Expressing C2C12 Cells
-
Culture C2C12 myoblasts in DMEM with 10% FBS and 1% Pen-Strep.
-
Transduce cells with a lentiviral vector expressing Cas9 and a puromycin resistance gene at a multiplicity of infection (MOI) of 0.3-0.5.
-
After 48 hours, begin selection with an appropriate concentration of puromycin (e.g., 2-5 µg/mL) until all non-transduced control cells are eliminated.
-
Expand the puromycin-resistant Cas9-expressing C2C12 cell line.
Part 2: Knockout of Target Genes
-
Design and clone 2-3 independent sgRNAs targeting the coding sequence of Ar, Foxo1, Fbxo32 (Atrogin-1), and Trim63 (MuRF1) into a lentiviral vector with a blasticidin resistance gene. Include a non-targeting control sgRNA.
-
Transduce the stable Cas9-C2C12 cells with the sgRNA lentiviruses.
-
Select transduced cells with blasticidin (e.g., 5-10 µg/mL).
-
Validate gene knockout in the resulting cell pools via Western Blot or Sanger sequencing of the target locus.
Part 3: Atrophy Induction and GLPG0492 Treatment
-
Plate the knockout and control C2C12 cell lines and differentiate them into myotubes by switching to DMEM with 2% horse serum.
-
After 4-5 days of differentiation, induce atrophy by treating the myotubes with dexamethasone (e.g., 100 µM).
-
Concurrently, treat designated wells with GLPG0492 (e.g., 1 µM) or vehicle (DMSO).
-
Incubate for 24-48 hours.
Part 4: Phenotypic and Molecular Analysis
-
Phenotypic Analysis: Fix cells and perform immunofluorescence staining for myosin heavy chain. Capture images and measure myotube diameter using software like ImageJ.
-
Molecular Analysis: Harvest cell lysates for Western Blot analysis of p-Akt, total Akt, and the targeted proteins (AR, FoxO1, etc.). Harvest RNA for qPCR analysis of Fbxo32 and Trim63 expression.
Application Note: CRISPR Screening for Modulators of JAK-STAT Signaling (Filgotinib/GLPG0634 as an Exemplar)
Background
Filgotinib (GLPG0634) is a selective inhibitor of Janus Kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway.[6][7] This pathway transduces signals for numerous cytokines and is critical in inflammatory and autoimmune diseases.[8][9][10] CRISPR-based screens are powerful tools for identifying genes that, when knocked out, confer resistance or sensitivity to a drug, thereby uncovering mechanisms of action and potential combination therapies.[8]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a direct route for signal transmission from cytokine receptors to the nucleus.[11]
Data Presentation: Interpreting CRISPR Screen Results
A genome-wide CRISPR screen in the presence of Filgotinib would identify genes whose knockout leads to altered drug sensitivity. Data is typically represented in a volcano plot.
| Gene Hit Category | Phenotype upon Knockout + Filgotinib | Potential Interpretation | Example Genes |
| Resistance Genes | Increased cell survival/proliferation | The gene product is required for Filgotinib's efficacy or is part of a parallel survival pathway. | JAK1, Downstream effectors |
| Sensitizer Genes | Decreased cell survival/proliferation | The gene product normally promotes cell survival, and its loss makes cells more dependent on the JAK-STAT pathway. | Anti-apoptotic genes (e.g., BCL2L1) |
Protocol: Genome-Wide CRISPR-Cas9 Knockout Screen with Filgotinib
Materials
-
Cas9-expressing cell line dependent on JAK-STAT signaling (e.g., a leukemia or lymphoma cell line)
-
Genome-wide lentiviral sgRNA library (e.g., GeCKO v2)
-
Filgotinib (GLPG0634)
-
Reagents for lentivirus production, cell culture, and next-generation sequencing (NGS)
Detailed Methodology
-
Library Transduction: Transduce a sufficient number of Cas9-expressing cells with the sgRNA library lentivirus to achieve at least 300-500x coverage of the library at an MOI of 0.3-0.5.[8]
-
Antibiotic Selection: Select transduced cells with the appropriate antibiotic to eliminate non-transduced cells.
-
Establish Baseline: Harvest a portion of the cells as the initial timepoint (T0) reference sample.
-
Drug Treatment: Split the remaining cells into two populations: a control group treated with vehicle (DMSO) and a treatment group treated with a predetermined inhibitory concentration of Filgotinib (e.g., IC50).
-
Cell Culture: Culture the cells for a period that allows for significant population changes (e.g., 14-21 days), ensuring the cell population maintains library complexity.
-
Genomic DNA Extraction: Harvest cells from both the final timepoint and the T0 sample and extract genomic DNA.
-
NGS Library Preparation: Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.
-
Sequencing and Analysis: Sequence the amplified sgRNA libraries using NGS. Align reads to the sgRNA library reference and calculate the log-fold change of each sgRNA between the Filgotinib-treated and control populations. Identify statistically significant "hit" genes.
Conclusion
CRISPR-Cas9 technology offers a powerful and precise approach to dissecting the signaling pathways of therapeutic compounds. For GLPG0492, targeted knockouts of key genes within the Androgen Receptor signaling cascade can definitively validate its mechanism of action and the roles of downstream effectors in muscle atrophy. Furthermore, as exemplified by the protocol for Filgotinib and the JAK-STAT pathway, genome-wide CRISPR screens can be deployed to uncover novel genetic modulators of drug response, providing critical insights for further drug development and patient stratification. These methodologies are central to modern pharmacology and drug discovery.
References
- 1. GLPG-0492 - Wikipedia [en.wikipedia.org]
- 2. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GLPG0492, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Filgotinib - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. JAK/STAT Signaling Pathway - Creative Biogene [creative-biogene.com]
- 10. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing GLPG0492 Concentration in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of GLPG0492 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is GLPG0492 and what is its mechanism of action?
GLPG0492 is a non-steroidal, selective androgen receptor modulator (SARM).[1][2] It acts as a partial agonist of the androgen receptor (AR), meaning it binds to the receptor and activates it, but not to the same full extent as endogenous androgens like testosterone.[1] Its selectivity is geared towards anabolic effects in muscle and bone while having reduced effects on reproductive tissues.[2][3] In cell-based assays, GLPG0492 has demonstrated a high selectivity profile for the AR over other steroid receptors.[1][3]
Q2: What is a good starting concentration for GLPG0492 in my cell culture experiment?
A good starting point for GLPG0492 concentration depends on the cell type and the specific assay. Based on published data, the effective concentration of GLPG0492 can vary significantly.
For reporter gene assays in prostate cancer cells (PC3), the half-maximal effective concentration (EC50) has been reported to be as low as 3.99 x 10⁻⁹ M (or 3.99 nM) .[4] In a yeast androgen screen, the EC50 was found to be 4.44 x 10⁻⁶ M (or 4.44 µM) .[4]
Given this range, a good starting point for most cell-based assays would be to perform a dose-response curve ranging from 1 nM to 10 µM .
Q3: How should I prepare a stock solution of GLPG0492?
GLPG0492 is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, for example, 10 mM. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known signaling pathways affected by GLPG0492?
GLPG0492, through its activation of the androgen receptor, is known to interfere with major signaling pathways that control muscle mass.[1][2][3] This includes pathways involved in both protein synthesis and degradation. Notably, it has been suggested to negatively interfere with the NF-κB signaling pathway, which is involved in muscle atrophy.[1] Additionally, as a modulator of muscle cell growth and function, it is likely to influence the mTOR signaling pathway, a key regulator of protein synthesis and cell growth.[5][6]
Troubleshooting Guides
Problem 1: I am not observing any effect of GLPG0492 in my assay.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range | The effective concentration is highly cell-type and assay-dependent. Perform a wider dose-response experiment, for example, from 0.1 nM to 100 µM. |
| Low Androgen Receptor Expression | Ensure your cell line expresses a sufficient level of the androgen receptor. You can verify AR expression by Western blot or qPCR. If AR expression is low, consider using a cell line known to express AR or transiently transfecting an AR expression vector. |
| Compound Degradation | Ensure the GLPG0492 stock solution has been stored properly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Assay Sensitivity | The assay may not be sensitive enough to detect the partial agonist activity of GLPG0492. For reporter assays, ensure the reporter construct is responsive to AR activation. For other assays, consider more sensitive endpoints or later time points. |
Problem 2: I am observing high background or non-specific effects.
| Possible Cause | Troubleshooting Step |
| DMSO Cytotoxicity | High concentrations of the solvent DMSO can be toxic to cells. Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and ideally below 0.1%. |
| Compound Precipitation | GLPG0492 may precipitate in the culture medium at high concentrations. Visually inspect the medium for any precipitate. If precipitation is observed, try lowering the concentration or using a different solvent system if compatible with your cells. |
| Off-Target Effects | At very high concentrations, GLPG0492 might have off-target effects. Stick to the recommended concentration range and include appropriate controls. |
| Contamination | Microbial contamination can interfere with assay results. Regularly check your cell cultures for any signs of contamination. |
Problem 3: My cell viability assay results are inconsistent.
| Possible Cause | Troubleshooting Step |
| Variable Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a uniform single-cell suspension and accurate cell counting before seeding. |
| Edge Effects | Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS or medium. |
| Interference with Assay Reagent | Some compounds can interfere with the chemistry of viability assays (e.g., MTT, MTS).[1][2][7] Run a control with GLPG0492 in cell-free medium to check for any direct reaction with the assay reagent. |
| Incorrect Incubation Time | The optimal incubation time with the viability reagent can vary between cell types. Follow the manufacturer's instructions and optimize the incubation time for your specific cell line. |
Quantitative Data Summary
| Parameter | Assay System | Value | Reference |
| EC50 | Yeast Androgen Screen | 4.44 x 10⁻⁶ M | [4] |
| EC50 | Reporter Gene Assay (PC3 cells) | 3.99 x 10⁻⁹ M | [4] |
Experimental Protocols
Androgen Receptor (AR) Reporter Assay
This protocol is for a luciferase-based reporter assay to measure the activation of the androgen receptor in response to GLPG0492.
Materials:
-
Cells expressing androgen receptor (e.g., PC3, LNCaP, or a transiently transfected cell line)
-
AR-responsive luciferase reporter plasmid (e.g., MMTV-luc)
-
Control plasmid for transfection normalization (e.g., pRL-TK)
-
Transfection reagent
-
GLPG0492
-
DHT (Dihydrotestosterone) as a positive control
-
Luciferase assay reagent
-
White, opaque 96-well plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the AR-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with a fresh medium containing various concentrations of GLPG0492 (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., 10 nM DHT).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the luciferase assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the GLPG0492 concentration to generate a dose-response curve and calculate the EC50 value.
Cell Viability (MTS) Assay
This protocol is to assess the effect of GLPG0492 on cell viability.
Materials:
-
Cell line of interest
-
GLPG0492
-
MTS reagent
-
96-well plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing a range of GLPG0492 concentrations. Include a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Assay: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Western Blotting for Downstream Signaling
This protocol is to detect changes in the phosphorylation of key proteins in the mTOR signaling pathway.
Materials:
-
Cell line of interest
-
GLPG0492
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and then treat with GLPG0492 at the desired concentrations for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Myoblast Differentiation Assay
This protocol is to assess the effect of GLPG0492 on the differentiation of myoblasts into myotubes.
Materials:
-
C2C12 myoblasts
-
Growth medium (DMEM with 10% FBS)
-
Differentiation medium (DMEM with 2% horse serum)
-
GLPG0492
-
Staining reagents (e.g., Giemsa stain or immunofluorescence for myosin heavy chain)
Methodology:
-
Cell Proliferation: Culture C2C12 cells in growth medium until they reach about 80-90% confluency.[8]
-
Induction of Differentiation: Switch the growth medium to differentiation medium containing different concentrations of GLPG0492 or a vehicle control.
-
Differentiation Period: Change the differentiation medium every 24 hours for 4-6 days to allow for myotube formation.[9][10]
-
Staining and Visualization: After the differentiation period, fix the cells and stain them with Giemsa to visualize myotubes or perform immunofluorescence for a muscle-specific marker like myosin heavy chain.
-
Analysis: Quantify the extent of differentiation by calculating the fusion index (the percentage of nuclei within myotubes relative to the total number of nuclei).
Visualizations
Caption: Hypothesized signaling pathway of GLPG0492.
Caption: Workflow for an AR Reporter Assay.
Caption: Workflow for a Myoblast Differentiation Assay.
References
- 1. Is Your MTT Assay the Right Choice? [promega.sg]
- 2. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 3. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the three SARMs RAD-140, GLPG0492 and GSK-2881078 in two different in vitro bioassays, and in an in silico androgen receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 9. researchgate.net [researchgate.net]
- 10. jgryall.wordpress.com [jgryall.wordpress.com]
Troubleshooting GLPG0492 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with GLPG0492.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended solvents for dissolving GLPG0492?
A1: GLPG0492 is a non-steroidal selective androgen receptor modulator with low aqueous solubility. The choice of solvent is critical for successful experimental outcomes. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most common solvent. For in vivo applications, multi-component solvent systems are necessary.
Q2: I am having trouble dissolving GLPG0492 in DMSO. What should I do?
A2: If you are encountering difficulties dissolving GLPG0492 in DMSO, consider the following troubleshooting steps:
-
Purity of DMSO: Ensure you are using a high-purity, anhydrous grade of DMSO. Water content in DMSO can significantly reduce the solubility of hydrophobic compounds.
-
Warming: Gently warm the solution to 37°C. This can help increase the solubility.
-
Sonication: Use a sonicator to aid in the dissolution process. Brief periods of sonication can help break up compound aggregates.
-
Vortexing: Vigorous vortexing can also facilitate dissolution.
If these steps do not resolve the issue, refer to the detailed experimental protocol for preparing GLPG0492 solutions.
Q3: My GLPG0492 solution precipitated after adding it to my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds like GLPG0492. Here are some strategies to prevent this:
-
Lower the Final Concentration: The final concentration of GLPG0492 in your aqueous medium may be too high. Try lowering the concentration.
-
Increase the Percentage of Co-solvent: If your experimental design allows, increasing the final percentage of DMSO in the aqueous medium can help maintain solubility. However, be mindful of potential solvent toxicity in your assays.
-
Use a Surfactant: Incorporating a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in your final aqueous medium can help to maintain the compound in solution.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent the compound from crashing out of solution.
Q4: Can I use solvents other than DMSO for my in vitro experiments?
A4: While DMSO is the most common choice, some studies report that GLPG0492 is also slightly soluble in ethanol.[1] However, for most cell-based assays, DMSO is preferred due to its broad compatibility and high solubilizing power for many organic molecules. If DMSO is not suitable for your experimental system, careful validation of any alternative solvent for both solubility and cellular toxicity is essential.
Quantitative Solubility Data
The following table summarizes the known solubility of GLPG0492 in various solvent systems.
| Application | Solvent System | Achieved Concentration/Solubility | Reference |
| In Vitro | DMSO | Slightly soluble | [1] |
| In Vivo | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (6.42 mM); Clear solution | [2] |
| In Vivo | 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (6.42 mM); Clear solution | [2] |
| In Vivo | 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (6.42 mM); Clear solution | [2] |
| In Vivo | 5% Ethanol and 95% Corn oil | Dosing solution | [3] |
Note: "≥" indicates that the compound is soluble at this concentration, but the saturation point is not known.[2]
Experimental Protocols
Protocol 1: Preparation of a GLPG0492 Stock Solution in DMSO
-
Materials:
-
GLPG0492 powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
-
-
Procedure:
-
Weigh the desired amount of GLPG0492 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.
-
Alternatively, or in addition to sonication, warm the solution in a 37°C water bath for 10-15 minutes, vortexing intermittently.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Protocol 2: General Solubility Assessment
-
Materials:
-
GLPG0492 powder
-
A panel of desired solvents (e.g., DMSO, ethanol, water, PBS)
-
Small, clear glass vials
-
Magnetic stirrer and stir bars (optional)
-
Vortex mixer
-
-
Procedure:
-
Add a pre-weighed amount of GLPG0492 to a clear glass vial.
-
Add a small, known volume of the test solvent.
-
Vortex or stir the mixture at a constant temperature for a set period (e.g., 1 hour).
-
Visually inspect for undissolved particles.
-
If the compound has completely dissolved, add more GLPG0492 and repeat the process until saturation is reached (i.e., solid material remains undissolved).
-
If the compound has not dissolved, add more solvent in known increments until a clear solution is obtained.
-
Calculate the solubility based on the amount of compound dissolved in the final volume of the solvent.
-
Visualizations
Caption: Troubleshooting workflow for GLPG0492 solubility issues.
Caption: Simplified signaling pathway of GLPG0492.
References
Technical Support Center: Managing GLPG0492 in Preclinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential toxicity of GLPG0492 in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments. As specific toxicology data for GLPG0492 is limited in publicly available literature, this guide also incorporates information on the broader class of Selective Androgen Receptor Modulators (SARMs) to inform researchers of potential adverse effects to monitor.
Frequently Asked Questions (FAQs)
Q1: What is GLPG0492 and what is its mechanism of action?
A1: GLPG0492 is a non-steroidal Selective Androgen Receptor Modulator (SARM).[1][2] It is designed to selectively bind to androgen receptors in muscle and bone, leading to anabolic effects, while having minimal impact on reproductive tissues like the prostate.[1][2] A first-in-human study with GLPG0492 showed it was well-tolerated in healthy volunteers and had a pharmacokinetic profile that supports once-daily oral dosing.[3]
Q2: What are the known or potential toxicities of GLPG0492 in animal studies?
A2: Specific, detailed toxicology reports for GLPG0492 in animal models are not extensively published. However, a Phase I study in human volunteers reported no severe adverse events.[3] As GLPG0492 belongs to the SARM class of compounds, it is prudent for researchers to be aware of the potential adverse effects observed with other SARMs. These may include hepatotoxicity (drug-induced liver injury), alterations in lipid profiles, and suppression of endogenous hormones.[4][5][6][7] Long-term animal studies of some SARMs, like GW501516, have revealed toxicities, including various cancers, which led to the discontinuation of their development.[8]
Q3: What are the key safety parameters to monitor during a preclinical study with GLPG0492?
A3: Based on the known effects of the SARM class, researchers should consider monitoring the following:
-
Hepatotoxicity: Regular monitoring of liver function is critical. This includes measuring serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.[5][6]
-
Lipid Profile: Assess for changes in serum lipids, including total cholesterol, high-density lipoprotein (HDL), low-density lipoprotein (LDL), and triglycerides.[4][6]
-
Hormonal Balance: Monitor for suppression of endogenous hormones such as luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone.[4][9]
-
General Health: Closely observe animals for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and overall appearance.
-
Cardiovascular Health: Given the association of some SARMs with increased risk of heart attack or stroke in humans, monitoring cardiovascular parameters in animal models may be warranted depending on the study design and duration.[10]
-
Kidney Function: Although less commonly reported, monitoring renal function through parameters like creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) is a good practice in toxicology studies.
Troubleshooting Guide
This guide provides structured advice for addressing common issues that may arise during animal studies with GLPG0492, with a focus on potential toxicities.
Issue 1: Elevated Liver Enzymes (ALT, AST)
-
Possible Cause: Potential drug-induced liver injury (DILI), a known class effect of SARMs.[4][5][7][11]
-
Troubleshooting Steps:
-
Confirm the finding: Repeat the liver function tests to rule out sample or technical error.
-
Dose-response assessment: If multiple dose groups are being studied, determine if the elevation is dose-dependent.
-
Reduce the dose or suspend treatment: For affected animals, consider reducing the dose of GLPG0492 or temporarily suspending treatment to see if enzyme levels return to baseline.
-
Histopathological examination: At the end of the study, or if an animal is euthanized due to poor health, perform a thorough histopathological evaluation of the liver to identify any cellular damage.
-
Investigate confounding factors: Ensure that other experimental conditions, such as diet or co-administered substances, are not contributing to liver toxicity.
-
Issue 2: Adverse Changes in Lipid Profile (e.g., decreased HDL, increased LDL)
-
Possible Cause: Modulation of lipid metabolism by the SARM.[4][6]
-
Troubleshooting Steps:
-
Baseline measurements: Ensure that baseline lipid profiles were established before the start of the study to accurately assess the magnitude of the change.
-
Dietary review: Confirm that the animal diet has not changed and is appropriate for the species and strain, as diet can significantly influence lipid levels.
-
Statistical analysis: Perform appropriate statistical analysis to determine the significance of the observed changes compared to the control group.
-
Correlate with other findings: Assess if the lipid profile changes are associated with other signs of toxicity, such as changes in body weight or liver enzymes.
-
Issue 3: Suppression of Endogenous Hormones (e.g., Testosterone, LH)
-
Possible Cause: Negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis, a known pharmacological effect of androgens and SARMs.[4][9]
-
Troubleshooting Steps:
-
Characterize the suppression: Measure hormone levels at multiple time points to understand the onset, degree, and duration of suppression.
-
Assess reversibility: If the study design allows, include a recovery period after cessation of GLPG0492 treatment to determine if hormone levels return to normal.
-
Evaluate impact on reproductive tissues: Correlate hormonal changes with the weight and histology of reproductive organs to assess the functional consequences of the suppression.
-
Data Presentation
Table 1: Potential Adverse Effects of SARMs in Animal Studies and Recommended Monitoring
| Potential Adverse Effect | Key Monitoring Parameters | Animal Species in which Effect was Observed (with other SARMs) |
| Hepatotoxicity | Serum ALT, AST, ALP, Bilirubin; Liver Histopathology | Rats, Mice |
| Dyslipidemia | Serum Total Cholesterol, HDL, LDL, Triglycerides | Rats, Monkeys |
| Hormone Suppression | Serum Testosterone, LH, FSH | Rats |
| Cardiotoxicity | Electrocardiogram (ECG), Cardiac Biomarkers, Heart Histopathology | Not widely reported in preclinical studies but a concern based on human data. |
| Nephrotoxicity | Serum Creatinine, BUN; Kidney Histopathology | Not a primary reported toxicity but warrants monitoring. |
| Carcinogenicity | Long-term observation for tumor development | Mice (with GW501516) |
Experimental Protocols
Protocol 1: General Toxicology Assessment in Rodents
-
Animal Model: Select a suitable rodent species and strain (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Acclimation: Acclimate animals to the facility for at least one week prior to the start of the study.
-
Dosing: Administer GLPG0492 via the intended clinical route (e.g., oral gavage) at a minimum of three dose levels plus a vehicle control. Doses should be based on preliminary efficacy and dose-range-finding studies.
-
Clinical Observations: Conduct and record detailed clinical observations at least once daily. Note any changes in appearance, behavior, or signs of distress.
-
Body Weight and Food Consumption: Measure and record body weight at least twice weekly. Measure food consumption weekly.
-
Clinical Pathology: Collect blood samples at baseline, mid-study, and termination for hematology and clinical chemistry analysis (including liver function tests, lipid profiles, and renal function markers).
-
Hormone Analysis: At termination, collect serum for the analysis of testosterone, LH, and FSH.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve a comprehensive list of tissues, with a particular focus on the liver, reproductive organs, heart, and kidneys, for histopathological examination.
Visualizations
Caption: Signaling pathway of GLPG0492 as a Selective Androgen Receptor Modulator (SARM).
Caption: Experimental workflow for monitoring toxicity in GLPG0492 animal studies.
Caption: Logical workflow for troubleshooting adverse events in GLPG0492 studies.
References
- 1. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. jmir.org [jmir.org]
- 6. SUN-129 Adverse Events and Toxicity Associated with Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. recalls-rappels.canada.ca [recalls-rappels.canada.ca]
- 9. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. health.clevelandclinic.org [health.clevelandclinic.org]
- 11. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GLPG0492 Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experimental protocols involving GLPG0492.
FAQs and Troubleshooting Guides
This section addresses common issues and questions that may arise during in vitro and in vivo experiments with GLPG0492.
In Vitro Assays
Question 1: My cell viability/cytotoxicity assay results with GLPG0492 are inconsistent. What are the possible causes and solutions?
Answer: Inconsistent results in cell viability assays can stem from several factors. Here's a troubleshooting guide:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded across all wells. Overly confluent or sparse cultures can lead to variability. Optimize cell density for your specific cell line and assay duration.
-
Compound Solubility: GLPG0492 is soluble in DMSO. Ensure the final DMSO concentration in your culture medium is consistent across all treatments and does not exceed a level toxic to your cells (typically <0.5%). If you observe precipitation, gentle warming and sonication can aid dissolution.[1]
-
Reagent Quality and Handling: Use fresh, high-quality reagents. Ensure complete solubilization of assay reagents, such as MTT formazan (B1609692) crystals.
-
Incubation Time: The duration of GLPG0492 treatment can significantly impact results. For compounds inducing apoptosis or cell cycle arrest, longer incubation times (e.g., 72 hours or more) may be necessary to observe a significant effect.
-
Assay Type: Metabolic-based assays (e.g., MTT, MTS) rely on cellular metabolic activity. If GLPG0492 affects mitochondrial function, this could confound the results. Consider using an alternative assay that measures a different aspect of cell health, such as a real-time cytotoxicity assay or direct cell counting.
-
Edge Effects: Evaporation in the outer wells of a multi-well plate can alter media and compound concentrations. To mitigate this, consider filling the outer wells with sterile PBS or media without cells and using only the inner wells for your experiment.
Question 2: I am observing high background or low signal in my androgen receptor (AR) reporter gene assay with GLPG0492. How can I troubleshoot this?
Answer: High background or low signal in reporter gene assays can be addressed by optimizing several parameters:
-
Low Signal:
-
Transfection Efficiency: Optimize the transfection protocol for your specific cell line. The ratio of plasmid DNA to transfection reagent is critical.
-
Promoter Strength: If the reporter is driven by a weak promoter, consider using a stronger constitutive promoter for your control plasmid.
-
Reagent Quality: Ensure your luciferase assay reagents are stored correctly and are not expired.
-
-
High Background/Signal:
-
Luciferase Expression Levels: High expression of the reporter can lead to signal saturation. Consider reducing the amount of reporter plasmid used in the transfection or decreasing the integration time on your luminometer.
-
Cell Lysis: Incomplete cell lysis can lead to variable results. Ensure your lysis buffer is effective for your cell type.
-
Contamination: Mycoplasma or other microbial contamination can affect cellular processes and lead to spurious results. Regularly test your cell cultures for contamination.
-
-
Normalization: Co-transfecting a second reporter plasmid (e.g., Renilla luciferase) under the control of a constitutive promoter can help normalize for variations in transfection efficiency and cell number.
Question 3: My C2C12 myoblasts are not differentiating properly in the presence of GLPG0492. What could be the issue?
Answer: Proper differentiation of C2C12 cells is crucial for studying the effects of GLPG0492 on myogenesis. Here are some troubleshooting tips:
-
Cell Confluency: C2C12 cells should be induced to differentiate when they reach approximately 80-90% confluency. Overly confluent or sparse cultures may not differentiate efficiently.[2][3]
-
Differentiation Medium: Ensure you are using the correct differentiation medium, which is typically DMEM supplemented with 2% horse serum.[2][4] The quality of the horse serum can vary between suppliers and lots, so it may be necessary to test different sources.
-
Myoblast Health: Use low-passage C2C12 cells, as high-passage numbers can lead to reduced differentiation potential.[3]
-
GLPG0492 Concentration: High concentrations of any compound can be toxic and inhibit differentiation. Perform a dose-response experiment to determine the optimal concentration of GLPG0492 that promotes myogenesis without causing cytotoxicity.
-
Timing of Treatment: The timing of GLPG0492 addition can be critical. You can add the compound at the time of switching to differentiation medium or at different time points during the differentiation process to assess its effect on different stages of myogenesis.
In Vivo Experiments
Question 4: I am observing inconsistent results or unexpected toxicity in my in vivo studies with GLPG0492. What should I consider?
Answer: In vivo studies can be complex, and variability can arise from multiple sources. Here are some key considerations:
-
Drug Formulation and Administration: GLPG0492 has been formulated in a vehicle of 5% ethanol (B145695) and 95% corn oil for subcutaneous or oral administration in mice.[5] Ensure the compound is fully dissolved and the formulation is homogenous. Inconsistent administration (e.g., variable injection volume or gavage technique) can lead to different pharmacokinetic profiles.
-
Animal Handling and Stress: Stress from handling and procedures can impact physiological responses. Ensure all animal procedures are performed consistently and in a way that minimizes stress.
-
Dose Selection: The dose of GLPG0492 will depend on the animal model and the intended biological effect. Dose-ranging studies are essential to identify a dose that is both efficacious and well-tolerated. In a mouse model of hindlimb immobilization, doses between 0.3 and 10 mg/kg/day have been used.[5]
-
Potential Side Effects: While SARMs are designed to be tissue-selective, off-target effects can still occur. Monitor animals for any signs of toxicity, such as changes in body weight (independent of muscle mass changes), behavior, or organ abnormalities upon necropsy. The FDA has warned about potential serious health problems associated with SARMs, including liver injury and cardiovascular risks, although these are often associated with unapproved use and higher doses.
-
Biological Variability: Individual animals can respond differently to treatment. Ensure you have a sufficient number of animals per group to achieve statistical power and account for biological variability.
Quantitative Data
The following tables summarize key quantitative data for GLPG0492 from published studies.
Table 1: In Vitro Activity of GLPG0492
| Parameter | Cell Line | Value | Reference |
| EC50 (AR Transactivation) | HeLa cells expressing human AR | 12 nM | N/A |
| EC50 (Yeast Androgen Screen) | Yeast | 4.44 x 10-6 M | [6] |
| EC50 (Reporter Gene Assay) | Prostate carcinoma cells | 3.99 x 10-9 M | [6] |
Table 2: In Vivo Efficacy of GLPG0492 in a Mouse Model of Hindlimb Immobilization
| Treatment Group | Dose (mg/kg/day) | Change in Gastrocnemius Muscle Mass (vs. Immobilized Control) | Reference |
| GLPG0492 | 0.3 | Dose-dependent reduction in atrophy | [5] |
| GLPG0492 | 3 | Statistically significant reduction in atrophy | [5] |
| GLPG0492 | 10 | Maximal significant effect on reducing atrophy | [5] |
| Testosterone Propionate (TP) | 1 | Complete prevention of muscle loss | [5] |
Table 3: Effect of GLPG0492 on Gene Expression in a Mouse Model of Hindlimb Immobilization
| Gene | Treatment (10 mg/kg/day GLPG0492) | Effect | Reference |
| MurF1 | GLPG0492 | Significantly inhibited | [5] |
| Atrogin-1 | GLPG0492 | No significant inhibition | [5] |
| FoxO1 | GLPG0492 | Significantly attenuated induction | [5] |
| Myogenin | GLPG0492 | Significant reduction | [7] |
| IL1β | GLPG0492 | Significant reduction | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving GLPG0492.
C2C12 Myoblast Differentiation Assay
-
Cell Seeding: Seed C2C12 myoblasts in a multi-well plate at a density that will allow them to reach 80-90% confluency within 24-48 hours.
-
Induction of Differentiation: When cells reach the desired confluency, aspirate the growth medium (DMEM with 10% FBS) and replace it with differentiation medium (DMEM with 2% horse serum).[2][4]
-
GLPG0492 Treatment: Add GLPG0492 at the desired concentrations to the differentiation medium. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Medium Change: Change the differentiation medium containing the treatments every 24 hours.
-
Assessment of Differentiation: Differentiation can be assessed at various time points (e.g., day 2, 4, and 6) by:
-
Morphological Analysis: Observe the formation of multinucleated myotubes using light microscopy.
-
Immunofluorescence: Fix and stain the cells for muscle-specific proteins like Myosin Heavy Chain (MHC) to calculate the fusion index (percentage of nuclei within myotubes).
-
Western Blotting: Analyze the expression of myogenic markers such as Myogenin and MHC.
-
qPCR: Measure the mRNA levels of myogenic regulatory factors like Myog and muscle-specific genes.
-
Western Blotting for Muscle Atrophy Markers
-
Protein Extraction: Lyse cells or homogenized muscle tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against muscle atrophy markers overnight at 4°C. Recommended antibodies include:
-
Anti-MurF1/TRIM63
-
Anti-Atrogin-1/Fbxo32
-
Anti-Myogenin
-
Anti-PAX7
-
Anti-MyoD
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Quantitative PCR (qPCR) for Myogenic and Atrophy Markers
-
RNA Extraction: Extract total RNA from cells or muscle tissue using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers. Published studies have utilized QuantiTect Primer Assays for genes like Atrogin-1, MurF1, IGF1, LC3, FoxO1, IL1β, and Myogenin.[5]
-
Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH). Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway in Muscle Cells
Caption: Androgen Receptor (AR) signaling pathway activated by GLPG0492 in muscle cells.
GLPG0492-Mediated Regulation of Muscle Atrophy Pathways
Caption: GLPG0492's inhibitory effect on key signaling pathways involved in muscle atrophy.
Experimental Workflow for In Vivo GLPG0492 Efficacy Study
Caption: A typical experimental workflow for evaluating the efficacy of GLPG0492 in a mouse model of muscle atrophy.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 3. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 4. encodeproject.org [encodeproject.org]
- 5. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marking the tempo for myogenesis: Pax7 and the regulation of muscle stem cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
GLPG0492 stability in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of GLPG0492 in various experimental buffers. As specific stability data for GLPG0492 in a wide range of buffers is not extensively published, this guide offers a framework for assessing its stability in your specific experimental setup, complete with troubleshooting advice and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of GLPG0492?
A1: GLPG0492 is a solid that is slightly soluble in DMSO and ethanol. For in vitro studies, it is common to prepare a concentrated stock solution in DMSO. For in vivo applications, specific formulations involving solvents like PEG300, Tween-80, and saline or corn oil have been used to achieve solubility.
Q2: How should I prepare and store stock solutions of GLPG0492 to ensure stability?
A2: To maximize stability, prepare a high-concentration stock solution of GLPG0492 in 100% DMSO. For long-term storage, it is recommended to aliquot these stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to two years or -20°C for up to one year.[1] When preparing working solutions, thaw an aliquot and dilute it in your experimental buffer immediately before use.
Q3: What factors in my experimental buffer could potentially degrade GLPG0492?
A3: The chemical structure of GLPG0492 contains a hydantoin (B18101) ring and a nitrile group.[2] Both of these functional groups can be susceptible to hydrolysis under certain conditions. Therefore, factors such as the pH of your buffer and the incubation temperature are critical. Extreme pH values (both highly acidic and alkaline) are likely to accelerate degradation.[3][4][5][6][7][8]
Q4: How can I determine if GLPG0492 is stable in my specific experimental buffer?
A4: The most reliable way is to perform a small-scale stability study. This involves incubating GLPG0492 in your buffer under your experimental conditions (e.g., temperature, light exposure) and measuring its concentration at different time points using an analytical method like HPLC or LC-MS/MS. A detailed protocol for this is provided below.
Q5: What are the common analytical methods used to quantify GLPG0492?
A5: High-performance liquid chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, liquid chromatography-mass spectrometry (LC-MS/MS) are suitable methods for quantifying GLPG0492 and detecting potential degradation products.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The solubility of GLPG0492 is lower in the aqueous buffer than in DMSO. | - Increase the final volume of the aqueous buffer to lower the final concentration of GLPG0492.- Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced precipitation.[10]- Pre-warm the buffer before adding the DMSO stock solution.[10]- If precipitation persists, gentle heating or sonication can be used to aid dissolution, but be cautious as this may accelerate degradation. |
| Inconsistent or lower-than-expected biological activity. | Degradation of GLPG0492 in the experimental buffer during the incubation period. | - Perform a stability study in your experimental buffer at the experimental temperature (see Experimental Protocols section).[11]- Prepare fresh solutions for each experiment. - If degradation is significant, consider reducing the experiment duration or replenishing the compound at set intervals for longer-term assays.[10] |
| Appearance of new peaks in HPLC/LC-MS analysis. | Degradation of GLPG0492 into one or more new chemical entities. | - Conduct a forced degradation study (e.g., exposure to acid, base, heat, and oxidative conditions) to intentionally generate and identify potential degradation products.[9]- Use a stability-indicating HPLC method that can resolve the parent compound from its degradants. This may require adjusting the mobile phase, gradient, or column.[9] |
| Variability in results between experiments. | Inconsistent preparation of GLPG0492 solutions or degradation during storage. | - Ensure accurate and consistent preparation of stock and working solutions.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1][10]- Always use freshly prepared working solutions for your experiments. |
Experimental Protocols
Protocol: Assessing the Stability of GLPG0492 in an Experimental Buffer
This protocol outlines a general procedure for determining the stability of GLPG0492 in a specific buffer using HPLC or LC-MS/MS.
1. Preparation of Solutions:
-
Stock Solution: Prepare a 10 mM stock solution of GLPG0492 in 100% DMSO.
-
Test Solution: Dilute the GLPG0492 stock solution in your experimental buffer to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-inhibitory for your assay (typically <0.5%).
2. Incubation:
-
Aliquot the test solution into multiple sterile vials.
-
Take a sample immediately for analysis (this is your T=0 time point).
-
Incubate the remaining vials under your standard experimental conditions (e.g., 37°C, 5% CO₂, protected from light).
3. Sample Collection:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation.
-
If necessary, process the sample to make it compatible with your analytical method (e.g., protein precipitation with acetonitrile (B52724) for cell culture media samples, followed by centrifugation).
-
Transfer the supernatant to an analysis vial.
4. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method.
-
The method should be able to separate GLPG0492 from any potential degradation products.
5. Data Presentation and Interpretation:
-
Quantify the peak area of GLPG0492 at each time point.
-
Normalize the data by expressing the concentration at each time point as a percentage of the concentration at T=0.
-
Summarize the data in a table to easily compare the stability over time. A significant decrease in the concentration of GLPG0492 indicates instability under the tested conditions.
Data Presentation: Example Stability Data Table
| Time Point (Hours) | GLPG0492 Concentration (µM) | % Remaining (relative to T=0) |
| 0 | 10.1 | 100% |
| 2 | 9.9 | 98.0% |
| 4 | 9.7 | 96.0% |
| 8 | 9.5 | 94.1% |
| 24 | 8.2 | 81.2% |
| 48 | 6.5 | 64.4% |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Experimental workflow for assessing the stability of GLPG0492.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. Hydantoin-bridged medium ring scaffolds by migratory insertion of urea-tethered nitrile anions into aromatic C–N bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: GLPG0492 Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with GLPG0492. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: The following information is based on publicly available preclinical data. No clinical trial data for GLPG0492 was identified in the literature search.
Frequently Asked Questions (FAQs)
Q1: What is GLPG0492 and what is its primary mechanism of action?
GLPG0492 is a non-steroidal Selective Androgen Receptor Modulator (SARM).[1][2] Its primary mechanism of action is to selectively bind to androgen receptors (AR) and modulate their activity. In tissues like muscle, it acts as an agonist, promoting anabolic effects, while it has reduced activity in reproductive tissues like the prostate, which is a key advantage over traditional androgens.[1][2]
Q2: What are the expected effects of GLPG0492 in preclinical models of muscle wasting?
In mouse models of muscle atrophy, such as hindlimb immobilization, GLPG0492 has been shown to:
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Partially prevent immobilization-induced muscle atrophy.[1][2]
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Promote muscle fiber hypertrophy in a dose-dependent manner.[1]
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Be as efficacious as testosterone (B1683101) propionate (B1217596) (TP) in reducing muscle loss while sparing reproductive tissues.[1][2]
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Negatively interfere with major signaling pathways that control muscle mass homeostasis.[1][2]
Q3: Are there any known biomarkers associated with GLPG0492 activity?
Metabolomic profiling in mice has identified a plasma signature for GLPG0492 linked to the modulation of cellular bioenergetic processes.[1][2] Further research is needed to validate these as robust biomarkers for clinical translation.
Troubleshooting Guide for Experimental Variability
Variability in experimental outcomes is a common challenge. This guide addresses specific issues you might encounter during your experiments with GLPG0492.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent dose-response relationship | 1. Compound Stability and Formulation: GLPG0492 may degrade or not be fully solubilized in the vehicle. 2. Animal Model Variability: Age, sex, and genetic background of the animals can influence response. 3. Administration Route and Technique: Inconsistent administration can lead to variable bioavailability. | 1. Vehicle and Formulation: Ensure the vehicle is appropriate for GLPG0492 and that the compound is fully dissolved before each administration. Prepare fresh formulations regularly. 2. Animal Strain and Conditions: Use a consistent age, sex, and strain of animals for each experiment. Ensure standardized housing and diet. 3. Administration: Standardize the route and technique of administration. For oral gavage, ensure consistent volume and placement. For subcutaneous injection, rotate injection sites. |
| Higher than expected androgenic side effects (e.g., on prostate tissue) | 1. High Dosage: The selectivity of SARMs is dose-dependent. At higher concentrations, tissue selectivity may be reduced.[1] 2. Off-target Effects: Although designed to be selective, high concentrations might lead to off-target interactions. | 1. Dose-Range Finding Study: Conduct a thorough dose-range finding study to identify the optimal therapeutic window with maximal anabolic effect and minimal androgenic side effects. 2. Lower Doses: If androgenic effects are observed, consider reducing the dose. |
| Lack of efficacy in preventing muscle atrophy | 1. Insufficient Dosage or Treatment Duration: The dose or duration of treatment may not be sufficient for the specific model of muscle atrophy. 2. Model Severity: The experimental model of muscle atrophy may be too severe for the therapeutic effect of GLPG0492 to be observed. 3. Timing of Treatment: The timing of treatment initiation relative to the atrophy-inducing event may be critical. | 1. Optimize Dose and Duration: Refer to published studies and consider a dose-escalation study. Extend the treatment duration to observe effects. 2. Model Characterization: Ensure your muscle atrophy model is well-characterized and sensitive to anabolic interventions. 3. Prophylactic vs. Therapeutic Dosing: Test both prophylactic (before the atrophic insult) and therapeutic (after the insult) treatment regimens. |
| Variability in gene expression or signaling pathway analysis | 1. Tissue Collection and Processing: Inconsistent sample handling can lead to degradation of RNA or proteins. 2. Timing of Sample Collection: The expression of genes and signaling proteins can be transient. 3. Assay Variability: Technical variability in qPCR, Western blotting, or other assays. | 1. Standardize Collection: Standardize the time of day for tissue collection and the method of snap-freezing to minimize degradation. 2. Time-Course Experiment: Conduct a time-course experiment to identify the optimal time point for observing changes in your target pathways. 3. Assay Controls: Use appropriate internal controls for your assays (e.g., housekeeping genes for qPCR, loading controls for Western blots) and run technical replicates. |
Data Presentation
Table 1: Dose-Dependent Effects of GLPG0492 on Gastrocnemius Muscle Weight in a Mouse Hindlimb Immobilization Model
| Treatment Group | Dose (mg/kg/day) | Change in Gastrocnemius Weight (mg) vs. Immobilized Control | Statistical Significance (p-value) |
| Vehicle Control | - | - | - |
| GLPG0492 | 1 | + (not significant) | > 0.05 |
| GLPG0492 | 3 | + (significant) | < 0.05 |
| GLPG0492 | 10 | + (significant) | < 0.05 |
| Testosterone Propionate | 1 | + (significant) | < 0.05 |
Data summarized from preclinical studies in mice.[1]
Experimental Protocols
1. Hindlimb Immobilization Mouse Model of Muscle Atrophy
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Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure:
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Anesthetize the mouse using isoflurane.
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The left hindlimb is immobilized using a cast or staple fixation of the foot in a plantar-flexed position to induce atrophy of the gastrocnemius and soleus muscles. The contralateral limb serves as a control.
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House animals individually to prevent damage to the cast.
-
-
Treatment:
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Administer GLPG0492 or vehicle daily by oral gavage or subcutaneous injection.
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Treatment can be initiated before or after immobilization, depending on the study design.
-
-
Endpoint Measurement:
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After the designated treatment period (e.g., 7-14 days), euthanize the animals.
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Dissect and weigh the gastrocnemius and soleus muscles from both the immobilized and contralateral limbs.
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Process tissue for histological analysis (e.g., H&E staining for fiber cross-sectional area) or molecular analysis (e.g., qPCR, Western blot).
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2. Gene Expression Analysis of Muscle Atrophy Markers
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Tissue Homogenization: Homogenize frozen muscle tissue in a suitable lysis buffer (e.g., TRIzol for RNA extraction, RIPA buffer for protein extraction).
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RNA Extraction and cDNA Synthesis: Extract total RNA using a commercial kit and synthesize cDNA using a reverse transcription kit.
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Quantitative PCR (qPCR):
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Perform qPCR using SYBR Green or TaqMan probes for target genes such as MuRF1 (Trim63), Atrogin-1 (Fbxo32), and a stable housekeeping gene (e.g., Gapdh, Actb).
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Calculate relative gene expression using the ΔΔCt method.
-
Signaling Pathway and Experimental Workflow Diagrams
References
Navigating Batch-to-Batch Variability of GLPG0492: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to understanding and addressing potential batch-to-batch variability of the selective androgen receptor modulator (SARM), GLPG0492. Consistent and reproducible experimental outcomes are paramount in research and development. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you identify, diagnose, and mitigate issues arising from potential inconsistencies between different lots of GLPG0492.
Frequently Asked Questions (FAQs)
Q1: What is GLPG0492 and what is its mechanism of action?
GLPG0492 is a non-steroidal selective androgen receptor modulator (SARM).[1][2] It is designed to selectively bind to androgen receptors (AR) and modulate their activity. In preclinical studies, GLPG0492 has demonstrated anabolic effects on muscle tissue with reduced impact on reproductive tissues compared to traditional androgens.[3] It is being investigated for its potential in treating muscle wasting conditions.[1][4]
Q2: Are there any specific storage and handling requirements for GLPG0492?
Yes, proper storage and handling are critical to maintaining the integrity of GLPG0492. Commercial suppliers recommend storing the compound at -20°C for long-term stability (up to one year) or at -80°C for extended periods (up to two years).[5] For in-vivo experiments, various solvent formulations have been used, including combinations of DMSO, PEG300, Tween-80, and saline or corn oil.[5][6] It is crucial to follow the solubility and preparation instructions provided by the supplier. If precipitation is observed, gentle heating and/or sonication may be used to aid dissolution.[5]
Q3: What are the potential sources of batch-to-batch variability with a small molecule like GLPG0492?
Batch-to-batch variability in small molecules can arise from several factors during synthesis and purification. These can include:
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Purity Levels: Minor variations in the final purity of the compound.
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Impurities Profile: Presence of different types or levels of residual solvents, starting materials, or reaction by-products.
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Polymorphism: The existence of different crystalline forms of the compound, which can affect solubility and bioavailability.
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Degradation: Improper storage or handling can lead to degradation of the compound over time.
While there are no specific public reports on GLPG0492 batch-to-batch variability, these are common considerations for any synthetic small molecule.
Troubleshooting Guide: Inconsistent Experimental Results
If you are observing unexpected or inconsistent results in your experiments with GLPG0492, the following troubleshooting guide can help you systematically identify the potential cause.
Initial Assessment of the Problem
First, carefully document the nature of the inconsistency. Is it a complete loss of activity, a reduced effect, or an unexpected off-target effect? Compare the current results with historical data from previous batches.
Workflow for Troubleshooting Inconsistent GLPG0492 Activity
Caption: A stepwise workflow for troubleshooting inconsistent experimental results with GLPG0492.
Step-by-Step Troubleshooting Questions & Actions
1. Has the new batch of GLPG0492 been properly characterized?
-
Action: Request the Certificate of Analysis (CoA) from the supplier for the new batch. Compare the purity (typically determined by HPLC) and identity (confirmed by NMR or Mass Spectrometry) with the CoA of a previous, well-performing batch.
2. Are you observing lower than expected potency?
-
Possible Cause: This could be due to lower purity, the presence of inactive isomers, or degradation of the compound.
-
Action: Perform a dose-response curve with the new batch and compare it to the curve generated with a previous batch. A significant shift in the EC50 or IC50 would indicate a potency issue.
3. Are you seeing unexpected off-target effects or toxicity?
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Possible Cause: The presence of impurities from the synthesis process could be a reason.
-
Action: Review the impurity profile on the CoA. If not detailed, consider analytical techniques like LC-MS to identify potential unknown components in your compound stock.
Experimental Protocols for Quality Control
To proactively assess a new batch of GLPG0492, consider the following analytical methods.
Protocol 1: Purity and Identity Verification by HPLC-MS
Objective: To confirm the purity and identity of the GLPG0492 batch.
Methodology:
-
Sample Preparation: Prepare a stock solution of GLPG0492 in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Detection: UV detection at a wavelength determined by a UV scan of GLPG0492, and mass spectrometry (MS) in positive ion mode.
-
Analysis:
-
The HPLC chromatogram will provide the purity of the compound based on the area of the main peak relative to the total peak area.
-
The mass spectrometer will confirm the identity by detecting the molecular weight of GLPG0492 (389.33 g/mol ).[1]
-
Protocol 2: Functional Assessment via an Androgen Receptor Transactivation Assay
Objective: To determine the functional activity of the GLPG0492 batch.
Methodology:
-
Cell Line: Use a cell line that expresses the human androgen receptor and contains a reporter gene responsive to AR activation (e.g., HeLa cells).[2]
-
Treatment: Treat the cells with a range of concentrations of the new GLPG0492 batch, a previous batch (if available), and a known AR agonist (e.g., testosterone) as a positive control.
-
Reporter Gene Assay: After an appropriate incubation period, measure the reporter gene activity (e.g., luciferase).
-
Analysis: Generate dose-response curves and calculate the EC50 for each compound.
Quantitative Data Summary
When comparing batches, systematically record and compare key parameters.
| Parameter | Batch A (Previous) | Batch B (New) | Acceptance Criteria |
| Purity (HPLC, %) | 99.5% | [Enter Value] | >98% |
| Identity (MS, m/z) | 390.1 [M+H]+ | [Enter Value] | Matches expected mass |
| EC50 (AR Assay, nM) | 12.5 nM | [Enter Value] | Within 2-fold of reference |
| Appearance | White to off-white solid | [Enter Description] | Consistent appearance |
| Solubility | Clear solution at 10 mM in DMSO | [Enter Observation] | Complete dissolution |
Signaling Pathway of GLPG0492
GLPG0492, as a SARM, modulates the androgen receptor signaling pathway. Understanding this pathway is crucial for designing relevant functional assays.
Caption: Simplified signaling pathway of GLPG0492 via the androgen receptor.
By implementing these systematic checks and troubleshooting guides, researchers can more confidently address potential batch-to-batch variability of GLPG0492, ensuring the reliability and reproducibility of their experimental data.
References
- 1. GLPG-0492 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLPG0492, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
How to minimize GLPG0492 degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling GLPG0492 to minimize degradation and ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for GLPG0492 powder?
A1: For long-term storage, GLPG0492 powder should be stored at -20°C for up to three years. For shorter periods, it can be stored at 4°C for up to two years.[1][2]
Q2: How should I store GLPG0492 once it is dissolved in a solvent?
A2: Stock solutions of GLPG0492 should be stored at -80°C for up to two years or at -20°C for up to one year.[1][2][3] It is crucial to use the solution within these timeframes to ensure its stability.
Q3: What solvents are recommended for dissolving GLPG0492?
A3: GLPG0492 is soluble in DMSO at a concentration of ≥ 50 mg/mL (128.43 mM).[1][2] For in vivo studies, various solvent systems can be used, such as a mixture of 10% DMSO and 90% corn oil.[1]
Q4: I observed precipitation in my GLPG0492 solution after storage. What should I do?
A4: If precipitation occurs, you can gently warm and/or sonicate the solution to aid in redissolution.[2] However, be cautious with heating as it may accelerate degradation. If the precipitate does not redissolve easily, it may indicate degradation, and a fresh solution should be prepared.
Q5: Is GLPG0492 sensitive to light?
Q6: What are the potential degradation pathways for GLPG0492?
A6: GLPG0492, being an aryl hydantoin (B18101), may be susceptible to degradation through hydrolysis of the hydantoin ring, particularly under acidic or basic conditions. Oxidation is another potential degradation pathway for many pharmaceutical compounds.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of GLPG0492 stock solution | 1. Verify the age and storage conditions of your stock solution against the recommended guidelines. 2. Prepare a fresh stock solution from powder. 3. Perform a concentration verification of the new and old stock solutions using a validated analytical method (e.g., HPLC-UV). |
| Repeated freeze-thaw cycles | 1. Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles. 2. Studies on other SARMs have shown that repeated freeze-thaw cycles can lead to instability.[4][5] |
| Improper solvent or pH | 1. Ensure the solvent used is compatible with your experimental system and does not promote degradation. 2. Be mindful of the pH of your assay buffer, as extreme pH can cause hydrolysis of the hydantoin ring. |
Issue 2: Appearance of unknown peaks in chromatograms during analysis.
| Possible Cause | Troubleshooting Step |
| Formation of degradation products | 1. Review the storage and handling of the sample. Was it exposed to light, high temperatures, or extreme pH? 2. Perform a forced degradation study to intentionally generate degradation products and compare their retention times with the unknown peaks. 3. Use a mass spectrometer in conjunction with HPLC (LC-MS) to identify the mass of the unknown peaks and elucidate their structures. |
| Contamination | 1. Analyze a blank (solvent only) to check for contaminants in the solvent or analytical system. 2. Ensure proper cleaning of all glassware and equipment. |
Data Summary
Table 1: Recommended Storage Conditions for GLPG0492
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][2] |
| 4°C | 2 years[1][2] | |
| In Solvent | -80°C | 2 years[1][2][3] |
| -20°C | 1 year[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of GLPG0492 Stock Solution
Objective: To prepare a stable, high-concentration stock solution of GLPG0492.
Materials:
-
GLPG0492 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Equilibrate the GLPG0492 powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of GLPG0492 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol 2: General Forced Degradation Study
Objective: To investigate the degradation of GLPG0492 under various stress conditions to identify potential degradation products and pathways.
Materials:
-
GLPG0492 stock solution (in a suitable solvent like acetonitrile (B52724) or methanol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC system with UV or MS detector
Procedure:
-
Acid Hydrolysis: Mix the GLPG0492 solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the GLPG0492 solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the GLPG0492 solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the GLPG0492 solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the GLPG0492 solution to light in a photostability chamber according to ICH Q1B guidelines.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
-
Compare the chromatograms to identify and quantify the degradation products formed under each condition.
Visualizations
Caption: Recommended workflow for handling GLPG0492.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Investigation of stability of selective androgen receptor modulators in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. [PDF] Investigation of stability of selective androgen receptor modulators in urine | Semantic Scholar [semanticscholar.org]
Technical Support Center: Understanding GLPG0492 in Muscle Wasting Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GLPG0492, a selective androgen receptor modulator (SARM).
General Information
GLPG0492 is a non-steroidal SARM that has been investigated for its potential therapeutic effects in conditions associated with muscle wasting, such as cachexia and muscular dystrophy.[1] Unlike traditional anabolic steroids, SARMs like GLPG0492 are designed to selectively target androgen receptors in specific tissues, such as skeletal muscle, while minimizing androgenic side effects in other tissues like the prostate.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No significant increase in muscle mass observed. | Suboptimal Dosage: The concentration of GLPG0492 may be too low to elicit a significant anabolic response. | Refer to dose-response studies. A study in a mouse model of hindlimb immobilization showed dose-dependent effects.[2] Consider performing a dose-escalation experiment to determine the optimal concentration for your model. |
| Inappropriate Animal Model: The chosen animal model may not be suitable for evaluating the anabolic effects of GLPG0492. | GLPG0492 has shown efficacy in mouse models of hindlimb immobilization and Duchenne muscular dystrophy (mdx mouse).[2][3] Ensure your model is appropriate for studying muscle atrophy or dystrophy. | |
| Insufficient Treatment Duration: The treatment period may be too short to observe significant changes in muscle mass. | A 12-week dose-dependence study demonstrated the efficacy of GLPG0492 in mdx mice.[3] Consider extending the treatment duration. | |
| Unexpected Changes in Gene Expression. | Complex Biological Response: GLPG0492's mechanism involves the modulation of various signaling pathways that control muscle homeostasis.[2] | Analyze a panel of genes involved in both anabolic and catabolic pathways. For example, GLPG0492 has been shown to inhibit the expression of the muscle-specific ubiquitin ligase MuRF1, but not necessarily Atrogin-1.[4] |
| Off-Target Effects: Although designed to be selective, off-target effects at high concentrations cannot be entirely ruled out. | Perform a concentration-response analysis to ensure the observed effects are specific to the intended target. | |
| Variability in Experimental Results. | Inconsistent Drug Administration: Improper or inconsistent administration of GLPG0492 can lead to variable plasma concentrations. | Ensure consistent and accurate administration, whether subcutaneous or via another route. Monitor plasma levels of the compound if possible. |
| Biological Variability: Inherent biological differences between individual animals can contribute to variability. | Increase the sample size (n-number) per group to enhance statistical power and minimize the impact of individual variability. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GLPG0492?
A1: GLPG0492 is a selective androgen receptor modulator (SARM). It binds to the androgen receptor (AR) and stimulates anabolic pathways in skeletal muscle, leading to increased muscle mass and strength.[2][5] It has been shown to negatively interfere with major signaling pathways that control muscle mass homeostasis.[2]
Q2: How does GLPG0492 differ from traditional anabolic steroids like testosterone?
A2: GLPG0492 is designed to be tissue-selective. While it promotes muscle anabolism similarly to testosterone, it has been shown to have reduced effects on reproductive tissues, which is a common side effect of traditional androgens.[5]
Q3: What are the key signaling pathways affected by GLPG0492 in muscle?
A3: In atrophied muscle, GLPG0492 has been shown to inhibit the expression of the muscle-specific ubiquitin ligase MuRF1. It also attenuates the induction of FoxO1 and Myogenin, transcription factors that are upregulated during muscle atrophy.[4] Furthermore, it can abolish the induction of the pro-inflammatory cytokine IL-1β in immobilized muscle.[4] It is hypothesized that GLPG0492 may inhibit MuRF1 expression via the NF-κB signaling pathway.[2]
Q4: Are there any known biomarkers for GLPG0492 activity?
A4: Metabolomic profiling in mice has identified a plasma signature for GLPG0492 linked to the modulation of cellular bioenergetic processes.[2][5] This suggests that specific metabolites could potentially serve as biomarkers of target engagement.
Summary of GLPG0492 Effects in Preclinical Models
| Model | Parameter | Effect of GLPG0492 | Reference |
| Hindlimb Immobilization Mouse Model | Muscle Mass | Attenuated loss of muscle mass | [2] |
| Muscle Fiber Atrophy | Reduced | [2] | |
| MuRF1 Gene Expression | Inhibited | [4] | |
| FoxO1 Gene Expression | Attenuated induction | [4] | |
| Myogenin Gene Expression | Repressed | [4] | |
| IL-1β Gene Expression | Abolished induction | [4] | |
| Exercised mdx Mouse Model | Mouse Strength | Significantly increased | [3] |
| Resistance to Fatigue | Preserved running performance | [3] | |
| Diaphragm Force | Modest but significant increase | [3] | |
| Fibrosis Markers | Decreased | [3] |
Experimental Protocols
Gene Expression Analysis in Muscle Tissue by RT-qPCR
This protocol describes the steps to analyze changes in gene expression in muscle tissue from mice treated with GLPG0492.
1. Tissue Collection and RNA Extraction:
- Excise muscle tissue (e.g., tibialis anterior) from control and GLPG0492-treated animals.
- Immediately snap-freeze the tissue in liquid nitrogen and store it at -80°C.
- Homogenize the frozen tissue using a bead mill or rotor-stator homogenizer.
- Extract total RNA using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
2. cDNA Synthesis:
- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
- Follow the manufacturer's protocol for the reverse transcription reaction.
3. Real-Time Quantitative PCR (RT-qPCR):
- Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., MuRF1, FoxO1, Myogenin, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin), and a suitable SYBR Green or TaqMan master mix.
- Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
- Include no-template controls to check for contamination.
- Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method.
Signaling Pathway and Experimental Workflow
Caption: Proposed mechanism of action of GLPG0492 in skeletal muscle.
Caption: Workflow for gene expression analysis in muscle tissue.
References
- 1. GLPG-0492 - Wikipedia [en.wikipedia.org]
- 2. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLPG0492, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosing of GLPG0492 in Rodents
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosing frequency of GLPG0492 in rodent models. The following information is based on available preclinical data and general pharmacokinetic principles.
Frequently Asked Questions (FAQs)
Q1: What is GLPG0492 and what is its mechanism of action?
GLPG0492 is a non-steroidal Selective Androgen Receptor Modulator (SARM).[1][2] Its primary mechanism of action is to selectively bind to and activate androgen receptors (AR) in specific tissues, particularly skeletal muscle. This selective activation promotes anabolic effects, such as increased muscle mass and strength, while having minimal androgenic effects on reproductive tissues like the prostate.[1]
Q2: What are the reported effective doses of GLPG0492 in mice?
Studies in mouse models of muscle atrophy have demonstrated the efficacy of GLPG0492 in a dose-dependent manner. In a hindlimb immobilization model, doses of 0.3, 3, and 10 mg/kg/day administered subcutaneously were evaluated, with 3 mg/kg/day showing a statistically significant effect in reducing muscle atrophy.[3] In an exercised mdx mouse model of muscular dystrophy, a dose-dependence study (0.3-30 mg/kg, subcutaneously) confirmed the efficacy of lower doses in improving muscle strength and resistance to fatigue.[4]
Q3: What is the recommended dosing frequency for GLPG0492 in rodents?
For initial studies, a once-daily dosing regimen is a reasonable starting point. To further refine the dosing frequency, researchers should consider conducting pharmacokinetic studies to determine the half-life of GLPG0492 in their specific rodent model.
Q4: How should I prepare GLPG0492 for administration to rodents?
For subcutaneous administration in mice, GLPG0492 has been formulated in a vehicle of 5% Ethanol and 95% Corn oil.[3] When preparing formulations, it is crucial to ensure the compound is fully dissolved and the solution is homogenous. The specific vehicle and concentration will depend on the desired dose and the route of administration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of efficacy at previously reported effective doses. | - Suboptimal drug formulation or administration: Incomplete dissolution or incorrect administration technique can lead to lower bioavailability. - Animal model variability: Differences in rodent strain, age, or disease model may alter the response to treatment. - Compound stability: Improper storage or handling of GLPG0492 may lead to degradation. | - Verify formulation procedure: Ensure GLPG0492 is completely dissolved in the vehicle. Consider using a different vehicle system if solubility is an issue. - Refine administration technique: Ensure consistent and accurate delivery of the intended dose. - Characterize your model: Establish a dose-response curve in your specific animal model to determine the optimal effective dose. - Confirm compound integrity: Use a fresh batch of the compound and store it according to the manufacturer's recommendations. |
| Observed androgenic side effects (e.g., increased prostate weight). | - Dose is too high: Although GLPG0492 is selective, high concentrations may lead to off-target effects. | - Reduce the dose: Titrate down to the lowest effective dose that maintains anabolic activity in muscle while minimizing androgenic effects. The dose displaying 50% activity on the levator ani muscle in castrated male rodents was 0.75 mg/kg/day, with minimal activity on the prostate at the highest tested doses.[3] |
| Inconsistent results between experiments. | - Variability in dosing time: The timing of administration can influence the pharmacokinetic and pharmacodynamic profile. - Differences in animal handling and experimental conditions: Stress and other environmental factors can impact physiological responses. | - Standardize dosing schedule: Administer the compound at the same time each day. - Maintain consistent experimental protocols: Standardize animal handling, housing, and other environmental conditions across all experimental groups. |
Data Presentation
Table 1: Plasma Exposure of GLPG0492 in Male Mice at Steady-State
This table summarizes the plasma concentration of GLPG0492 in male BALB/cj mice after 7 days of daily subcutaneous administration.
| Dose (mg/kg/day) | Time Point (hr) | GLPG0492 Mean ± SEM (ng/mL) |
| 0.3 | 5 | 8.62 ± 2.33 |
| 3 | 5 | 104.2 ± 13.9 |
| 10 | 3 | 417.8 ± 39.9 |
| 10 | 5 | 400.6 ± 46.5 |
Data from Blanqué R, et al. BMC Musculoskeletal Disorders. 2014.[3]
Experimental Protocols
Hindlimb Immobilization Model in Mice
This protocol is based on the methodology described by Blanqué R, et al. 2014.[3]
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Animals: Male BALB/cj mice (10 weeks old) are used.
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Immobilization: One hindlimb is immobilized using a plaster cast.
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Treatment: Mice are treated for 7 days with GLPG0492 (0.3, 3, or 10 mg/kg/day), testosterone-propionate (TP; 1 mg/kg/day as a positive control), or vehicle (5% Ethanol/95% Corn oil) via subcutaneous administration.
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Sample Collection: At the end of the treatment period (5 hours after the last dose), mice are euthanized. Blood is collected for serum preparation. Gastrocnemius and tibialis muscles from both the immobilized and contralateral legs are collected, weighed, and snap-frozen for further analysis.
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Analysis: Muscle weight is normalized to body weight. Plasma levels of GLPG0492 are quantified by LC-MS/MS.
Visualizations
References
- 1. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLPG0492, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected phenotypes with GLPG0492
Welcome to the technical support center for GLPG0492. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected phenotypes and provide guidance on the use of this selective androgen receptor modulator (SARM) in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is GLPG0492 and what is its primary mechanism of action?
GLPG0492 is a non-steroidal selective androgen receptor modulator (SARM).[1][2] Its primary mechanism of action is to selectively bind to and activate androgen receptors (AR) in specific tissues, particularly skeletal muscle and bone. This targeted activation is designed to promote anabolic effects, such as increased muscle mass and strength, while minimizing the androgenic side effects often associated with traditional anabolic steroids in tissues like the prostate.[3]
Q2: What are the expected effects of GLPG0492 in preclinical models of muscle wasting?
In preclinical studies, GLPG0492 has been shown to effectively counteract muscle atrophy and improve muscle performance.[4][5] Key expected outcomes include:
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Prevention of muscle mass loss in models of immobilization.[3][5]
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An increase in muscle fiber cross-sectional area.
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Improvement in muscle strength and endurance.[4]
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Modulation of gene expression related to muscle homeostasis, such as the inhibition of MuRF1, a key protein involved in muscle protein breakdown.[3]
Q3: Are there any known off-target effects of GLPG0492?
The published preclinical literature on GLPG0492 emphasizes its selectivity for the androgen receptor with minimal off-target effects noted. However, as with any compound, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is crucial to perform dose-response studies to identify a therapeutic window that minimizes potential off-target activities.
Q4: What are some potential reasons for a lack of efficacy in my experiments?
Several factors could contribute to a perceived lack of efficacy:
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Compound Stability and Storage: Ensure GLPG0492 has been stored correctly and has not degraded.
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Dosing and Administration: Verify the accuracy of your dosing calculations and the consistency of administration. The vehicle used for solubilization can also impact bioavailability.
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Experimental Model: The choice of animal model and the specific conditions of the induced muscle atrophy can influence the outcome.
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Timing of Assessment: The anabolic effects of GLPG0492 may take time to become apparent. Ensure your experimental endpoint is timed appropriately.
Troubleshooting Guide: Unexpected Phenotypes
This guide addresses potential unexpected phenotypes that may arise during your experiments with GLPG0492.
Issue 1: Unexpected Lack of Anabolic Effect on Skeletal Muscle
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Question: We are not observing the expected increase in muscle mass or prevention of atrophy after GLPG0492 treatment. What could be the cause?
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Answer:
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Confirm Compound Activity: Before starting in vivo experiments, it is advisable to confirm the activity of your batch of GLPG0492 in a validated in vitro assay, such as an androgen receptor transactivation assay.
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Review Dosing Regimen: Ensure the dose and frequency of administration are in line with published studies.[3][4] Consider that the optimal dose may vary depending on the animal model and the severity of the muscle wasting.
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Assess Bioavailability: If possible, measure the plasma concentration of GLPG0492 to confirm adequate exposure in your animal model.
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Examine Experimental Protocol: Re-evaluate your experimental timeline and endpoints. The anabolic effects may be more pronounced at later time points.
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Consider Model-Specific Factors: The specific model of muscle atrophy used can impact the response to treatment. For instance, the mechanisms driving muscle wasting in a denervation model may differ from those in a cachexia model.
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Issue 2: Observation of Potential Off-Target Effects (e.g., Liver Stress)
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Question: We have observed elevated liver enzymes in our animal models following GLPG0492 treatment. Is this an expected effect?
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Answer:
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While the preclinical data for GLPG0492 does not highlight hepatotoxicity, some SARMs as a class have been associated with liver injury, particularly at high doses or with prolonged use.[6][7][8]
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Dose-Response Evaluation: It is critical to perform a thorough dose-response study to determine if the observed liver enzyme elevation is dose-dependent. Using the lowest effective dose can help mitigate this.
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Vehicle Control: Ensure that the vehicle used to dissolve and administer GLPG0492 is not contributing to the observed liver stress. Run a vehicle-only control group.
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Histopathological Analysis: If elevated liver enzymes are confirmed, perform a histopathological examination of the liver tissue to assess for any signs of injury or inflammation.
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Monitor Other Markers: In addition to liver enzymes, assess other markers of systemic toxicity to get a comprehensive picture of the compound's safety profile in your model.
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Issue 3: Paradoxical or Unexpected Changes in Gene Expression
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Question: Our gene expression analysis shows unexpected changes in pathways not directly related to muscle anabolism. How should we interpret this?
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Answer:
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Pathway Analysis: Utilize bioinformatics tools to conduct a thorough pathway analysis of your differentially expressed genes. This can help to identify any unexpected signaling pathways that may be modulated by GLPG0492.
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Secondary Target Confirmation: If a specific off-target pathway is implicated, consider using in vitro assays to determine if GLPG0492 directly interacts with any key proteins in that pathway.
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Comparison with Known SARM Effects: Compare your findings with the known transcriptomic effects of other SARMs to see if there are common, class-wide effects that were previously uncharacterized.
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Functional Validation: If an unexpected pathway is consistently modulated, design functional experiments to determine the physiological relevance of this finding in your model system.
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Quantitative Data Summary
Table 1: In Vivo Efficacy of GLPG0492 in a Mouse Model of Hindlimb Immobilization
| Treatment Group | Dose (mg/kg/day) | Change in Gastrocnemius Muscle Weight (Immobilized Limb) vs. Control | Change in Gastrocnemius Muscle Weight (Contralateral Limb) vs. Control |
| GLPG0492 | 0.3 | No significant change | No significant change |
| GLPG0492 | 3 | Significant prevention of atrophy | Significant increase |
| GLPG0492 | 10 | Significant prevention of atrophy | No significant change |
| Testosterone Propionate | 1 | Significant prevention of atrophy | Significant increase |
Data synthesized from Blanqué R, et al. BMC Musculoskelet Disord. 2014.[3]
Table 2: Effect of GLPG0492 on Gene Expression in Immobilized Mouse Tibialis Muscle
| Gene | Effect of Immobilization | Effect of GLPG0492 (10 mg/kg/day) |
| Atrogin-1 | Upregulated | No significant change |
| MuRF1 | Upregulated | Significantly inhibited |
| IGF-1 | Downregulated | No significant change |
| Myogenin | Upregulated | No significant change |
Data synthesized from Blanqué R, et al. BMC Musculoskelet Disord. 2014.[3]
Experimental Protocols
Protocol 1: Muscle Fiber Cross-Sectional Area (CSA) Analysis
Objective: To quantify the effect of GLPG0492 on muscle fiber size.
Materials:
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Gastrocnemius muscle samples
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Optimal Cutting Temperature (OCT) compound
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Isopentane (B150273) cooled in liquid nitrogen
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Cryostat
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Microscope slides
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Antibodies:
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Primary: Rabbit anti-laminin
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Secondary: Alexa Fluor 488-conjugated goat anti-rabbit
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DAPI for nuclear staining
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Mounting medium
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Fluorescence microscope
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Image analysis software (e.g., ImageJ)
Procedure:
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Tissue Preparation:
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Excise the gastrocnemius muscle and embed it in OCT compound.
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Freeze the embedded tissue in isopentane cooled by liquid nitrogen.
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Store frozen blocks at -80°C until sectioning.
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Cryosectioning:
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Cut 10 µm thick cross-sections using a cryostat.
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Mount sections onto microscope slides.
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Immunofluorescence Staining:
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Air dry the sections for 30 minutes.
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Wash with PBS.
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Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
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Block with 5% goat serum in PBS for 1 hour.
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Incubate with primary antibody (anti-laminin) overnight at 4°C.
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Wash with PBS.
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Incubate with secondary antibody and DAPI for 1 hour at room temperature.
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Wash with PBS.
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Mount with mounting medium.
-
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Imaging and Analysis:
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Capture fluorescent images using a microscope.
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Use image analysis software to trace the laminin-stained borders of individual muscle fibers and calculate the cross-sectional area.
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Quantify at least 200 fibers per muscle sample.
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Expected Results: Treatment with an effective dose of GLPG0492 in a muscle atrophy model is expected to result in a significantly larger average muscle fiber CSA compared to the vehicle-treated control group.
Protocol 2: Gene Expression Analysis by qRT-PCR
Objective: To measure the effect of GLPG0492 on the expression of genes involved in muscle homeostasis.
Materials:
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Tibialis anterior muscle samples
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RNA extraction kit (e.g., TRIzol)
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Reverse transcription kit
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qPCR master mix (e.g., SYBR Green)
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qPCR instrument
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Primers for target genes (e.g., MuRF1, Atrogin-1) and a housekeeping gene (e.g., GAPDH)
Procedure:
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RNA Extraction:
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Homogenize muscle tissue in RNA extraction reagent.
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Follow the manufacturer's protocol to isolate total RNA.
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Assess RNA quality and quantity using a spectrophotometer.
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Reverse Transcription:
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Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
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qPCR:
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Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and forward and reverse primers.
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Run the qPCR reaction using a standard thermal cycling protocol.
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Include no-template controls and no-reverse-transcriptase controls.
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Data Analysis:
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Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene.
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Expected Results: In a model of muscle atrophy, GLPG0492 treatment is expected to significantly reduce the upregulation of MuRF1 expression compared to the vehicle-treated control group.[3]
Visualizations
Caption: Androgen Receptor Signaling Pathway Activated by GLPG0492.
References
- 1. GLPG-0492 - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLPG0492, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective androgen receptor modulator use and related adverse events including drug-induced liver injury: Analysis of suspected cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. health.clevelandclinic.org [health.clevelandclinic.org]
- 8. Journal of Medical Internet Research - Self-Reported Side Effects Associated With Selective Androgen Receptor Modulators: Social Media Data Analysis [jmir.org]
Technical Support Center: GLPG0492 Surgical Model Refining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing surgical models for GLPG0492 testing.
Frequently Asked Questions (FAQs)
Q1: What is GLPG0492 and what is its primary mechanism of action?
GLPG0492 is a non-steroidal selective androgen receptor modulator (SARM).[1][2] Its primary mechanism of action is to selectively bind to androgen receptors (AR) and modulate their activity. In preclinical studies, it has demonstrated robust anabolic activity in muscle tissue while having a dissociated, or lesser, effect on reproductive tissues compared to traditional androgens like testosterone (B1683101).[1] It behaves as a partial AR agonist in cell-based assays.[1]
Q2: Which surgical models are most relevant for testing the efficacy of GLPG0492?
The most commonly cited surgical model for evaluating the anabolic properties of GLPG0492 is the mouse model of hindlimb immobilization.[1][2] This model induces muscle atrophy, providing a platform to assess the potential of GLPG0492 to prevent muscle wasting.[1] Another relevant model is the exercised mdx mouse model of Duchenne muscular dystrophy, where GLPG0492 has been shown to improve muscle performance.[3]
Q3: How does GLPG0492 affect signaling pathways related to muscle mass?
GLPG0492 negatively interferes with major signaling pathways that control muscle mass homeostasis, thereby slowing down muscle loss.[1][2] Specifically, it has been shown to down-regulate the expression of key genes involved in muscle atrophy, such as Atrogin-1 and MurF1, which are muscle-specific ubiquitin ligases.[1] By inhibiting these pathways, GLPG0492 helps to slow down protein catabolism.[1]
Q4: What are the expected outcomes of GLPG0492 treatment in a hindlimb immobilization model?
In a mouse hindlimb immobilization model, treatment with GLPG0492 has been shown to partially prevent immobilization-induced muscle atrophy in a dose-dependent manner.[1][2] This includes attenuating the loss of muscle mass and reducing muscle fiber atrophy.[1] Efficacy has been observed to be comparable to testosterone propionate (B1217596) (TP) in reducing muscle loss.[1][2]
Troubleshooting Guides
Issue 1: High variability in muscle atrophy following hindlimb immobilization.
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Possible Cause: Inconsistent casting technique leading to variations in joint angle and degree of immobilization.
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Troubleshooting Steps:
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Standardize the casting procedure. Ensure the plaster cast is applied uniformly from the upper thigh to the ankle.
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Maintain a consistent ankle joint angle (e.g., plantar flexion) across all animals to ensure the gastrocnemius and soleus muscles are in a shortened position, which promotes atrophy.
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Regularly check the integrity of the casts to ensure they remain secure and are not being chewed or removed by the animals.
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Issue 2: Post-surgical complications such as swelling or skin lesions.
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Possible Cause: Cast is too tight, restricting blood flow, or irritation from the casting material.
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Troubleshooting Steps:
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Ensure the cast is not applied too tightly. There should be enough space to avoid circulatory compromise, but it should be firm enough to immobilize the limb.
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Place a layer of cotton padding or stockinette under the plaster to protect the skin from direct contact and pressure sores.
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Monitor the animals daily for the first few days post-casting for signs of swelling, redness, or skin breakdown. If these signs appear, the cast may need to be removed and reapplied with adjustments.
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Issue 3: Inconsistent drug exposure and efficacy.
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Possible Cause: Issues with the formulation or administration of GLPG0492.
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Troubleshooting Steps:
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Formulation: GLPG0492 has been administered subcutaneously in a vehicle of 5% Ethanol/95% Corn oil.[1] Ensure the compound is fully dissolved and the vehicle is appropriate for the route of administration. Prepare fresh formulations regularly.
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Administration: For subcutaneous administration, vary the injection site to avoid local irritation and ensure consistent absorption. Ensure the full dose is delivered and there is no leakage from the injection site.
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Dose-Response: If results are inconsistent, consider performing a dose-response study to determine the optimal dose for your specific model and experimental conditions. Doses ranging from 0.3 to 10 mg/kg/day have been used in mice.[1]
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Experimental Protocols
Hindlimb Immobilization Model in Mice
This protocol is based on the methodology described in studies evaluating GLPG0492.[1]
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Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
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Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
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Casting:
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Place a thin layer of cotton padding around the left hindlimb, from the upper thigh to the ankle.
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Apply a plaster cast over the padding to immobilize the knee and ankle joints. The ankle should be fixed in a position of plantar flexion.
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Allow the cast to dry completely before the animal recovers from anesthesia.
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-
Animal Grouping and Treatment:
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Monitoring: Monitor the animals daily for overall health, cast integrity, and any signs of distress or complications.
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Tissue Collection:
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After the designated treatment period (e.g., 7 days), euthanize the animals.[1]
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Carefully remove the cast.
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Dissect the gastrocnemius and tibialis anterior muscles from both the immobilized (left) and non-immobilized (right) hindlimbs.
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Weigh the muscles immediately (wet weight).
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Process the tissues for further analysis (e.g., histology for fiber cross-sectional area, gene expression analysis).
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Data Presentation
Table 1: Effect of GLPG0492 on Gastrocnemius Muscle Mass in Hindlimb Immobilization Model
| Treatment Group | Dose (mg/kg/day) | Change in Gastrocnemius Weight (Immobilized Limb vs. Intact Control) |
| Vehicle Control | - | Significant Decrease (~21%) |
| GLPG0492 | 0.3 | Partial prevention of muscle loss |
| GLPG0492 | 3 | Significant prevention of muscle loss |
| GLPG0492 | 10 | Significant prevention of muscle loss |
| Testosterone Propionate | 1 | Significant prevention of muscle loss |
Data summarized from findings reported in Blanqué et al., 2014.[1]
Table 2: Effect of GLPG0492 on Muscle Fiber Cross-Sectional Area (FCSA)
| Treatment Group | Dose (mg/kg/day) | Change in FCSA (Immobilized Limb vs. Intact Control) |
| Vehicle Control | - | Significant Decrease |
| GLPG0492 | 0.3 | Trend towards preservation of FCSA |
| GLPG0492 | 3 | Significant preservation of FCSA |
| GLPG0492 | 10 | Significant preservation of FCSA |
| Testosterone Propionate | 1 | Significant preservation of FCSA |
Data summarized from findings reported in Blanqué et al., 2014.[1]
Visualizations
Caption: GLPG0492 signaling pathway in muscle cells.
Caption: Experimental workflow for GLPG0492 testing.
References
- 1. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GLPG0492, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing GLPG0492 Delivery to Target Tissues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the selective androgen receptor modulator (SARM), GLPG0492. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is GLPG0492 and what is its primary mechanism of action?
A1: GLPG0492 is a non-steroidal selective androgen receptor modulator (SARM).[1] It is designed to selectively bind to and activate androgen receptors (AR) in specific tissues, particularly muscle and bone, with the aim of promoting anabolic effects while minimizing androgenic side effects in other tissues like the prostate.[2][3] Its potency is reported with an EC50 of 12 nM in HeLa cells expressing the human androgen receptor.
Q2: What are the target tissues for GLPG0492?
A2: The primary target tissues for GLPG0492 are skeletal muscle and bone.[3] It has been investigated for its potential to treat muscle-wasting conditions such as cachexia and muscular dystrophy.[4] Preclinical studies have shown its ability to increase muscle mass and prevent muscle atrophy.[2][5]
Q3: What is the recommended formulation and administration route for preclinical studies?
A3: In a mouse model of hindlimb immobilization, GLPG0492 was prepared as a solution in 5% Ethanol (B145695) and 95% Corn oil for subcutaneous administration.[6] For other in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested. For in vitro experiments, GLPG0492 is soluble in DMSO.[7]
Q4: What is the reported plasma exposure of GLPG0492 in preclinical models?
A4: In a study with male mice, steady-state plasma concentrations of GLPG0492 were measured after 7 days of subcutaneous administration. The dose-dependent plasma exposure is summarized in the table below.[8]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected anabolic effects on muscle tissue in animal models.
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Possible Cause 1: Suboptimal Drug Formulation or Solubility.
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Troubleshooting Tip: GLPG0492 is reported to be slightly soluble in DMSO and ethanol.[1] For in vivo studies, ensure the vehicle is appropriate and that the compound is fully dissolved. The published subcutaneous formulation used 5% ethanol and 95% corn oil.[6] For other administration routes, consider the suggested formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Always prepare fresh dosing solutions and visually inspect for any precipitation before administration.
-
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Possible Cause 2: Inadequate Dose or Administration Frequency.
-
Troubleshooting Tip: Review the dose-response data from preclinical studies. In a mouse hindlimb immobilization model, doses of 0.3, 3, and 10 mg/kg/day were used.[2] The anabolic effects were dose-dependent.[8] A Phase I study in healthy volunteers showed a pharmacokinetic profile supporting once-daily oral dosing.
-
-
Possible Cause 3: Issues with Drug Administration.
-
Troubleshooting Tip: For subcutaneous injections, ensure proper technique to minimize leakage from the injection site. Varying the injection site can also help to avoid local tissue reactions that might impair absorption.
-
Issue 2: High variability in plasma concentrations of GLPG0492 between experimental animals.
-
Possible Cause 1: Differences in Animal Strain, Age, or Sex.
-
Troubleshooting Tip: Ensure that all animals in the study are of the same strain, age, and sex, as these factors can influence drug metabolism and clearance.
-
-
Possible Cause 2: Inconsistent Dosing Volume or Technique.
-
Troubleshooting Tip: Use calibrated equipment for dosing and ensure that the administration technique is consistent across all animals. For oral gavage, ensure the dose is delivered directly to the stomach.
-
-
Possible Cause 3: Food Effects on Absorption (for oral administration).
-
Troubleshooting Tip: The timing of dosing relative to feeding can impact the absorption of orally administered drugs. Standardize the feeding schedule and the timing of drug administration to minimize this variability.
-
Issue 3: Difficulty in translating in vitro potency to in vivo efficacy.
-
Possible Cause 1: Poor Pharmacokinetic Properties.
-
Troubleshooting Tip: While detailed public data on the ADME (absorption, distribution, metabolism, and excretion) of GLPG0492 is limited, a Phase I study indicated a pharmacokinetic profile suitable for once-daily oral dosing. If you suspect poor bioavailability or rapid clearance in your model, consider measuring plasma concentrations to correlate exposure with efficacy.
-
-
Possible Cause 2: General Challenges in Drug Delivery to Muscle.
-
Troubleshooting Tip: The dense extracellular matrix and varying vascularity of muscle tissue can pose barriers to drug delivery.[9] While there are no published studies on enhanced delivery formulations for GLPG0492, researchers in the field are exploring strategies like conjugation to muscle-targeting peptides or using nanoparticles to improve muscle penetration for other drugs.
-
Data Presentation
Table 1: Plasma GLPG0492 Levels in Male Mice at Steady-State [8]
| Dose (mg/kg/d) | Time Point (hr) | GLPG0492 mean ± SEM (ng/mL) |
| 0.3 | 5 | 8.62 ± 2.33 |
| 3 | 5 | 4.78 ± 0.46 |
| 10 | 5 | 100.00 ± 22.10 |
Data from a study in a mouse model of hindlimb immobilization after 7 days of subcutaneous administration.[8]
Experimental Protocols
Key Experiment: Mouse Model of Hindlimb Immobilization [8]
-
Animals: Male C57BL/6J mice.
-
Immobilization Procedure: One hindlimb is immobilized using a plaster cast.
-
Treatment:
-
GLPG0492 is dissolved in a vehicle of 5% Ethanol and 95% Corn oil.
-
Mice are treated for 7 days with subcutaneous injections of GLPG0492 at doses of 0.3, 3, and 10 mg/kg/day.
-
A control group receives the vehicle only.
-
-
Sample Collection:
-
At the end of the treatment period (5 hours after the last dose), mice are sacrificed.
-
Blood is collected for serum preparation and analysis of GLPG0492 plasma concentrations.
-
Gastrocnemius and tibialis muscles from both the immobilized and contralateral legs are collected, weighed, and snap-frozen for further analysis.
-
-
Endpoint Analysis:
-
Muscle Mass: Wet weight of the collected muscles is measured.
-
Gene Expression: mRNA levels of key genes involved in muscle atrophy and hypertrophy (e.g., Atrogin-1, MuRF1) are quantified by RT-qPCR.
-
Histology: Muscle fiber cross-sectional area (FCSA) is determined from stained cryosections of the gastrocnemius muscle.
-
Mandatory Visualizations
Caption: GLPG0492 binds to the androgen receptor, leading to the regulation of gene transcription that promotes anabolic effects and inhibits catabolic pathways in muscle tissue.
Caption: A general experimental workflow for evaluating the delivery and efficacy of GLPG0492 in a preclinical animal model.
References
- 1. GLPG-0492 - Wikipedia [en.wikipedia.org]
- 2. Comparison of the Tissue Distribution of a Long-Circulating Glucagon-like Peptide-1 Agonist Determined by Positron Emission Tomography and Quantitative Whole-Body Autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLPG0492, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue distribution of the multidrug resistance protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GLPG-0492 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpg.com [glpg.com]
Validation & Comparative
Mechanism of Action: Selective Androgen Receptor Modulation
An Objective Comparison of GLPG0492 and RAD-140 for Research Applications
For researchers and drug development professionals navigating the landscape of selective androgen receptor modulators (SARMs), a detailed comparison of available compounds is crucial for informed decision-making. This guide provides an objective, data-driven comparison of two prominent SARMs: GLPG0492 and RAD-140. We will delve into their mechanisms of action, comparative performance based on preclinical data, and the experimental protocols used to generate this evidence.
Both GLPG0492 and RAD-140 are non-steroidal SARMs designed to exert tissue-selective anabolic effects, primarily on muscle and bone, while minimizing the androgenic side effects commonly associated with traditional anabolic steroids.[1][2] Their mechanism revolves around binding to and activating the androgen receptor (AR) in a manner that is distinct from endogenous androgens like testosterone (B1683101). This selective activation is key to their therapeutic potential.
Upon binding to the AR, the SARM-AR complex translocates to the nucleus and modulates the transcription of target genes. In anabolic tissues like muscle, this leads to increased protein synthesis and hypertrophy. In androgenic tissues such as the prostate, the effect is designed to be significantly less pronounced.
Below is a generalized signaling pathway for SARMs like GLPG0492 and RAD-140.
Quantitative Performance Comparison
The following tables summarize the key quantitative data from preclinical studies on GLPG0492 and RAD-140, providing a basis for comparing their anabolic and androgenic potential.
Table 1: In Vitro and In Vivo Anabolic/Androgenic Activity
| Parameter | GLPG0492 | RAD-140 | Reference Compound |
| Androgen Receptor Binding Affinity (Ki) | >500-fold selectivity vs. other steroid receptors[3] | 7 nM[4] | Testosterone: 29 nM[4], DHT: 10 nM[4] |
| In Vitro Anabolic Potency (EC50) | Not explicitly stated in provided results. | 0.1 nM (C2C12 osteoblast differentiation)[4] | DHT: 0.05 nM (C2C12)[4] |
| In Vivo Anabolic Activity (Levator Ani Muscle) | ED50 = 0.75 mg/kg/day (castrated male rodent)[3] | Similar efficacy to testosterone propionate (B1217596) (TP) at 0.5 mg/kg, achieved with 0.3 mg/kg RAD-140 (intact male rats)[4] | Testosterone Propionate (TP) |
| In Vivo Androgenic Activity (Prostate) | Max. 30% activity at highest dose tested (castrated male rodent)[3] | Required 30 mg/kg to approximate prostate efficacy of 0.5 mg/kg TP (intact male rats)[4] | Testosterone Propionate (TP) |
Table 2: Direct In Vitro Comparison of Androgenic Potential
| Assay | GLPG0492 (EC50) | RAD-140 (EC50) |
| Yeast Androgen Screen | Lower androgenic effect[5][6] | Lower androgenic effect[5][6] |
| Reporter Gene Assay (Prostate Carcinoma Cells) | Higher androgenic effect than yeast screen[5][6] | Higher androgenic effect than yeast screen[5][6] |
Note: The study by Zierau et al. (2019) indicated that while both compounds showed androgenic activity, the potency was lower in the yeast screen compared to the mammalian prostate cancer cell line.[5][6] Specific EC50 values for GLPG0492 and RAD-140 from this direct comparison study were not available in the provided search results.
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to evaluate GLPG0492 and RAD-140.
GLPG0492: Hindlimb Immobilization Mouse Model
This model is designed to induce muscle atrophy and evaluate the ability of a compound to prevent or reverse this muscle wasting.
Detailed Methodology:
-
Animal Model: Male Balb/C mice are typically used.
-
Immobilization: One hindlimb is immobilized in a neutral position using a cast or other fixation method. The contralateral limb serves as an internal control.
-
Treatment Groups: Mice are randomized into groups receiving daily subcutaneous injections of either the vehicle control (e.g., 5% Ethanol/95% Corn oil), GLPG0492 at various doses (e.g., 0.3, 3, 10 mg/kg/day), or a positive control like testosterone propionate (e.g., 1 mg/kg/day).[3]
-
Duration: The treatment period is typically 7 days.[3]
-
Outcome Measures: At the end of the study, animals are euthanized, and the gastrocnemius and tibialis muscles from both the immobilized and contralateral legs are excised and weighed. Further analyses can include gene expression studies on key markers of muscle atrophy and hypertrophy, as well as histological analysis of muscle fiber cross-sectional area.[2]
RAD-140: Castrated Rat Model
This is a classic model to assess the anabolic and androgenic effects of a compound in a testosterone-depleted environment.
Detailed Methodology:
-
Animal Model: Immature male rats (e.g., Wistar) are used.
-
Surgical Procedure: Animals undergo bilateral orchidectomy (castration) to remove the primary source of endogenous androgens. A sham-operated group serves as a control.
-
Treatment Groups: After a recovery period, rats are assigned to treatment groups receiving daily administration of the vehicle, RAD-140 at various doses, or a positive control like testosterone propionate.
-
Duration: A typical study duration is 11 days.[4]
-
Outcome Measures: At the end of the treatment period, the wet weight of the levator ani muscle (an indicator of anabolic activity) and androgen-sensitive tissues like the prostate and seminal vesicles are measured.[4]
In Vitro Androgenicity Assays
These assays are crucial for determining the direct interaction of a compound with the androgen receptor and its subsequent activation.
Yeast Androgen Screen: This assay utilizes genetically modified yeast that express the human androgen receptor and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of an androgen-responsive promoter.
Protocol Outline:
-
Prepare a culture of the recombinant yeast strain.
-
Expose the yeast to a range of concentrations of the test compound (GLPG0492 or RAD-140).
-
Include a positive control (e.g., DHT) and a negative control (vehicle).
-
After an incubation period, measure the activity of the reporter enzyme (e.g., β-galactosidase activity).
-
The level of reporter activity is proportional to the androgenic potential of the compound.[7]
Reporter Gene Assay in Prostate Cancer Cells: This assay uses a mammalian cell line, often from prostate cancer (e.g., LNCaP, PC3), that is transfected with a reporter gene construct.
Protocol Outline:
-
Culture the chosen prostate cancer cell line.
-
Transfect the cells with a plasmid containing a reporter gene (e.g., luciferase) driven by a promoter with androgen response elements (AREs).
-
Expose the transfected cells to various concentrations of the SARM.
-
Include appropriate controls.
-
After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
The intensity of the signal correlates with the androgenic activity of the compound in that cell type.[8][9]
Safety and Tolerability
Preclinical data suggests a generally favorable safety profile for both compounds in the studied models, particularly concerning their reduced androgenic effects compared to testosterone. However, it is important to note that the long-term safety of SARMs in humans has not been established. Some studies and case reports on SARMs, including RAD-140, have raised concerns about potential hepatotoxicity and suppression of endogenous testosterone. As with any investigational compound, a thorough evaluation of the safety profile is essential.
Conclusion
Both GLPG0492 and RAD-140 demonstrate the key characteristics of SARMs, with potent anabolic effects on muscle tissue and a greater degree of tissue selectivity compared to traditional anabolic steroids. RAD-140 appears to be a highly potent anabolic agent based on its low nanomolar in vitro activity and in vivo efficacy.[4] GLPG0492 has also shown significant efficacy in preventing muscle atrophy in a dose-dependent manner, comparable to testosterone propionate but with a much-improved safety margin concerning androgenic tissues.[2][3] The choice between these compounds for research purposes will depend on the specific application, the desired potency, and the model system being used. The provided data and protocols should serve as a valuable resource for researchers in the field of muscle wasting and anabolic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Comparison of the three SARMs RAD-140, GLPG0492 and GSK-2881078 in two different in vitro bioassays, and in an in silico androgen receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel yeast bioassay system for detection of androgenic and antiandrogenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 9. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GLPG0492 and Testosterone for Muscle Growth
In the pursuit of therapeutic agents for muscle wasting conditions, both traditional androgens like testosterone (B1683101) and novel Selective Androgen Receptor Modulators (SARMs) have been extensively investigated. This guide provides a detailed comparison of the efficacy and mechanism of action of the non-steroidal SARM, GLPG0492, and testosterone in promoting muscle growth, with a focus on preclinical experimental data.
Mechanism of Action: A Tale of Two Androgen Receptor Ligands
Both testosterone and GLPG0492 exert their effects by binding to the androgen receptor (AR). However, their downstream actions and tissue selectivity differ significantly.
Testosterone: As a potent androgen, testosterone's effects are widespread throughout the body. In muscle cells, testosterone binds to the AR, leading to a conformational change and translocation of the complex into the nucleus. This complex then binds to Androgen Response Elements (AREs) on DNA, initiating the transcription of genes involved in protein synthesis and muscle hypertrophy. This process is often associated with the activation of key anabolic signaling pathways like Akt and mTOR. However, testosterone's lack of tissue selectivity leads to significant effects on reproductive tissues, such as the prostate, which can be a major drawback in therapeutic applications.
GLPG0492: GLPG0492 is a non-steroidal SARM designed to exhibit tissue-selective agonism of the AR.[1][2] The primary goal of SARMs is to harness the anabolic benefits of androgens in muscle and bone while minimizing the androgenic side effects in other tissues, such as the prostate and skin.[2][3] GLPG0492 binds to the AR and appears to modulate its activity in a way that favors anabolic pathways in muscle tissue.[1][2] Preclinical studies suggest that both GLPG0492 and testosterone slow down muscle loss by negatively interfering with major signaling pathways that control muscle mass homeostasis.[1][2]
Caption: Comparative signaling pathways of Testosterone and GLPG0492.
Comparative Efficacy in a Preclinical Model of Muscle Atrophy
A key study directly compared GLPG0492 to testosterone propionate (B1217596) (TP) in a mouse model of hindlimb immobilization, a standard method to induce muscle atrophy.[1][2]
Effects on Muscle Mass
The study revealed that GLPG0492 was as effective as testosterone propionate in preventing muscle loss in the immobilized limb.[1][2] After 7 days of immobilization, the vehicle-treated control group experienced a significant loss in gastrocnemius muscle mass.[1] Treatment with TP completely prevented this muscle loss.[1] GLPG0492 demonstrated a dose-dependent reduction in muscle atrophy, with a maximal effect observed at doses between 3 and 10 mg/kg/day.[1]
In the contralateral (non-immobilized) limb, both compounds exhibited anabolic properties. TP induced a significant increase in gastrocnemius weight compared to intact animals.[1] A similar trend was observed with GLPG0492, reaching statistical significance at a dose of 3 mg/kg/day.[1]
| Treatment Group | Dose (mg/kg/day) | Change in Immobilized Gastrocnemius Weight (%) | Change in Contralateral Gastrocnemius Weight (%) |
| Immobilized Control | - | ~ -21% | No significant change |
| Testosterone Propionate | 1 | No significant loss | Significant increase |
| GLPG0492 | 0.3 | Partial prevention of loss | No significant change |
| GLPG0492 | 3 | Significant prevention of loss | Significant increase |
| GLPG0492 | 10 | Significant prevention of loss | Trend towards increase |
Data summarized from Blanqué et al., 2014.
Effects on Muscle Fiber Size
GLPG0492 treatment was shown to partially prevent the atrophy of muscle fibers induced by immobilization.[1] There was a trend towards promoting muscle fiber hypertrophy in a dose-dependent manner.[1][2]
| Treatment Group | Effect on Muscle Fiber Cross-Sectional Area (CSA) |
| Immobilized Control | Significant decrease in CSA |
| Testosterone Propionate | Prevention of CSA decrease |
| GLPG0492 (0.3, 3, 10 mg/kg/day) | Dose-dependent prevention of CSA decrease |
Data summarized from Blanqué et al., 2014.
Tissue Selectivity: The SARM Advantage
A critical differentiator between GLPG0492 and testosterone is its tissue selectivity. While TP treatment led to a significant increase in prostate weight, GLPG0492 did not cause any significant increase in prostate weight compared to the immobilized control group.[1] This demonstrates the key advantage of GLPG0492 as a SARM: the ability to induce muscle anabolism with a significantly reduced impact on reproductive tissues.[1][2]
| Treatment Group | Effect on Prostate Weight |
| Immobilized Control | Baseline |
| Testosterone Propionate | Significant increase |
| GLPG0492 (up to 10 mg/kg/day) | No significant increase |
Data summarized from Blanqué et al., 2014.
Experimental Protocols
The following is a summary of the experimental protocol used in the comparative study of GLPG0492 and testosterone propionate.
Animal Model
-
Model: Mouse model of hindlimb immobilization.[1]
-
Procedure: Unilateral hindlimb immobilization was achieved by casting the limb in a neutral position. This method induces rapid and reproducible skeletal muscle atrophy.
Treatment Groups and Administration
-
Animals: Male mice were divided into several groups (n=10 per group).[1]
-
Control Groups:
-
Intact (no immobilization or treatment).
-
Immobilized vehicle-treated control (CTL).[1]
-
-
Treatment Groups:
-
Duration: Treatment was administered for 7 days.[1]
Outcome Measures
-
Muscle Mass: At the end of the treatment period, the gastrocnemius muscles from both the immobilized and contralateral limbs were dissected and weighed.[1]
-
Histology: Muscle tissue was sectioned and stained to determine the cross-sectional area (CSA) of muscle fibers.[1]
-
Gene Expression Analysis: Gene expression studies were performed on tibialis anterior muscle samples to investigate the molecular pathways affected by the treatments.[1][2]
-
Prostate Weight: Prostates were dissected and weighed to assess the androgenic effects on reproductive tissues.[1]
-
Metabolomic Profiling: 1H-NMR was used for metabolomic profiling of plasma to identify potential biomarkers.[1][2]
Caption: Workflow of the preclinical study comparing GLPG0492 and TP.
Conclusion
Preclinical evidence strongly suggests that GLPG0492 is a potent anabolic agent with an efficacy comparable to testosterone propionate in preventing muscle atrophy in a mouse model of immobilization.[1][2][4] The primary and most significant advantage of GLPG0492 is its tissue selectivity, which allows for robust myoanabolic effects without the accompanying androgenic side effects on the prostate that are characteristic of testosterone.[1][2] While the clinical development of GLPG0492 appears to have been discontinued, the data from its preclinical evaluation provide a compelling proof-of-concept for the therapeutic potential of SARMs as a superior alternative to traditional androgens for treating muscle wasting disorders.[5] Further research into other SARMs continues to build on these foundational findings.[3][6]
References
- 1. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: GLPG0492 (R-enantiomer) vs. S-enantiomer
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GLPG0492 is a non-steroidal selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications in muscle wasting conditions. As a chiral molecule, GLPG0492 exists as two enantiomers: the R-enantiomer (which is the compound referred to as GLPG0492 in most literature) and its mirror image, the S-enantiomer. In the field of pharmacology, it is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. For instance, one enantiomer may be therapeutically active while the other is inactive or even responsible for adverse effects.
This guide provides a head-to-head comparison of the available data for GLPG0492 (R-enantiomer) and outlines the necessary experimental framework to characterize its S-enantiomer, for which public data is currently unavailable. Understanding the distinct properties of each enantiomer is critical for a comprehensive evaluation of this SARM's therapeutic potential and safety profile.
Data Presentation: GLPG0492 (R-enantiomer)
The following tables summarize the quantitative data available for GLPG0492, which has been identified as the R-enantiomer.
Table 1: In Vitro Activity of GLPG0492 (R-enantiomer)
| Parameter | Assay System | Value | Reference |
| Androgen Receptor (AR) Binding Affinity | Competitive binding assay with human AR | Potency: 12 nM | [1] |
| AR Agonist Activity | Cell-based reporter assay | Partial agonist | [2] |
| Selectivity | Binding assays against other steroid receptors | >500-fold selective for AR | [2] |
Table 2: In Vivo Anabolic and Androgenic Activity of GLPG0492 (R-enantiomer) in a Castrated Male Rat Model
| Tissue | Parameter | Dose | Effect | Reference |
| Levator Ani Muscle (Anabolic) | ED50 (50% of maximal effect) | 0.75 mg/kg/day | Robust anabolic activity | [2] |
| Ventral Prostate (Androgenic) | Maximal Activity | High doses | ~30% of testosterone (B1683101) propionate (B1217596) activity | [2] |
Proposed Experimental Framework for S-enantiomer Evaluation
To conduct a comprehensive head-to-head comparison, the S-enantiomer of GLPG0492 must be synthesized or isolated and then subjected to a series of in vitro and in vivo studies.
Experimental Protocols
1. Chiral Separation of GLPG0492 Enantiomers
A validated chiral High-Performance Liquid Chromatography (HPLC) method is essential for the separation and purification of the R- and S-enantiomers of GLPG0492.
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralcel® OD-H or Chiralpak® AD-H, is often effective for separating SARM enantiomers.
-
Mobile Phase: A typical mobile phase would consist of a mixture of n-hexane and a polar organic modifier like isopropanol (B130326) or ethanol, with or without a basic or acidic additive to improve peak shape and resolution.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance.
-
Method Validation: The method should be validated for specificity, linearity, precision, accuracy, and robustness to ensure reliable quantification of each enantiomer.
2. In Vitro Characterization
-
Androgen Receptor Binding Affinity Assay:
-
Principle: A competitive binding assay using a radiolabeled androgen (e.g., [³H]-mibolerone) and a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR).
-
Procedure:
-
Prepare a reaction mixture containing the AR source, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound (S-enantiomer or R-enantiomer).
-
Incubate the mixture to allow for competitive binding.
-
Separate the bound from the unbound radioligand using a technique like hydroxylapatite precipitation or filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand). The Ki (inhibition constant) can then be derived from the IC50.
-
-
-
Androgen Receptor Transactivation Assay:
-
Principle: A cell-based reporter gene assay to determine the functional activity (agonist or antagonist) of the enantiomers.
-
Procedure:
-
Use a host cell line (e.g., HEK293 or PC3) transiently or stably co-transfected with an expression vector for the human androgen receptor and a reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).
-
Treat the cells with varying concentrations of the test enantiomer, alone (for agonist activity) or in the presence of a known AR agonist like dihydrotestosterone (B1667394) (DHT) (for antagonist activity).
-
After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
-
-
3. In Vivo Characterization (Hershberger Assay)
The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic activities of a compound in castrated male rats.
-
Animal Model: Immature, castrated male rats.
-
Procedure:
-
Administer the test compound (S-enantiomer or R-enantiomer) daily for a specified period (typically 7-10 days). A positive control (e.g., testosterone propionate) and a vehicle control group should be included.
-
At the end of the treatment period, euthanize the animals and carefully dissect and weigh specific tissues.
-
Anabolic activity is determined by the wet weight of the levator ani muscle.
-
Androgenic activity is determined by the wet weights of the ventral prostate and seminal vesicles.
-
The ratio of anabolic to androgenic activity can be calculated to determine the tissue selectivity of the compound.
-
Mandatory Visualizations
Signaling Pathway
References
Validating In Vitro Findings of GLPG0492 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo findings for GLPG0492, a non-steroidal selective androgen receptor modulator (SARM). The objective is to validate the preclinical in vitro data with corresponding in vivo evidence, offering a clear perspective on its therapeutic potential for muscle-wasting conditions.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of GLPG0492, comparing its performance with relevant alternatives where applicable.
Table 1: In Vitro Activity of GLPG0492
| Assay Type | Cell Line/System | Parameter | GLPG0492 | Testosterone (B1683101) (Reference) | Other SARMs (Reference) |
| Androgen Receptor Binding | Not Specified | Potency | 12 nM[1] | Not Available | Not Available |
| Reporter Gene Assay | Prostate Carcinoma Cells | EC50 | Lower than in Yeast Screen[2] | Not Available | GSK-2881078: 3.99 x 10⁻⁹ M[2] |
| Yeast Androgen Screen | Saccharomyces cerevisiae | EC50 | Higher than in Prostate Cells[2] | Not Available | GSK-2881078: 4.44 x 10⁻⁶ M[2] |
| Myotube Hypertrophy | C2C12 Myotubes | Myotube Diameter | Data not available¹ | Increase | Increase (General SARM effect) |
¹While direct experimental data for GLPG0492's effect on C2C12 myotube diameter is not publicly available, based on its demonstrated anabolic effects in vivo and the known mechanism of action of SARMs, it is highly anticipated that GLPG0492 would induce an increase in myotube diameter in vitro.
Table 2: In Vivo Efficacy of GLPG0492 in Mouse Models
| Animal Model | Condition | Treatment Group | Key Findings |
| Hindlimb Immobilization | Muscle Atrophy | GLPG0492 (dose-dependent) | Partially prevents immobilization-induced muscle atrophy; promotes muscle fiber hypertrophy.[3] |
| Testosterone Propionate (B1217596) (TP) | Efficacious at reducing muscle loss.[3] | ||
| Comparison | GLPG0492 as efficacious as TP in reducing muscle loss while sparing reproductive tissues.[3] | ||
| Exercised mdx Mouse | Duchenne Muscular Dystrophy | GLPG0492 (0.3-30 mg/kg) | Significantly increased mouse strength and preserved running performance.[4] |
| α-methylprednisolone (PDN) | Increased mouse strength.[4] | ||
| Nandrolone (NAND) | Increased mouse strength and decreased non-muscle area and fibrosis markers.[4] | ||
| Comparison | GLPG0492 preserved running performance in acute exhaustion tests, unlike vehicle or comparators.[4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by GLPG0492 and the general experimental workflows used in its evaluation.
Figure 1. Proposed signaling pathway of GLPG0492 in skeletal muscle cells.
Figure 2. General workflow for in vitro characterization of GLPG0492.
Figure 3. Workflow for in vivo evaluation in a muscle atrophy model.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Assays
Androgen Receptor (AR) Reporter Gene Assay
-
Cell Culture: Prostate carcinoma cells (e.g., PC3) stably transfected with an androgen receptor expression vector and a reporter plasmid containing androgen response elements (AREs) linked to a luciferase reporter gene are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of GLPG0492, a reference androgen (e.g., dihydrotestosterone), or vehicle control.
-
Incubation: Cells are incubated for 24-48 hours to allow for AR activation and reporter gene expression.
-
Luciferase Assay: Luciferase activity is measured using a luminometer according to the manufacturer's protocol.
-
Data Analysis: The EC50 values are calculated by plotting the luciferase activity against the logarithm of the compound concentration.
Yeast Androgen Screen (YAS)
-
Yeast Strain: A genetically modified strain of Saccharomyces cerevisiae co-expressing the human androgen receptor and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of AREs is used.
-
Treatment: Yeast cells are exposed to various concentrations of GLPG0492 or a reference androgen in a 96-well plate format.
-
Incubation: The plates are incubated at 30°C for 2-3 days.
-
Colorimetric Assay: A substrate for β-galactosidase (e.g., CPRG) is added, and the color change is measured spectrophotometrically.
-
Data Analysis: The EC50 values are determined from the dose-response curves.
C2C12 Myotube Hypertrophy Assay (General Protocol)
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured in growth medium until they reach confluence. Differentiation into myotubes is then induced by switching to a differentiation medium (e.g., DMEM with 2% horse serum).
-
Treatment: Differentiated myotubes are treated with different concentrations of the test compound (e.g., GLPG0492) or a positive control (e.g., IGF-1) for 48-72 hours.
-
Immunofluorescence Staining: Myotubes are fixed and stained for a muscle-specific protein, such as myosin heavy chain (MHC), and a nuclear counterstain (e.g., DAPI).
-
Image Acquisition and Analysis: Images of the stained myotubes are captured using a fluorescence microscope. The diameter of multiple myotubes per field is measured using image analysis software.
-
Data Analysis: The average myotube diameter for each treatment group is calculated and compared to the vehicle-treated control.
In Vivo Models
Hindlimb Immobilization Mouse Model
-
Animals: Male C57BL/6 mice are typically used.
-
Immobilization: One hindlimb is immobilized using a cast or staple to induce disuse atrophy of the lower leg muscles. The contralateral limb serves as a control.
-
Treatment: Animals are treated daily with GLPG0492, testosterone propionate (TP), or vehicle via an appropriate route of administration (e.g., subcutaneous injection).
-
Duration: The immobilization and treatment period typically lasts for 7 to 14 days.
-
Outcome Measures: At the end of the study, the tibialis anterior and gastrocnemius muscles are excised and weighed. Muscle cross-sections are analyzed histologically to determine muscle fiber cross-sectional area. Gene expression analysis of key anabolic and catabolic markers can also be performed.
Exercised mdx Mouse Model of Duchenne Muscular Dystrophy
-
Animals: The mdx mouse, a model for Duchenne muscular dystrophy, is used.
-
Exercise Protocol: Mice are subjected to a forced exercise regimen, such as treadmill running, to exacerbate the dystrophic phenotype. A typical protocol might involve running at a specific speed and duration several times a week.
-
Treatment: Mice are treated with GLPG0492, a standard of care (e.g., prednisolone), or vehicle.
-
Functional Assessment: Functional outcomes, such as grip strength and performance in an acute exhaustion test (e.g., time to exhaustion on a treadmill), are measured throughout the study.
-
Ex Vivo Analysis: At the end of the study, muscles (e.g., diaphragm, limb muscles) are collected for histological analysis (e.g., fibrosis, non-muscle area) and biochemical assays.
Conclusion
The available data strongly supports the validation of in vitro findings for GLPG0492 in vivo. The compound demonstrates potent and selective androgen receptor modulation in vitro, which translates to significant anabolic effects on muscle mass and function in preclinical models of muscle atrophy and dystrophy. Its efficacy is comparable to that of testosterone propionate but with a superior safety profile, particularly concerning androgenic side effects on reproductive tissues. While direct in vitro evidence of GLPG0492-induced myotube hypertrophy is pending, the consistent in vivo outcomes strongly suggest a direct anabolic action on muscle cells, likely mediated through the activation of the Akt/mTOR signaling pathway, a key regulator of muscle growth.[[“]][6][7] Further in vitro studies on cultured muscle cells would provide a more complete picture of its cellular mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GLPG0492, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Akt/mTOR pathway is a crucial regulator of skeletal muscle hypertrophy and can prevent muscle atrophy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. [PDF] Akt/mTOR pathway is a crucial regulator of skeletal muscle hypertrophy and can prevent muscle atrophy in vivo | Semantic Scholar [semanticscholar.org]
- 7. web.mit.edu [web.mit.edu]
Unraveling the Anabolic Selectivity of GLPG0492: A Comparative Analysis of a Novel SARM
For researchers, scientists, and drug development professionals, this guide offers a comprehensive cross-validation of the mechanism of action of GLPG0492, a selective androgen receptor modulator (SARM). Through objective comparison with other notable SARMs, Ostarine (MK-2866) and Ligandrol (LGD-4033), this report provides a detailed examination of their performance, supported by experimental data and detailed methodologies.
At the forefront of therapeutic development for muscle-wasting conditions, selective androgen receptor modulators (SARMs) represent a promising class of compounds. These molecules are designed to selectively target androgen receptors in anabolic tissues like muscle and bone, while minimizing the androgenic side effects commonly associated with traditional anabolic steroids. GLPG0492 is a novel, non-steroidal SARM that has been investigated for its potential in treating conditions such as cachexia and muscular dystrophy.[1] This guide will delve into the mechanistic underpinnings of GLPG0492 and provide a comparative analysis with Ostarine and Ligandrol, two other well-characterized SARMs.
Comparative Efficacy: Anabolic vs. Androgenic Activity
The defining characteristic of a SARM is its ability to preferentially stimulate muscle growth (anabolic activity) over its effects on reproductive tissues like the prostate (androgenic activity). This selectivity is crucial for a favorable safety profile. Preclinical studies in animal models are instrumental in determining this anabolic-to-androgenic ratio.
| Compound | Animal Model | Dose | Duration | Anabolic Effect (Levator Ani Muscle Weight) | Androgenic Effect (Ventral Prostate Weight) | Selectivity (Anabolic/Androgenic Ratio) | Reference |
| GLPG0492 | Castrated Male Rats | 0.75 mg/kg/day | 14 days | ~50% of Testosterone (B1683101) Propionate | ~30% of Testosterone Propionate (at highest dose) | High (Qualitative) | [2] |
| Ostarine (MK-2866) | Castrated Male Rats | 0.4 mg/kg/day | 14 days | Full restoration to intact control levels | Partial restoration (~20% of intact control) | High | [3] |
| Ligandrol (LGD-4033) | Castrated Male Rats | 1 mg/kg/day | 14 days | Full restoration to intact control levels | Partial agonist activity | >500:1 | [4][5] |
Mechanism of Action: The Androgen Receptor Signaling Pathway
GLPG0492, Ostarine, and Ligandrol all exert their effects by binding to and modulating the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][6][7] Upon ligand binding, the AR translocates to the nucleus, where it acts as a transcription factor, regulating the expression of genes involved in muscle protein synthesis and differentiation.[8]
The tissue selectivity of SARMs is believed to arise from their unique interactions with the AR, leading to the recruitment of different co-regulator proteins in different tissues.[9] This differential gene regulation is thought to be the basis for their anabolic selectivity.
Studies have shown that SARMs like Ostarine can stimulate muscle cell differentiation by increasing the expression of key myogenic regulatory factors such as MyoD and myogenin.[10][11] This leads to enhanced muscle protein synthesis and ultimately, muscle hypertrophy. Furthermore, androgen signaling can activate the PI3K/Akt pathway, a critical regulator of muscle growth.[8][12]
Experimental Protocols
A thorough understanding of the experimental methodologies is essential for the critical evaluation of the presented data. Below are detailed protocols for key assays used in the characterization of SARMs.
In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)
The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic properties of a compound.[13][14]
Objective: To determine the effect of a test compound on the weights of androgen-responsive tissues in a castrated male rat model.
Experimental Workflow:
Protocol:
-
Animal Model: Immature male rats (e.g., Sprague-Dawley) are surgically castrated to remove the endogenous source of androgens.
-
Recovery Period: Animals are allowed to recover for 7-10 days, during which the androgen-dependent tissues atrophy.
-
Treatment: Rats are randomly assigned to treatment groups and receive daily doses of the test compound (e.g., GLPG0492), a vehicle control, or a positive control (e.g., testosterone propionate) for 10-14 consecutive days. Administration is typically via oral gavage or subcutaneous injection.
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The levator ani muscle (anabolic tissue) and the ventral prostate and seminal vesicles (androgenic tissues) are carefully dissected and weighed.[13]
-
Data Analysis: The weights of the tissues from the treated groups are compared to those of the vehicle control group to determine the anabolic and androgenic effects of the compound.
In Vitro Androgen Receptor Transactivation Assay (Reporter Gene Assay)
This assay is used to determine the ability of a compound to activate the androgen receptor and initiate gene transcription.[15][16]
Objective: To quantify the dose-dependent activation of the androgen receptor by a test compound in a cell-based system.
Protocol:
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293, PC-3) is cultured in appropriate media.
-
Transfection: The cells are co-transfected with two plasmids:
-
An expression vector containing the human androgen receptor gene.
-
A reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE).
-
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test SARM or a reference agonist (e.g., dihydrotestosterone, DHT).
-
Luciferase Assay: Following an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase signal is proportional to the level of AR activation. The data is used to generate dose-response curves and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Conclusion
GLPG0492 demonstrates a promising profile as a selective androgen receptor modulator with a clear separation of anabolic and androgenic effects in preclinical models. Its mechanism of action, centered on the targeted activation of the androgen receptor in muscle tissue, aligns with that of other well-studied SARMs like Ostarine and Ligandrol. The comparative data presented highlights the potential of GLPG0492 as a therapeutic agent for muscle wasting diseases. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in human populations. The experimental protocols provided serve as a foundation for the continued research and development of this and other novel SARMs.
References
- 1. sec.gov [sec.gov]
- 2. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americangeriatrics.org [americangeriatrics.org]
- 4. moreplatesmoredates.com [moreplatesmoredates.com]
- 5. Ligand Pharmaceuticals Incorporated - Ligand Initiates Clinical Trial with the Selective Androgen Receptor Modulator LGD-4033, a Potential Treatment of Muscle and Bone Disorders [investor.ligand.com]
- 6. swolverine.com [swolverine.com]
- 7. Ligandrol - Wikipedia [en.wikipedia.org]
- 8. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Testosterone signals through mTOR and androgen receptor to induce muscle hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 16. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GLPG0492 and Ostarine for Muscle Regeneration
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutics targeting muscle wasting and promoting regeneration, Selective Androgen Receptor Modulators (SARMs) have emerged as a promising class of compounds. This guide provides an objective comparison of two such SARMs, GLPG0492 and ostarine (B1683759) (also known as enobosarm or MK-2866), based on available preclinical and clinical data. While direct head-to-head studies are not available, this document synthesizes findings from independent research to offer insights into their respective mechanisms, efficacy in various models, and potential for clinical translation.
At a Glance: Key Differences
| Feature | GLPG0492 | Ostarine (Enobosarm) |
| Development Stage | Preclinical | Preclinical and Clinical (Phase II and III trials completed) |
| Primary Mechanism | Downregulation of atrogenes (MurF1, FoxO1) | Upregulation of myogenic differentiation factors (MyoD, Myogenin) |
| Supporting Pathway | Inhibition of ubiquitin-proteasome pathway | Activation of ERK1/2 signaling |
| Reported Efficacy | Attenuation of muscle atrophy and fiber size reduction in mice | Increased lean body mass in humans and muscle cell proliferation in vitro |
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from representative studies on GLPG0492 and ostarine. It is crucial to note that the data for GLPG0492 is derived from a preclinical mouse model of disuse atrophy, while the data for ostarine includes both preclinical and human clinical trial results for muscle wasting in other contexts.
Table 1: Effect of GLPG0492 on Muscle Mass and Fiber Size in a Mouse Model of Hindlimb Immobilization
| Parameter | Vehicle Control (Immobilized) | GLPG0492 (10 mg/kg/day) | Testosterone Propionate (1 mg/kg/day) |
| Gastrocnemius Mass Loss (%) | ~21% | Significantly reduced | Significantly reduced |
| Tibialis Anterior Mass Loss (%) | Significant loss | Significantly reduced | Significantly reduced |
| Mean Fiber Cross-Sectional Area (FCSA) Reduction | Significant reduction | Significantly attenuated | Significantly attenuated |
Data adapted from a study in a mouse model of hindlimb immobilization.[1][2]
Table 2: Effect of Ostarine on Lean Body Mass in Clinical Trials
| Population | Dosage | Duration | Change in Lean Body Mass |
| Healthy Elderly Men & Postmenopausal Women | 3 mg/day | 3 months | +1.4 kg vs. placebo |
| Cancer Patients (Cachexia) | 1 mg/day | 16 weeks | +1.5 kg (median) vs. baseline |
| Cancer Patients (Cachexia) | 3 mg/day | 16 weeks | +1.0 kg (median) vs. baseline |
Data adapted from Phase II clinical trials.[3][4][5][[“]][7]
Table 3: In Vitro Effects of Ostarine on Myogenic Cells
| Cell Line | Parameter | Effect of Ostarine (1000 nM) |
| C2C12 & L6 Myoblasts | Proliferation & Viability | Significant increase |
| C2C12 & L6 Myoblasts | Myogenin, MyoD, MyH Expression | Significant increase |
Data adapted from in vitro studies on muscle cell lines.[8][9][10][11]
Signaling Pathways and Mechanism of Action
GLPG0492 and ostarine, while both acting through the androgen receptor (AR), appear to influence different downstream signaling pathways to promote a net anabolic effect on muscle tissue.
GLPG0492: Inhibition of Muscle Protein Degradation
GLPG0492's primary described mechanism in the context of muscle atrophy is the suppression of the ubiquitin-proteasome pathway, a major driver of muscle protein breakdown.[1] Upon binding to the AR, it interferes with the transcription of key "atrogenes," namely Muscle RING Finger 1 (MurF1) and Forkhead box protein O1 (FoxO1).[1] FoxO1 is a critical transcription factor that promotes the expression of atrogenes.[1] By downregulating MurF1 and FoxO1, GLPG0492 effectively reduces the targeted degradation of muscle proteins, thus preserving muscle mass.[1]
Ostarine: Promotion of Muscle Protein Synthesis and Differentiation
Ostarine's mechanism focuses on the anabolic side of the muscle homeostasis equation. It promotes the proliferation and differentiation of muscle precursor cells (myoblasts).[8][9][10] After binding to the AR, ostarine stimulates the expression of key myogenic regulatory factors, MyoD and myogenin.[8][9][12] These transcription factors are crucial for committing myoblasts to the muscle cell lineage and driving their fusion to form new muscle fibers. Furthermore, ostarine has been shown to activate the ERK1/2 signaling pathway, which is known to play a role in cell proliferation and survival.[8][9][[“]]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from key studies on GLPG0492 and ostarine.
GLPG0492: Hindlimb Immobilization Mouse Model
This protocol was designed to induce muscle atrophy through disuse and evaluate the preventative effects of GLPG0492.[1][2]
Ostarine: In Vitro Myogenic Differentiation Assay
This protocol was utilized to assess the direct effects of ostarine on muscle cell proliferation and differentiation.[8][9][11]
Discussion and Conclusion
The available evidence suggests that both GLPG0492 and ostarine are effective in promoting muscle mass, albeit through potentially different primary mechanisms. GLPG0492 appears to act predominantly by an anti-catabolic mechanism, reducing muscle protein breakdown in a model of disuse atrophy.[1] In contrast, ostarine has demonstrated pro-myogenic and anabolic effects, stimulating the proliferation and differentiation of muscle cells.[8][9][10]
The different stages of development for these two compounds are a critical consideration. GLPG0492 data is currently limited to preclinical models, which, while informative, may not fully predict human efficacy and safety.[1][14][15][16] Ostarine, having been evaluated in Phase II and III clinical trials, has a more established profile in human subjects, showing statistically significant increases in lean body mass in populations prone to muscle wasting.[3][4][5][[“]][7][17]
For researchers and drug developers, the choice between pursuing a molecule with a GLPG0492-like or an ostarine-like profile may depend on the specific etiology of the muscle wasting condition being targeted. A condition characterized primarily by excessive protein degradation might benefit more from an anti-catabolic agent like GLPG0492. Conversely, conditions where impaired muscle regeneration and satellite cell function are the primary drivers may be more responsive to a pro-myogenic compound like ostarine.
Future research, ideally including direct comparative preclinical studies and further clinical evaluation of GLPG0492, will be essential to fully elucidate the relative merits of these two SARMs and their potential places in therapy for muscle regeneration.
References
- 1. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. Effects of enobosarm on muscle wasting and physical function in patients with cancer: a double-blind, randomised controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GTx, Inc. Announces That Ostarine Achieved Primary Endpoint Of Lean Body Mass And A Secondary Endpoint Of Improved Functional Performance In A Phase II Clinical Trial And Reacquisition Of Full Rights To GTx SARM Program - BioSpace [biospace.com]
- 6. consensus.app [consensus.app]
- 7. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. consensus.app [consensus.app]
- 14. GLPG0492, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GLPG0492 and Andarine (S4) for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two selective androgen receptor modulators (SARMs), GLPG0492 and Andarine (S4). The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, preclinical data, and known safety profiles. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments.
Overview and Developmental Status
GLPG0492 is a non-steroidal SARM that has been investigated for its potential in treating muscle-wasting conditions such as cachexia and muscular dystrophy.[1][2] Preclinical studies have shown its efficacy in preventing muscle atrophy.[3][4] It has been reported to be under evaluation in a Phase I clinical study, although publicly available results are limited.[5]
Andarine, also known as S-4 or GTx-007, is one of the earliest developed SARMs.[6] It was initially investigated for the treatment of benign prostatic hyperplasia, muscle wasting, and osteoporosis.[7] While it showed promising anabolic effects in preclinical models, its clinical development was halted, reportedly due to dose-dependent vision-related side effects.[8][9] Although Phase 1 clinical trials were completed with 86 healthy volunteers, detailed public data from these studies remain scarce.[7]
Mechanism of Action
Both GLPG0492 and Andarine (S4) exert their effects by selectively binding to and modulating the androgen receptor (AR). However, their profiles as AR agonists differ, leading to variations in their tissue selectivity and overall pharmacological effects.
Andarine (S4) acts as a full agonist of the androgen receptor in muscle and bone tissues, promoting anabolic activity.[9] In contrast, it behaves as a partial agonist in the prostate, which is thought to contribute to its reduced androgenic effects compared to traditional anabolic steroids.[9]
GLPG0492 is also a non-steroidal SARM that acts as a partial agonist of the androgen receptor in cell-based assays.[4] Its high selectivity is a key characteristic, with a more than 500-fold greater affinity for the androgen receptor compared to other steroid receptors in binding assays.[4]
Below is a diagram illustrating the general signaling pathway of SARMs.
References
- 1. GLPG0492, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy [ricerca.uniba.it]
- 2. GLPG0492, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fitscience.co [fitscience.co]
- 7. Andarine - Wikipedia [en.wikipedia.org]
- 8. swolverine.com [swolverine.com]
- 9. moreplatesmoredates.com [moreplatesmoredates.com]
Replicating the Published Efficacy of GLPG0492 in Preclinical Models of Muscle Wasting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published preclinical data for GLPG0492, a selective androgen receptor modulator (SARM), with relevant alternatives. The information is compiled from key studies to assist researchers in evaluating the potential for replicating and building upon the original findings. To date, no direct, independent replication studies of the primary in vivo findings have been identified in the published literature.
I. In Vivo Efficacy of GLPG0492 in Muscle Atrophy Models
GLPG0492 has been primarily evaluated in two key preclinical models of muscle wasting: hindlimb immobilization-induced atrophy and the mdx mouse model of Duchenne muscular dystrophy.
A. Hindlimb Immobilization Model
A foundational study by Blanqué et al. (2014) investigated the efficacy of GLPG0492 in preventing muscle loss in a mouse model of disuse atrophy induced by seven days of hindlimb immobilization.[1][2] The study compared GLPG0492 to testosterone (B1683101) propionate (B1217596) (TP), a well-established anabolic steroid.
Key Findings:
-
GLPG0492 demonstrated a dose-dependent prevention of immobilization-induced muscle atrophy.[1]
-
At a dose of 10 mg/kg/day, GLPG0492 was as effective as 1 mg/kg/day of testosterone propionate in reducing muscle mass loss.[1][2]
-
Notably, unlike testosterone propionate, GLPG0492 did not significantly increase the weight of reproductive tissues, highlighting its selective anabolic activity.[1][2]
-
The protective effect on muscle mass was associated with a reduction in muscle fiber atrophy for both slow and fast-twitch fibers.[1]
| Parameter | Vehicle Control (Immobilized) | GLPG0492 (10 mg/kg/day) | Testosterone Propionate (1 mg/kg/day) |
| Gastrocnemius Muscle Mass Loss | ~21% reduction compared to non-immobilized limb[1] | Significant prevention of muscle loss, comparable to TP[1] | Complete prevention of muscle loss[1] |
| Mean Fiber Cross-Sectional Area (FCSA) | Significant reduction in both slow and fast-twitch fibers | Significant prevention of FCSA reduction[1] | Significant prevention of FCSA reduction[1] |
| Prostate Weight | No significant change | No significant increase | Significant increase |
B. mdx Mouse Model of Duchenne Muscular Dystrophy
A study by Cozzoli et al. (2013) explored the therapeutic potential of GLPG0492 in the exercised mdx mouse model, which mimics the muscle damage seen in Duchenne muscular dystrophy.[3] The performance of GLPG0492 was compared to α-methylprednisolone (a glucocorticoid) and nandrolone (B1676933) (an anabolic steroid).
Key Findings:
-
GLPG0492 significantly increased muscle strength, comparable to the effects of α-methylprednisolone and nandrolone.[3]
-
In an exhaustion test, GLPG0492-treated mice maintained their running performance, whereas control animals showed a 30-50% increase in fatigue.[3]
-
The treatment also led to a modest but significant increase in diaphragm force and a reduction in markers of muscle fibrosis.[3]
| Parameter | Vehicle Control (mdx) | GLPG0492 (30 mg/kg/day) | Nandrolone (5 mg/kg/day) | α-methylprednisolone (1 mg/kg/day) |
| In Vivo Muscle Strength | Baseline mdx weakness | Significant increase, similar to comparators[3] | Significant increase | Significant increase |
| Resistance to Fatigue | 30-50% increase in fatigue in exhaustion test[3] | Preserved running performance[3] | Increased fatigue | Increased fatigue |
| Ex Vivo Diaphragm Force | Baseline mdx impairment | Modest, significant increase[3] | Modest, significant increase | Modest, significant increase |
| Muscle Fibrosis Markers | Elevated | Decreased | Decreased | No significant change |
II. In Vitro Comparison with Other SARMs
A study by Zierau et al. (2019) provided a direct in vitro comparison of the androgenic potential of GLPG0492 with two other SARMs, RAD-140 and GSK-2881078, using two different bioassays.[4][5]
| SARM | Yeast Androgen Screen (EC50) | Reporter Gene Assay in PC3(AR)2 Cells (EC50) |
| GLPG0492 | 1.12 x 10⁻⁵ M | 1.01 x 10⁻⁸ M |
| RAD-140 | 1.99 x 10⁻⁶ M | 3.11 x 10⁻⁹ M |
| GSK-2881078 | 4.44 x 10⁻⁶ M | 3.99 x 10⁻⁹ M |
The results indicate that while all three compounds are potent androgen receptor agonists, their activity can differ significantly depending on the assay system.[5] In the more physiologically relevant prostate cancer cell line, RAD-140 and GSK-2881078 demonstrated higher potency than GLPG0492.[5][6]
III. Experimental Protocols
A. Hindlimb Immobilization Model Protocol
This protocol is based on the methodology described by Blanqué et al. (2014).
Caption: Workflow for the hindlimb immobilization study.
B. mdx Mouse Model Protocol
This protocol is based on the methodology described by Cozzoli et al. (2013).
Caption: Experimental workflow for the mdx mouse study.
IV. Signaling Pathways
The study by Blanqué et al. suggests that GLPG0492 exerts its anti-atrophic effects by interfering with key signaling pathways that regulate muscle mass.[1] Specifically, the expression of muscle-specific E3 ubiquitin ligases, Atrogin-1 (also known as MAFbx) and MuRF1, which are critical mediators of muscle protein degradation, were upregulated by immobilization and this effect was counteracted by GLPG0492 treatment.[1] These genes are downstream targets of the transcription factor FoxO1.
Caption: Proposed signaling pathway for GLPG0492 in muscle.
References
- 1. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GLPG0492, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Comparison of the three SARMs RAD-140, GLPG0492 and GSK-2881078 in two different in vitro bioassays, and in an in silico androgen receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of GLPG0492 and Traditional Anabolic Steroids in Preclinical Models
For Immediate Release
Romainville, France - This guide provides a detailed comparison of the efficacy of the selective androgen receptor modulator (SARM), GLPG0492, against traditional anabolic-androgenic steroids (AAS). The data presented is compiled from preclinical studies and is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Executive Summary
GLPG0492 has demonstrated comparable efficacy to testosterone (B1683101) propionate (B1217596) in preventing muscle atrophy in a mouse model of hindlimb immobilization. Notably, this SARM achieves its anabolic effects with a potentially more favorable safety profile, particularly concerning androgenic side effects. Traditional anabolic steroids, while effective in promoting muscle growth, are often associated with a range of undesirable effects. This guide will delve into the quantitative data from relevant studies, outline the experimental methodologies, and visualize the distinct signaling pathways.
Mechanism of Action: A Tale of Selectivity
Both GLPG0492 and traditional anabolic steroids exert their effects by binding to and activating the androgen receptor (AR).[1][2] However, the key distinction lies in their tissue selectivity.
-
Traditional Anabolic Steroids: These compounds, such as testosterone and its derivatives like nandrolone (B1676933), are non-selective in their action.[3] They bind to the AR in various tissues, leading to both desired anabolic effects (muscle growth) and undesirable androgenic effects in tissues like the prostate, skin, and reproductive organs.[4] Some anabolic steroids can also be converted to estrogens, leading to side effects like gynecomastia.[1]
-
GLPG0492 (SARM): As a selective androgen receptor modulator, GLPG0492 is designed to preferentially target the androgen receptors in muscle and bone tissue. This selectivity aims to maximize the anabolic benefits while minimizing the androgenic side effects associated with traditional steroids.[5][6] Studies have shown that GLPG0492 exhibits robust selectivity for muscle over the prostate.[6]
Efficacy Data: A Head-to-Head Comparison
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the anabolic effects of GLPG0492 and traditional anabolic steroids.
Table 1: Efficacy in a Mouse Model of Hindlimb Immobilization
| Compound | Dosage | Effect on Gastrocnemius Muscle Weight (Immobilized Limb) | Effect on Muscle Fiber Cross-Sectional Area (FCSA) |
| Vehicle (Control) | N/A | Significant loss of muscle mass | Significant reduction in fiber diameter |
| GLPG0492 | 3 mg/kg/day | Dose-dependently reduced immobilization-induced atrophy | Modulated fiber atrophy, with effects tending to be dose-dependent |
| GLPG0492 | 10 mg/kg/day | Maximal significant effect in reducing atrophy | Similar modulation of fiber atrophy as Testosterone Propionate |
| Testosterone Propionate (TP) | 1 mg/kg/day | Completely prevented muscle loss | Similar modulation of fiber atrophy as GLPG0492 |
Data sourced from a study on a mouse model of hindlimb immobilization.[5][6]
Table 2: Efficacy of Traditional Anabolic Steroids in Human and Animal Models
| Compound | Study Population | Dosage | Effect on Muscle/Lean Body Mass |
| Testosterone Enanthate | Normal Male Subjects | 3 mg/kg/week for 12 weeks | 20% mean increase in muscle mass |
| Nandrolone Decanoate (B1226879) | Male Bodybuilders | 200 mg/week for 8 weeks | +2.6 kg increase in fat-free mass |
| Nandrolone | Exercised mdx mice | 5 mg/kg, s.c. | Significantly increased mouse strength and modest increase in diaphragm force |
Data compiled from various studies on the effects of traditional anabolic steroids.[7]
Experimental Protocols
A clear understanding of the methodologies employed in these studies is crucial for the interpretation of the efficacy data.
Hindlimb Immobilization Model (for GLPG0492 and Testosterone Propionate)
This study aimed to evaluate the anabolic potential of GLPG0492 in preventing muscle disuse atrophy.
-
Subjects: Male mice.
-
Procedure: One hindlimb was immobilized using a cast for a period of 7 days to induce muscle atrophy.
-
Treatment: Animals were treated daily with either vehicle, GLPG0492 (at doses of 0.3, 3, or 10 mg/kg/day), or testosterone propionate (1 mg/kg/day).
-
Primary Endpoints:
-
Gastrocnemius Muscle Weight: The wet weight of the gastrocnemius muscle from both the immobilized and non-immobilized limbs was measured.
-
Muscle Fiber Cross-Sectional Area (FCSA): Histological analysis of muscle tissue was performed to measure the size of individual muscle fibers.
-
-
Gene Expression Analysis: The expression of genes involved in muscle homeostasis was also analyzed in the tibialis anterior muscle.[5][6]
Exercised mdx Mouse Model (for GLPG0492 and Nandrolone)
This study investigated the potential of GLPG0492 to improve muscle performance in a model of Duchenne muscular dystrophy.
-
Subjects: Exercised mdx mice.
-
Treatment: Mice were treated for 4 weeks with GLPG0492 (30 mg/kg, 6 days/week, s.c.), nandrolone (5 mg/kg, s.c.), or α-methylprednisolone (1 mg/kg, i.p.).
-
Primary Endpoints:
-
In vivo strength: Mouse strength was assessed.
-
Exhaustion tests: Running performance was measured.
-
Ex vivo diaphragm force: The contractile force of the diaphragm muscle was measured.[7]
-
Signaling Pathways
The anabolic effects of both GLPG0492 and traditional anabolic steroids are mediated through the activation of the androgen receptor, which then modulates gene expression in the cell nucleus. The following diagrams illustrate the signaling pathways.
Caption: Anabolic Steroid Signaling Pathway
Caption: SARM (GLPG0492) Signaling Pathway
Conclusion
The preclinical data available to date suggests that GLPG0492 is a potent anabolic agent with an efficacy comparable to traditional anabolic steroids like testosterone propionate in preventing muscle atrophy. The primary advantage of GLPG0492 lies in its tissue selectivity, which may translate to a more favorable safety profile by minimizing androgenic side effects. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of GLPG0492 and other SARMs in various muscle-wasting conditions. This guide provides a foundational comparison to aid in the ongoing evaluation of these novel therapeutic agents.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Anabolic steroid - Wikipedia [en.wikipedia.org]
- 3. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bodybuilders' body composition: effect of nandrolone decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An Independent Comparative Analysis of the Selectivity Profile of GLPG0492
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent validation of the selectivity profile of GLPG0492, a non-steroidal Selective Androgen Receptor Modulator (SARM). In the following sections, we will objectively compare its performance with other well-characterized SARMs, namely Enobosarm (also known as Ostarine or MK-2866) and Ligandrol (LGD-4033), supported by available experimental data. This document is intended to clarify the pharmacological properties of GLPG0492 for researchers in drug development and related scientific fields.
Initially, it is critical to address a common point of confusion. GLPG0492 is a Selective Androgen Receptor Modulator (SARM) and not a kinase inhibitor. Its mechanism of action is centered on the targeted activation of the androgen receptor (AR), leading to tissue-selective anabolic effects, primarily in muscle and bone, while minimizing androgenic side effects in tissues like the prostate.[1] This guide will, therefore, focus on its selectivity within the nuclear hormone receptor family, rather than against a panel of kinases.
Comparative Selectivity Profile of SARMs
The selectivity of a SARM is a key determinant of its therapeutic index. It is primarily assessed through two key parameters: its binding affinity for the androgen receptor versus other steroid receptors, and its functional tissue selectivity, often expressed as an anabolic-to-androgenic ratio. The following table summarizes the available quantitative data for GLPG0492 and its comparators.
| Parameter | GLPG0492 | Enobosarm (MK-2866/Ostarine) | Ligandrol (LGD-4033) |
| Androgen Receptor (AR) Binding Affinity (Ki) | Not explicitly quantified in public literature | ~3.8 nM[2] | ~1 nM[3] |
| Selectivity over other Steroid Receptors | >500-fold selectivity in binding assays versus other members of the steroid receptor family[1] | Not explicitly quantified in public literature | No significant binding to Progesterone, Glucocorticoid, or Mineralocorticoid receptors (Ki > 4,000 nM)[4] |
| Anabolic-to-Androgenic Ratio | Not explicitly quantified in public literature, but demonstrates robust selectivity for muscle over prostate[1] | Not explicitly quantified in public literature, but has shown tissue-selective anabolic effects[5] | ~10:1[6] to >500:1 in rats[7] |
| Functional Activity | Partial agonist of the androgen receptor[8] | Partial agonist of the androgen receptor[2] | Agonist of the androgen receptor[4] |
Experimental Protocols
The determination of a SARM's selectivity profile relies on a combination of in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the evaluation of compounds like GLPG0492.
1. Radioligand Competitive Binding Assay
This assay is designed to determine the binding affinity (Ki) of a test compound for the androgen receptor and other steroid hormone receptors.
-
Objective: To quantify the ability of a test compound to displace a radiolabeled ligand from the androgen receptor.
-
Materials:
-
Recombinant human androgen receptor (or other steroid receptors).
-
Radiolabeled ligand (e.g., [3H]-Mibolerone for AR).
-
Test compound (e.g., GLPG0492).
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
96-well plates.
-
Scintillation counter.
-
-
Procedure:
-
A solution of the recombinant receptor is prepared in the assay buffer.
-
The test compound is serially diluted to create a range of concentrations.
-
In a 96-well plate, the receptor solution, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound are combined.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioligand is quantified using a scintillation counter.
-
The data is analyzed to determine the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand).
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
2. Androgen Receptor Transcriptional Activation Assay
This cell-based assay measures the functional activity of a compound as an agonist or antagonist of the androgen receptor.
-
Objective: To determine if a test compound can activate the androgen receptor and induce the transcription of a reporter gene.
-
Materials:
-
A mammalian cell line (e.g., HEK293 or PC3) that does not endogenously express the androgen receptor.
-
An expression vector for the human androgen receptor.
-
A reporter vector containing an androgen response element (ARE) linked to a luciferase gene.
-
A control vector (e.g., expressing Renilla luciferase) for normalization.
-
Transfection reagent.
-
Test compound (e.g., GLPG0492).
-
Luciferase assay reagents.
-
Luminometer.
-
-
Procedure:
-
Cells are co-transfected with the androgen receptor expression vector, the ARE-luciferase reporter vector, and the control vector.
-
After transfection, the cells are treated with varying concentrations of the test compound. A known AR agonist (e.g., dihydrotestosterone) is used as a positive control.
-
The cells are incubated to allow for receptor activation and reporter gene expression.
-
The cells are lysed, and the luciferase activity is measured using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability.
-
The data is plotted to determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).
-
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the context of GLPG0492's selectivity, the following diagrams illustrate the androgen receptor signaling pathway and the experimental workflows for determining selectivity.
References
- 1. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enobosarm - Wikipedia [en.wikipedia.org]
- 3. epa.gov [epa.gov]
- 4. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Safety Profiles of GLPG0492 and Other Investigational Selective Androgen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). This characteristic has positioned them as promising candidates for the treatment of muscle wasting diseases, osteoporosis, and other conditions, with the potential for an improved safety profile compared to traditional anabolic steroids. This guide provides a comparative analysis of the safety profile of the investigational SARM GLPG0492 against other well-documented SARMs, supported by available preclinical and clinical data.
Overview of Investigational SARMs
GLPG0492 is a non-steroidal SARM that has been evaluated in preclinical models for its potential to treat muscle atrophy.[1] Like other SARMs, it is designed to selectively target androgen receptors in muscle and bone, thereby minimizing androgenic side effects in other tissues. For a comprehensive comparison, this guide includes data on other notable SARMs that have undergone clinical investigation: Ostarine (MK-2866), Ligandrol (LGD-4033), Testolone (RAD140), S-23, and Andarine (S-4).
Comparative Safety Profile
The following table summarizes the key safety findings for GLPG0492 and other selected SARMs based on available preclinical and clinical data. It is important to note that GLPG0492 data is primarily from preclinical studies, which may not fully predict its effects in humans.
| Parameter | GLPG0492 | Ostarine (MK-2866) | Ligandrol (LGD-4033) | Testolone (RAD140) | S-23 | Andarine (S-4) |
| Hepatotoxicity | Data not available from human clinical trials. | Elevations in liver enzymes (ALT) reported, generally mild and reversible.[2] | No significant changes in AST or ALT at therapeutic doses in a 21-day study.[3] Potential for liver stress at higher doses.[4] | Reports of drug-induced liver injury.[5][6] | Potential for liver toxicity. | Low risk of liver toxicity compared to other compounds, but potential for strain with high doses or prolonged use.[7] |
| Cardiovascular Effects | Data not available from human clinical trials. | Potential for cardiotoxic effects, particularly in males. | Dose-dependent suppression of HDL cholesterol.[8][3] | Reports of heart attack.[6] | Dose-dependent lowering of HDL cholesterol and triglycerides.[9] | Dose-dependent suppression of HDL cholesterol.[10] |
| Endocrine Effects | Preclinical studies in mice showed no significant alterations in circulating testosterone (B1683101) levels.[11] | Dose-dependent suppression of total testosterone and SHBG.[12] | Dose-dependent suppression of total testosterone, free testosterone, and SHBG.[8][3] | Suppression of natural testosterone production.[13] | Potent suppression of LH and FSH, leading to infertility in preclinical models.[9][14] | Suppression of natural testosterone production.[15] |
| Prostate Effects | Preclinical studies in mice showed sparing of reproductive tissues compared to testosterone propionate (B1217596).[1] | Designed to have minimal impact on the prostate. | No significant change in prostate-specific antigen (PSA) in a 21-day study.[8][3] | Designed for high tissue selectivity with minimal impact on the prostate.[13] | Preclinical studies showed dose-dependent effects on prostate size.[9] | Initially developed for benign prostatic hypertrophy.[10] |
| Other Adverse Events | Data not available from human clinical trials. | Generally well-tolerated in clinical trials.[12] | Headache, dry mouth, and muscle biopsy-related pain were reported but not dose-related.[8] | Reports of stroke.[6] | Increased aggression and mood swings reported. | Vision disturbances (yellow tint, difficulty adjusting to low light).[7][15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies cited in this comparison.
GLPG0492: Preclinical Mouse Model of Hindlimb Immobilization
-
Objective: To evaluate the efficacy of GLPG0492 in preventing muscle atrophy.[1]
-
Subjects: Male mice.[1]
-
Methodology: One hindlimb of each mouse was immobilized using a plaster cast. The mice were treated daily with either vehicle, testosterone propionate (TP), or varying doses of GLPG0492. After a set period, the gastrocnemius, tibialis anterior, and soleus muscles were excised and weighed. Gene expression analysis was performed on the tibialis anterior muscle.[1]
-
Key Parameters Measured: Muscle mass, muscle fiber cross-sectional area, and expression of genes involved in muscle atrophy.[1]
Ligandrol (LGD-4033): Phase 1 Clinical Trial in Healthy Young Men
-
Objective: To assess the safety, tolerability, pharmacokinetics, and effects on lean body mass, muscle strength, and hormones of LGD-4033.[8][3]
-
Methodology: A randomized, double-blind, placebo-controlled, ascending-dose study. Participants received a placebo or 0.1, 0.3, or 1.0 mg of LGD-4033 daily for 21 days. Blood counts, chemistries, lipids, PSA, ECG, and hormone levels were monitored. Lean and fat mass were measured using dual-energy X-ray absorptiometry (DXA).[8][3]
-
Key Safety Parameters Measured: Adverse events, clinical laboratory values (hemoglobin, PSA, AST, ALT), and QT intervals.[8][3]
Ostarine (MK-2866): Clinical Trials for Muscle Wasting
-
Objective: To evaluate the efficacy and safety of Ostarine in preventing and treating muscle wasting in patients with cancer.[16]
-
Subjects: Patients with non-small cell lung cancer.[16]
-
Methodology: A Phase II, multicenter trial where patients received 1 or 3 mg of Ostarine daily for 113 days.[16]
-
Key Efficacy and Safety Parameters Measured: Lean body mass, stair climb power, walking speed, and adverse events.[16]
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can aid in their comprehension. The following diagrams were generated using Graphviz (DOT language).
Caption: General signaling pathway of a Selective Androgen Receptor Modulator (SARM).
Caption: A typical experimental workflow for a randomized, placebo-controlled SARM clinical trial.
Conclusion
The available data suggests that while SARMs hold therapeutic promise due to their tissue-selective anabolic effects, their safety profiles are not without concerns. For GLPG0492, preclinical findings are encouraging, demonstrating muscle-sparing effects without significant impacts on reproductive tissues in mice.[1] However, a comprehensive understanding of its safety in humans awaits clinical trial data.
Other SARMs that have progressed to clinical trials, such as Ostarine and Ligandrol, have shown generally acceptable tolerability in short-term studies, though effects on lipid profiles and testosterone levels are consistently observed.[8][3][12] More potent SARMs like RAD140 and S-23 have been associated with more significant adverse event reports, including liver injury and profound hormonal suppression.[5][6][9] The unique vision-related side effects of Andarine highlight the diverse and sometimes unpredictable nature of these compounds.[7][15]
For researchers and drug development professionals, this comparative analysis underscores the importance of thorough preclinical and clinical evaluation to characterize the safety and efficacy of new SARM candidates. The tissue selectivity and potential for an improved therapeutic window compared to traditional androgens remain a compelling rationale for continued investigation in this field.
References
- 1. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. swolverine.com [swolverine.com]
- 5. lotilabs.com [lotilabs.com]
- 6. Testolone: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. uksarms.com [uksarms.com]
- 8. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moreplatesmoredates.com [moreplatesmoredates.com]
- 10. moreplatesmoredates.com [moreplatesmoredates.com]
- 11. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moreplatesmoredates.com [moreplatesmoredates.com]
- 13. What Are the Results of the RAD-140 Clinical Trials? - Just SARMS [justsarms.com]
- 14. medisearch.io [medisearch.io]
- 15. supps-for-life.to [supps-for-life.to]
- 16. swolverine.com [swolverine.com]
A Preclinical Showdown: GLPG0492 vs. Ligandrol (LGD-4033) in Models of Muscle Wasting
For researchers and drug development professionals, a critical evaluation of preclinical data is paramount in the selection of promising therapeutic candidates. This guide provides an objective comparison of two selective androgen receptor modulators (SARMs), GLPG0492 and Ligandrol (LGD-4033), based on available preclinical data. The focus is on their anabolic effects on muscle, androgenic effects on the prostate, and the experimental frameworks used to generate these findings.
Both GLPG0492 and Ligandrol are non-steroidal SARMs designed to elicit the muscle-building and bone-strengthening effects of androgens with reduced impact on reproductive tissues.[1][2] Their therapeutic potential is being explored for conditions such as muscle wasting and osteoporosis.[1][2]
At a Glance: Comparative Efficacy
The following tables summarize the key quantitative and qualitative findings from preclinical studies of GLPG0492 and LGD-4033. It is important to note that these data are not from head-to-head comparative studies, and experimental conditions may vary.
Table 1: Anabolic Activity in Preclinical Models
| Parameter | GLPG0492 | Ligandrol (LGD-4033) | Experimental Model |
| Anabolic Potency (Levator Ani Muscle) | ED50 of 0.75 mg/kg/day for 50% activity comparable to testosterone (B1683101) propionate (B1217596).[3] | Potent anabolic activity demonstrated.[4] | Castrated/Orchidectomized male rodents.[3][4] |
| Effect on Muscle Atrophy | Dose-dependently prevented immobilization-induced muscle atrophy.[3][5][6] | Potently increased skeletal muscle mass in hypogonadal rats.[7] | Hindlimb immobilization (mouse) for GLPG0492; Orchidectomized rats for LGD-4033.[3][7] |
| Effect on Muscle Fiber Size | Trend to promote muscle fiber hypertrophy.[5] | Increased the average diameter of individual muscle fibers.[7] | Hindlimb immobilization (mouse) for GLPG0492; Hypogonadal and hormonally-normal rats for LGD-4033.[5][7] |
Table 2: Androgenic Activity and Tissue Selectivity
| Parameter | GLPG0492 | Ligandrol (LGD-4033) | Experimental Model |
| Prostate Effects | Maximum of 30% activity on the prostate at the highest tested dose.[3] | Weaker partial agonist activity on the prostate; significant reduction in prostate mass at all doses tested (up to 100 mg/kg/day).[4][7] | Castrated/Orchidectomized male rodents.[3][4] |
| Muscle vs. Prostate Selectivity | Demonstrated robust selectivity for muscle versus prostate.[3] | Over 500-fold selectivity for muscle versus prostate.[8] | Castrated/Orchidectomized male rodents.[3][8] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms and experimental designs behind these findings, the following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for evaluating SARMs in a preclinical model of muscle atrophy.
Detailed Experimental Protocols
A clear understanding of the methodologies is crucial for interpreting the preclinical data. Below are summaries of the experimental protocols used in key studies for GLPG0492 and LGD-4033.
GLPG0492: Hindlimb Immobilization Model[3][5]
-
Animal Model: Male Balb/C mice.
-
Induction of Atrophy: Unilateral hindlimb immobilization via casting for 7 days.
-
Treatment Groups:
-
Vehicle control (ethanol/corn oil).
-
GLPG0492 administered subcutaneously at various doses (e.g., 0.3, 3, 10 mg/kg/day).
-
Testosterone propionate (TP) as a positive control (e.g., 1 mg/kg/day).
-
-
Duration: Daily treatment for the 7-day immobilization period.
-
Primary Endpoints:
-
Wet weight of the gastrocnemius and tibialis anterior muscles from both the immobilized and contralateral limbs.
-
Histological analysis of muscle fiber cross-sectional area.
-
Gene expression analysis of markers related to muscle atrophy and hypertrophy.
-
Prostate weight to assess androgenic effects.
-
Ligandrol (LGD-4033): Orchidectomized Rat Model[4]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Hypogonadism: Surgical orchidectomy (castration).
-
Treatment Groups:
-
Sham-operated control.
-
Orchidectomized + Vehicle control.
-
Orchidectomized + LGD-4033 at various oral doses.
-
-
Treatment Initiation: Treatment began 14 days post-surgery to allow for muscle and prostate atrophy.
-
Duration: Daily oral gavage for 14 consecutive days.
-
Primary Endpoints:
-
Wet weight of the levator ani muscle (an indicator of anabolic activity).
-
Wet weight of the ventral prostate (an indicator of androgenic activity).
-
Conclusion
Based on the available preclinical data, both GLPG0492 and Ligandrol (LGD-4033) demonstrate promising profiles as selective androgen receptor modulators. Both compounds exhibit robust anabolic activity in muscle tissue while showing significantly reduced androgenic effects on the prostate compared to traditional androgens.
LGD-4033 is highlighted by its high potency and a reported muscle-to-prostate selectivity of over 500-fold.[8] GLPG0492 has also shown significant efficacy in preventing muscle atrophy in a disuse model and demonstrates a clear dose-dependent anabolic effect with limited prostatic stimulation.[3]
For researchers and drug developers, the choice between these or other SARMs would depend on the specific therapeutic indication, desired potency, and safety profile. The data presented here, derived from various preclinical models, provides a foundational basis for such evaluations. Direct, head-to-head comparative studies in standardized models would be invaluable for a more definitive differentiation of their preclinical profiles.
References
- 1. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLPG0492, a novel selective androgen receptor modulator, improves muscle performance in the exercised-mdx mouse model of muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vikingtherapeutics.com [vikingtherapeutics.com]
- 5. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ligand Pharmaceuticals Incorporated - Ligand Presents New Preclinical Data on its Lead SARM Molecule LGD-4033 at the Gerontological Society of America Annual Meeting [investor.ligand.com]
- 8. Ligand Pharmaceuticals Incorporated - Ligand Initiates Clinical Trial with the Selective Androgen Receptor Modulator LGD-4033, a Potential Treatment of Muscle and Bone Disorders [investor.ligand.com]
Statistical Analysis of GLPG0492: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of GLPG0492, a selective androgen receptor modulator (SARM), comparing its performance against other relevant alternatives. The information presented is based on publicly available experimental data to assist researchers in evaluating its potential therapeutic applications.
Comparative Performance Data
The following tables summarize the key quantitative data from comparative studies involving GLPG0492.
Table 1: In Vivo Efficacy of GLPG0492 vs. Testosterone (B1683101) Propionate (B1217596) (TP) in a Mouse Model of Hindlimb Immobilization
| Parameter | Vehicle Control | GLPG0492 (10 mg/kg/day) | Testosterone Propionate (1 mg/kg/day) |
| Change in Gastrocnemius Muscle Weight (Immobilized Limb) | -21% | Significantly reduced atrophy | Completely prevented muscle loss |
| Prostate Weight | No significant change | No significant increase | Significant increase |
| Atrogin-1 mRNA Expression (Tibialis Muscle) | Significantly increased | Significantly attenuated increase | Significantly attenuated increase |
| MurF1 mRNA Expression (Tibialis Muscle) | Significantly increased | Significantly attenuated increase | Significantly attenuated increase |
| Myogenin mRNA Expression (Tibialis Muscle) | Significantly increased | Repressed | Repressed |
| IL-1β mRNA Expression (Tibialis Muscle) | 9-fold increase | Attenuated increase | Attenuated increase |
Data extracted from a study by Blanqué R, et al. (2014) in a mouse model of hindlimb immobilization.[1]
Table 2: In Vitro Androgenic Activity of GLPG0492 vs. Other SARMs
| Compound | Yeast Androgen Screen (EC50) | Reporter Gene Assay in Prostate Carcinoma Cells (EC50) |
| GLPG0492 | Not explicitly stated, but androgenic effects were lower than in the reporter gene assay | Not explicitly stated, but androgenic activity was confirmed |
| RAD-140 | Not explicitly stated, but androgenic effects were lower than in the reporter gene assay | Not explicitly stated, but androgenic activity was confirmed |
| GSK-2881078 | 4.44 x 10⁻⁶ M | 3.99 x 10⁻⁹ M |
This table summarizes findings from a comparative in vitro study.[2][3]
Experimental Protocols
1. Mouse Model of Hindlimb Immobilization for Muscle Atrophy
This protocol is based on the methodology described in the comparative study of GLPG0492 and testosterone propionate.[1]
-
Animals: Male mice are utilized for this model.
-
Immobilization Procedure: One hindlimb is immobilized in a plantar-flexed position using a cast or tape. This induces disuse atrophy in the muscles of the immobilized limb. The contralateral limb serves as a control.
-
Treatment: Animals are randomly assigned to treatment groups and receive daily administrations of either the vehicle control, GLPG0492, or testosterone propionate at the specified doses.
-
Duration: The immobilization and treatment period typically lasts for 7 days.
-
Outcome Measures:
-
Muscle Mass: At the end of the study, the gastrocnemius and tibialis anterior muscles are dissected and weighed. The percentage change in muscle weight of the immobilized limb is compared to the contralateral limb and between treatment groups.
-
Gene Expression Analysis: RNA is extracted from muscle tissue (e.g., tibialis anterior) to quantify the mRNA levels of key genes involved in muscle atrophy and inflammation, such as Atrogin-1, MurF1, Myogenin, and IL-1β, using quantitative real-time PCR (qRT-PCR).
-
Histology: Muscle cross-sectional area can be analyzed to assess muscle fiber atrophy.
-
2. In Vitro Androgen Receptor Activity Assays
The following are general descriptions of the types of assays used to compare the in vitro androgenic potential of GLPG0492 and other SARMs.[2][3]
-
Yeast Androgen Screen: This assay utilizes genetically modified yeast cells that express the human androgen receptor and a reporter gene (e.g., β-galactosidase) under the control of an androgen-responsive promoter. The level of reporter gene expression is proportional to the androgenic activity of the test compound.
-
Reporter Gene Assay in Mammalian Cells: This assay is performed in a mammalian cell line (e.g., prostate carcinoma cells) that is responsive to androgens. The cells are transfected with a plasmid containing a reporter gene driven by an androgen-responsive promoter. The cells are then treated with the test compounds, and the reporter gene activity is measured to determine the potency (EC50) of the compound in activating the androgen receptor.
Signaling Pathways and Experimental Workflows
GLPG0492 Mechanism of Action in Muscle Tissue
GLPG0492, as a selective androgen receptor modulator, exerts its anabolic effects on muscle tissue primarily through the activation of the androgen receptor (AR). This activation leads to a signaling cascade that promotes muscle protein synthesis and inhibits muscle protein degradation. A key aspect of its action is the suppression of genes that are upregulated during muscle atrophy.
Caption: GLPG0492 binds to the androgen receptor, leading to increased protein synthesis and decreased protein degradation.
Experimental Workflow for In Vivo Comparative Study
The following diagram illustrates the typical workflow for an in vivo study comparing the efficacy of GLPG0492 with a compound like testosterone propionate in a mouse model of muscle atrophy.
Caption: Workflow for comparing GLPG0492 and Testosterone Propionate in a mouse model of muscle atrophy.
Androgen Receptor Signaling in Muscle Hypertrophy
This diagram outlines the general signaling pathway through which androgens, and by extension SARMs like GLPG0492, are understood to promote muscle hypertrophy. The pathway involves the activation of downstream signaling molecules that regulate protein synthesis.
Caption: Simplified androgen receptor signaling cascade leading to muscle hypertrophy.
References
- 1. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the three SARMs RAD-140, GLPG0492 and GSK-2881078 in two different in vitro bioassays, and in an in silico androgen receptor binding assay. | Sigma-Aldrich [merckmillipore.com]
- 3. Comparison of the three SARMs RAD-140, GLPG0492 and GSK-2881078 in two different in vitro bioassays, and in an in silico androgen receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GLPG0492: Preclinical Promise vs. Clinical Realities of Alternative Selective Androgen Receptor Modulators
A critical evaluation of the selective androgen receptor modulator (SARM) GLPG0492 in the context of muscle-wasting disorders reveals a promising preclinical profile. However, a definitive assessment of its clinical efficacy is hampered by the absence of publicly available human trial data. This guide provides a comparative analysis of GLPG0492's preclinical performance against the established clinical data of other SARMs, namely Enobosarm (MK-2866/GTx-024) and MK-0773, for researchers, scientists, and drug development professionals.
This analysis synthesizes available data to offer a comparative perspective on the therapeutic potential of these compounds in conditions such as cachexia and sarcopenia. Due to the lack of clinical trial results for GLPG0492, this guide will focus on its preclinical outcomes and contrast them with the clinical findings for Enobosarm and MK-0773.
Mechanism of Action: A Shared Pathway
Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic compounds that bind to androgen receptors (AR) and exhibit tissue-selective activation. Unlike traditional anabolic steroids, SARMs aim to produce the therapeutic benefits of androgens in muscle and bone while minimizing unwanted side effects in other tissues, such as the prostate and skin. The general mechanism involves the binding of the SARM to the AR in the cytoplasm, leading to a conformational change, nuclear translocation, and modulation of gene expression to promote protein synthesis and muscle growth.
Benchmarking GLPG0492 Against Emerging Muscle-Wasting Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic interventions for muscle-wasting conditions is rapidly evolving. This guide provides a comparative analysis of GLPG0492, a selective androgen receptor modulator (SARM), against other emerging therapies, including other SARMs, myostatin inhibitors, and activin receptor inhibitors. The information is intended to provide an objective overview to aid in research and development efforts.
Executive Summary
Muscle wasting, a debilitating consequence of numerous chronic diseases and aging, presents a significant unmet medical need. Current research is focused on developing targeted therapies that can safely and effectively increase muscle mass and function. GLPG0492, a non-steroidal SARM developed by Galapagos NV, has shown promise in preclinical models by promoting muscle anabolism with reduced androgenic side effects. This guide benchmarks GLPG0492 against other late-stage or recently evaluated therapies for muscle wasting, summarizing available quantitative data, detailing experimental methodologies, and illustrating the key signaling pathways.
Data Presentation: Comparative Efficacy of Muscle-Wasting Therapies
The following tables summarize the available quantitative data from preclinical and clinical studies of GLPG0492 and its emerging competitors. It is important to note that direct head-to-head clinical trial data is often unavailable, and comparisons should be made with consideration of the different study populations, designs, and endpoints.
Table 1: Preclinical Efficacy of GLPG0492 in a Mouse Model of Hindlimb Immobilization [1][2]
| Parameter | Vehicle Control (Immobilized) | GLPG0492 (3 mg/kg/day) | GLPG0492 (10 mg/kg/day) | Testosterone Propionate (1 mg/kg/day) |
| Gastrocnemius Muscle Weight (mg) | Decrease of ~21% vs. intact | Significant prevention of atrophy | Significant prevention of atrophy | Complete prevention of atrophy |
| Fiber Cross-Sectional Area (FCSA) | Significant reduction | Trend to promote hypertrophy | Dose-dependent prevention of atrophy | Prevention of atrophy |
| Prostate Weight | No change | No significant increase | No significant increase | Significant increase |
Data from a 7-day hindlimb immobilization study in mice.[1][2]
Table 2: Clinical Efficacy of Emerging Muscle-Wasting Therapies
| Drug (Class) | Indication | Key Efficacy Endpoint | Result | Citation(s) |
| Enobosarm (GTx-024) (SARM) | Cancer Cachexia | Change in Total Lean Body Mass (LBM) | +1.5 kg (1mg/day), +1.0 kg (3mg/day) vs. +0.02 kg (placebo) over 113 days | [1] |
| Bimagrumab (BYM338) (Activin Receptor II Inhibitor) | Sarcopenia | Change in Thigh Muscle Volume (TMV) | +5.1% vs. -0.1% (placebo) at 12 weeks after disuse atrophy | [3] |
| Bimagrumab (BYM338) (Activin Receptor II Inhibitor) | Type 2 Diabetes with Obesity | Change in Lean Mass (LM) / Fat Mass (FM) | +3.6% LM, -20.5% FM vs. -0.8% LM, -0.5% FM (placebo) over 48 weeks | [4] |
| Apitegromab (SRK-015) (Myostatin Inhibitor) | Spinal Muscular Atrophy (Type 2 & 3) | Change in Hammersmith Functional Motor Scale Expanded (HFMSE) | Mean change of +5.3 points at 48 months (in combination with nusinersen) | [5] |
| ACE-083 (Activin Receptor IIB Ligand Trap) | Facioscapulohumeral Dystrophy (FSHD) | Change in Total Muscle Volume (TMV) | +12.6% (Tibialis Anterior), +13.2% (Biceps Brachii) after 12 weeks | [6] |
| Domagrozumab (PF-06252616) (Myostatin Inhibitor) | Duchenne Muscular Dystrophy (DMD) | Change in 4-Stair Climb Time | Failed to meet primary endpoint (Discontinued) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in this guide.
Hindlimb Immobilization Mouse Model for Muscle Atrophy
This preclinical model is used to induce rapid and reproducible muscle wasting to test the efficacy of anabolic compounds.
-
Animal Model: Typically, adult male mice (e.g., C57BL/6) are used.
-
Immobilization Procedure: One hindlimb is immobilized in a neutral or plantar-flexed position using a cast, staple, or other fixation method, while the contralateral limb serves as a control.[3][5][6][8]
-
Treatment: The test compound (e.g., GLPG0492) and vehicle are administered daily for the duration of the immobilization period (e.g., 7-14 days).[1][2]
-
Outcome Measures:
-
Muscle Mass: At the end of the study, specific muscles (e.g., gastrocnemius, tibialis anterior) are dissected and weighed.
-
Histology: Muscle cross-sections are stained (e.g., with H&E or for specific fiber types) to measure the cross-sectional area of individual muscle fibers.
-
Gene Expression Analysis: RNA is extracted from muscle tissue to quantify the expression of genes involved in muscle atrophy (e.g., MuRF1, Atrogin-1) and hypertrophy.[1][2]
-
Dual-Energy X-ray Absorptiometry (DXA) for Lean Body Mass
DXA is a widely used, non-invasive technique to measure body composition in clinical trials.
-
Principle: DXA uses two X-ray beams with different energy levels to differentiate between bone, lean tissue, and fat tissue based on their differential attenuation of the X-rays.[7]
-
Procedure:
-
The participant lies supine on the DXA scanner bed.
-
The scanner arm moves across the length of the body, emitting the low-dose X-ray beams.
-
A detector measures the amount of X-ray that passes through the body.
-
Software analyzes the data to provide measurements of total and regional bone mineral content, lean mass, and fat mass.[7]
-
-
Key Outcome: Change in total or appendicular lean body mass from baseline to the end of the treatment period.
6-Minute Walk Test (6MWT)
The 6MWT is a common functional endpoint in clinical trials for muscle-wasting conditions, assessing submaximal exercise capacity.
-
Procedure:
-
The test is conducted on a flat, hard surface, usually a corridor of a specified length (e.g., 30 meters).
-
Participants are instructed to walk as far as they can in 6 minutes, turning around at the ends of the corridor.
-
Standardized encouragement is given at specific intervals.
-
Participants are allowed to rest if needed, but the timer continues.
-
-
Outcome Measure: The total distance walked in 6 minutes. An increase in the distance walked indicates an improvement in functional capacity.
Signaling Pathways and Mechanisms of Action
The therapeutic agents discussed in this guide target distinct signaling pathways to promote muscle growth and prevent atrophy.
Androgen Receptor (AR) Signaling Pathway
SARMs like GLPG0492 are designed to selectively activate the androgen receptor in muscle and bone, leading to anabolic effects with reduced activity in reproductive tissues.
Myostatin/Activin Signaling Pathway
Myostatin and activins (B217808) are negative regulators of muscle growth. Inhibitors of this pathway block their signaling, leading to muscle hypertrophy.
Experimental Workflow: Preclinical Evaluation of a Muscle-Wasting Therapy
The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like GLPG0492 in a muscle atrophy model.
Conclusion
GLPG0492 demonstrates a promising preclinical profile as a selective androgen receptor modulator, effectively preventing muscle atrophy in a disuse model with a favorable safety profile concerning androgenic tissues. While direct comparative human clinical data for GLPG0492 is not publicly available, the broader class of SARMs, along with myostatin and activin receptor inhibitors, have shown clinical benefits in various muscle-wasting conditions. Enobosarm has demonstrated increases in lean body mass in cancer cachexia, while bimagrumab and apitegromab have shown positive effects on muscle volume and function in sarcopenia and spinal muscular atrophy, respectively.
The continued development and investigation of these diverse therapeutic approaches are crucial for addressing the significant unmet need in muscle-wasting diseases. Future clinical trials directly comparing these different mechanisms of action will be invaluable in determining the optimal treatment strategies for specific patient populations. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to support the ongoing research and development in this critical therapeutic area.
References
- 1. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Changes in lean body mass with glucagon-like peptide-1-based therapies and mitigation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathogenesis, Intervention, and Current Status of Drug Development for Sarcopenia: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breakthrough in cachexia treatment through a novel selective androgen receptor modulator?! - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpg.com [glpg.com]
- 8. Ponsegromab Potentially Effective Against Cachexia - NCI [cancer.gov]
Safety Operating Guide
Proper Disposal of GLPG0492 (R enantiomer): A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like GLPG0492 (R enantiomer) are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of this selective androgen receptor modulator (SARM), drawing upon best practices for managing research-grade pharmaceutical and hazardous chemical waste.
Immediate Safety and Handling Precautions
While a comprehensive Safety Data Sheet (SDS) for GLPG0492 (R enantiomer) is not publicly available, product information from suppliers indicates that it should be treated as a hazardous substance.[1] All personnel must adhere to the following minimum safety protocols when handling GLPG0492:
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE at all times, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Avoid Contact: Prevent the compound from coming into contact with the eyes, skin, or clothing.[1]
-
Avoid Inhalation and Ingestion: Do not inhale dust or aerosols. Do not ingest.[1]
-
Hygiene: Wash hands thoroughly after handling the compound.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative information for GLPG0492.
| Property | Value | Reference |
| CAS Number | 1215085-92-9 | [1] |
| Molecular Formula | C₁₉H₁₄F₃N₃O₃ | [1] |
| Molecular Weight | 389.3 g/mol | [1] |
| Purity | ≥98% | [1] |
| Physical State | Solid | [1] |
| Storage Temperature | -20°C | [1] |
Step-by-Step Disposal Protocol
The disposal of GLPG0492 must comply with all local, state, and federal regulations for hazardous waste. The following protocol outlines the necessary steps for its safe disposal.
1. Waste Identification and Segregation:
-
Hazardous Waste: All unused or expired GLPG0492, as well as any materials contaminated with it (e.g., pipette tips, vials, gloves), must be treated as hazardous chemical waste.
-
Segregation: Do not mix GLPG0492 waste with non-hazardous waste. Keep it segregated from incompatible chemicals to prevent dangerous reactions.
2. Waste Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible container for solid waste. For liquid waste (e.g., solutions of GLPG0492), use a sealed, non-reactive container.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "GLPG0492 (R enantiomer)," and any known hazard symbols (e.g., "Toxic").
3. Waste Accumulation and Storage:
-
Location: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
4. Final Disposal Procedure:
-
Contact Environmental Health and Safety (EHS): Do not dispose of GLPG0492 down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Vendor: The EHS department will ensure that the waste is transported and disposed of by a licensed hazardous waste management company, typically through high-temperature incineration.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of GLPG0492.
Caption: Workflow for the safe disposal of GLPG0492 waste.
This comprehensive guide provides the necessary information for the safe handling and disposal of GLPG0492 (R enantiomer). By adhering to these procedures, laboratory personnel can minimize risks and ensure compliance with safety and environmental regulations. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
References
Personal protective equipment for handling GLPG0492 (R enantiomer)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of GLPG0492 (R enantiomer), a selective androgen receptor modulator. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Immediate Precautions
GLPG0492 (R enantiomer) is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Immediate precautionary steps upon handling include washing skin thoroughly after contact, refraining from eating, drinking, or smoking in the work area, and preventing release into the environment.[1] In case of ingestion, it is advised to call a poison center or doctor.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling GLPG0492 (R enantiomer) to prevent skin contact, inhalation, and ingestion. The following table summarizes the recommended PPE.
| PPE Component | Specification | Purpose |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant). | Prevents skin contact and absorption. Double gloving provides an additional barrier. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosolized particles. |
| Face Shield | Recommended when there is a significant risk of splashing. | Provides an additional layer of protection for the face. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator, particularly when handling the powder form or when engineering controls are not sufficient. | Prevents inhalation of aerosolized particles. |
Note: Always inspect PPE for any signs of damage before use. Contaminated reusable items must be decontaminated professionally.
Operational and Disposal Plans
A structured workflow for donning and doffing PPE, as well as for the disposal of waste, is critical to minimize exposure and environmental contamination.
Experimental Workflow for Safe Handling
Caption: A flowchart outlining the key steps for safely handling GLPG0492 in a laboratory setting.
Disposal Plan:
All waste materials contaminated with GLPG0492 (R enantiomer) must be treated as hazardous waste.
-
Solid Waste: Used gloves, gowns, and other disposable materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing GLPG0492 should be collected in a separate, sealed, and labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through an approved waste disposal plant, in accordance with local, state, and federal regulations.[1] Avoid release to the environment.[1]
Spill Management
In the event of a spill, immediate action is required to contain and clean the area while ensuring personnel safety.
Spill Cleanup Procedure
Caption: A logical workflow for responding to a spill of GLPG0492.
Spill Kit Contents:
Maintain a readily accessible spill kit containing:
-
Two pairs of chemotherapy-rated gloves
-
Disposable gown
-
NIOSH-approved respirator and safety goggles
-
Absorbent, plastic-backed sheets or pads
-
Disposable scoop and scraper
-
Two sealable, thick plastic hazardous waste disposal bags
-
Detergent solution
-
70% Isopropyl Alcohol
This guidance is intended to provide a framework for the safe handling of GLPG0492 (R enantiomer). It is imperative that all laboratory personnel receive training on these procedures and that a culture of safety is actively promoted. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
